Product packaging for Pinobanksin(Cat. No.:CAS No. 548-82-3)

Pinobanksin

Cat. No.: B127045
CAS No.: 548-82-3
M. Wt: 272.25 g/mol
InChI Key: SUYJZKRQHBQNCA-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pinobanksin is a natural flavanone, a 3,5,7-trihydroxy-2-phenyl-chroman-4-one, recognized for its diverse and potent pharmacological activities, making it a valuable compound for biomedical research . This polyphenolic component is sourced from various natural materials, including propolis, honey, and plants within the Pinus genus . In oncological research, this compound has demonstrated a significant ability to inhibit cell proliferation. Studies on SH-SY5Y neuroblastoma cells reveal that its mechanism of action involves binding to key apoptotic regulators, including BCL2-associated X (BAX), B-cell lymphoma-2 (Bcl-2), and cyclin-dependent kinase 4/6 (CDK4/6), thereby inhibiting their activity and suppressing cancer cell growth . Its potent antioxidant activity is another major area of investigation. Research indicates that this compound can exert its antioxidant effects by binding to the catalase (CAT) enzyme . Furthermore, it has been shown to attenuate ADP/Fe(II)-induced lipid peroxidation and demonstrate both pro- and anti-oxidant effects in a dose-dependent manner in H9c2 cells . This compound also exhibits notable anti-inflammatory properties and has been identified as a component in propolis extracts that enhance immunomodulatory activity, potentially through the activation of specific immune signaling pathways . Additional research applications include the study of its anti-parasitic and anti-mutagenic effects, as well as its role as a xanthine oxidase (XOD) inhibitor, where it shows excellent inhibition (IC50 = 137.32 or 125.10 μM), suggesting potential for research into hyperuricemia and gout . The multifaceted pharmacological profile of this compound, encompassing antioxidant, anticancer, anti-inflammatory, and enzyme-inhibitory activities, establishes it as a promising scaffold for future drug discovery and development endeavors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B127045 Pinobanksin CAS No. 548-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYJZKRQHBQNCA-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203287
Record name Pinobanksin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-82-3
Record name Pinobanksin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinobanksin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinobanksin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOBANKSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Bioavailability of Pinobanksin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of pinobanksin, a bioactive flavanone, focusing on its distribution in natural sources and the critical factors governing its bioavailability. The information is tailored for professionals in the fields of pharmacology, natural product chemistry, and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Natural Sources and Quantitative Analysis

This compound is a flavonoid predominantly found in bee products and various plants.[1] Its concentration varies significantly depending on the geographical origin, botanical source, and extraction method. Key sources include propolis, honey, bee pollen, and the heartwood of Pinus species.[1]

Quantitative data from various studies are summarized below to provide a comparative overview of this compound content in different natural matrices.

Table 1: Quantitative Analysis of this compound in Natural Sources

Natural Source Specifics This compound Concentration Reference(s)
Propolis Chilean 9.56 ± 0.25 mg/g Dry Weight (DW) [2]
Propolis Chinese (Poplar type) Identified as a major phenolic marker [3][4]
Balsam Poplar (Populus balsamifera) 70% Ethanolic & Aqueous Extracts 34.9–1775.5 µg/g [1]
Honey (Multifloral) Enriched with 0.1% Propolis 0.402 mg/100 g [5]
Honey (Multifloral) Enriched with 1.0% Propolis 1.867 mg/100 g [5]
Honey General Identified as one of the most abundant flavonoids [6]
Peony Seed Husk Not specified Identified as a key flavonoid [7]

| Alpinia officinarum (Galangal) Root | Not specified | Identified as a key flavonoid |[8] |

Bioavailability and Pharmacokinetics

The therapeutic potential of any bioactive compound is intrinsically linked to its bioavailability. Flavonoids, including this compound, often exhibit complex absorption, distribution, metabolism, and excretion (ADME) profiles, which can limit their systemic availability.[9][10] While specific pharmacokinetic data for this compound are not extensively reported in the literature, the principles governing flavonoid bioavailability are applicable.

Key factors that limit the oral bioavailability of this compound include:

  • Low Aqueous Solubility: Like many flavonoids, this compound's lipophilic nature can lead to poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption.[11]

  • Intestinal and Hepatic Metabolism: Upon absorption, this compound is subject to extensive phase II metabolism, primarily through glucuronidation and sulfation in the enterocytes and liver. These conjugation reactions increase the molecule's polarity, facilitating its rapid excretion.[12][13]

  • Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) located on the apical membrane of intestinal cells.[14] These transporters actively pump the compound back into the intestinal lumen, reducing net absorption.

The metabolic fate of this compound, particularly its conjugation, is a critical determinant of its low bioavailability.

Pinobanksin_Metabolism cluster_absorption Intestinal Lumen / Enterocyte cluster_circulation Systemic Circulation This compound This compound Absorbed Absorbed this compound (Aglycone) This compound->Absorbed Passive Diffusion Metabolite This compound-Glucuronide Absorbed->Metabolite UGTs (Phase II Metabolism) Circulation Circulating Metabolites (e.g., this compound-Glucuronide) Metabolite->Circulation Excretion Renal Excretion Circulation->Excretion Pinobanksin_Signaling This compound This compound SLC7A11 SLC7A11 Transporter This compound->SLC7A11 activates Cystine_in Cystine Uptake SLC7A11->Cystine_in promotes GSH Glutathione (GSH) Biosynthesis Cystine_in->GSH leads to GPX4 GPX4 Activation GSH->GPX4 enhances Ferroptosis Epithelial Cell Ferroptosis GPX4->Ferroptosis inhibits Colitis Intestinal Inflammation (Colitis) Ferroptosis->Colitis contributes to

References

Pinobanksin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Pinobanksin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a naturally occurring dihydroflavonol, has garnered significant scientific interest due to its diverse pharmacological profile. Found in sources like propolis, honey, and various plants, it exhibits potent antioxidant, anti-inflammatory, antimicrobial, and anti-proliferative properties.[1][2] This document provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, detailed experimental protocols for its isolation and analysis, and its role in modulating key cellular signaling pathways. The quantitative data is presented in structured tables for clarity, and critical workflows and pathways are visualized using diagrammatic representations.

Chemical Structure and Properties

This compound, systematically named (2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one, is a flavanonol, a class of flavonoids characterized by a three-ring structure (C6-C3-C6).[1][3] Its structure features hydroxyl groups at positions 3, 5, and 7, which are crucial for its biological activities, particularly its antioxidant and radical-scavenging capabilities.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing essential data for experimental design and formulation development.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₅[3]
Molecular Weight 272.25 g/mol [3][4]
CAS Number 548-82-3[3][4]
Appearance White to off-white solid[5]
Boiling Point (est.) 570.60 °C @ 760.00 mm Hg[6]
logP (o/w) (est.) 3.150[6]
Solubility DMSO: 80 mg/mL (293.85 mM)[4]
Spectroscopic Data

Spectroscopic data are critical for the identification and structural elucidation of this compound. The following table summarizes key spectral characteristics.

Spectroscopic DataValueReference
UV (in Methanol) λmax at 292 and 330 (sh) nm[7]
¹H NMR (DMSO-d₆, δ ppm) 12.0 (s, 1H, 5-OH), 10.8 (s, 1H, 7-OH), 7.3-7.5 (m, 5H, H-2',3',4',5',6'), 6.02 (d, J=2.0 Hz, 1H, H-8), 5.95 (d, J=2.0 Hz, 1H, H-6), 5.05 (d, J=11.8 Hz, 1H, H-2), 4.55 (d, J=11.8 Hz, 1H, H-3)
¹³C NMR (DMSO-d₆, δ ppm) 197.1 (C-4), 167.5 (C-7), 164.1 (C-5), 163.0 (C-9), 138.9 (C-1'), 128.8 (C-3',5'), 128.7 (C-4'), 128.6 (C-2',6'), 100.2 (C-10), 96.5 (C-6), 95.4 (C-8), 83.9 (C-2), 72.8 (C-3)

Note: NMR data is representative and may vary slightly based on solvent and experimental conditions.

Biological Activity

This compound demonstrates a wide array of biological effects, making it a promising candidate for therapeutic development. Its primary activities are centered around its antioxidant and anti-inflammatory actions.

Antioxidant and Anti-inflammatory Activity

This compound is a potent antioxidant that can inhibit the peroxidation of low-density lipoproteins (LDL) and reduce alpha-tocopherol (B171835) radicals.[8] It exerts these effects through various mechanisms, including scavenging free radicals and modulating cellular antioxidant pathways.[9] Studies have shown that this compound can inhibit xanthine (B1682287) oxidase, an enzyme that generates free radicals.[1] In lipopolysaccharide (LPS)-induced inflammatory models, this compound has been shown to suppress the expression of pro-inflammatory cytokines, acting through the inhibition of the NF-κB signaling pathway.[10][11]

Assay / TargetActivity MetricValueReference
Xanthine Oxidase Inhibition IC₅₀125.10 µM[1]
DPPH Radical Scavenging IC₅₀98.4 µg/mL (for 5-methyl-pinobanksin ether)[12]
Anti-proliferative (B-cell lymphoma) IC₅₀52.1 µM (14.2 µg/mL)[1][13]
Anti-proliferative (MCF-7, 72h) IC₅₀>20 µg/mL (cytotoxicity observed starting at 15 µg/mL)[14]
Anti-angiogenic (HUVECs, 24h) Significant viability reduction3.13 - 50 µg/mL[15]

Experimental Protocols

Protocol: Isolation and Purification of this compound from Propolis

This protocol outlines a standard laboratory procedure for the extraction and isolation of this compound from raw propolis.

1. Extraction: a. Grind raw propolis (e.g., 100 g) into a fine powder. b. Macerate the powder in 70-80% ethanol (B145695) (e.g., 500 mL) at room temperature with constant agitation for 24-48 hours.[16] c. Filter the mixture through Whatman No. 1 paper to separate the ethanolic extract from the insoluble wax. d. Repeat the extraction process on the residue two more times to ensure complete extraction. e. Combine the filtered ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude propolis extract.

2. Column Chromatography (Fractionation): a. Prepare a silica (B1680970) gel 60 column packed in a suitable non-polar solvent (e.g., n-hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the prepared column. d. Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., gradients of 100:0 to 0:100 n-hexane:ethyl acetate).[17][18] e. Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (7:3).

3. Purification and Identification: a. Combine fractions that show a similar TLC profile corresponding to a reference standard of this compound. b. Evaporate the solvent from the combined fractions to obtain a semi-purified solid. c. Recrystallize the solid from a suitable solvent system (e.g., methanol (B129727)/water) to obtain pure this compound crystals. d. Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and High-Performance Liquid Chromatography (HPLC).[19][20]

Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of this compound.

1. Reagent Preparation: a. Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). b. Prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). c. Use ascorbic acid or Trolox as a positive control and prepare similar dilutions.

2. Assay Procedure: a. In a 96-well microplate, add 100 µL of each this compound dilution (or standard/control) to respective wells. b. Add 100 µL of the DPPH methanolic solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance of each well at 517 nm using a microplate reader. e. Methanol plus DPPH solution serves as the negative control.

3. Data Analysis: a. Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the this compound/standard. b. Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Isolation of this compound

G Figure 1: Experimental Workflow for this compound Isolation cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Propolis Raw Propolis Grinding Grinding Propolis->Grinding Extraction Ethanolic Maceration Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation ColumnChrom Silica Gel Column Chromatography Evaporation->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Recrystallization Recrystallization TLC->Recrystallization Analysis HPLC & NMR Analysis Recrystallization->Analysis Purethis compound Pure this compound Analysis->Purethis compound

Figure 1: Experimental Workflow for this compound Isolation
Signaling Pathway: Inhibition of NF-κB

This compound exhibits anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses.

G Figure 2: this compound Inhibition of the NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades This compound This compound This compound->IKK Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory Cytokines: IL-6, VCAM-1) Nucleus->Transcription Initiates

Figure 2: this compound Inhibition of the NF-κB Pathway

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential. Its well-characterized chemical properties, coupled with its potent biological activities, make it a strong candidate for further investigation in drug discovery and development. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the full potential of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action in various disease models and to optimize its bioavailability for clinical applications.

References

The Pharmacological Activities of Pinobanksin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin, a naturally occurring flavanone (B1672756) found in high concentrations in propolis and various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivities, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying molecular signaling pathways. The compiled information aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound.

Introduction

This compound (3,5,7-trihydroxyflavanone) is a flavonoid that has been the subject of numerous studies for its potential health benefits.[1] Its chemical structure contributes to a wide range of biological effects, making it a promising candidate for the development of novel therapeutic agents.[2] This guide delves into the core pharmacological activities of this compound, presenting a consolidated view of the scientific evidence to date.

Antioxidant Activity

This compound exhibits potent antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage. Its primary mechanisms of action include direct radical scavenging and the modulation of endogenous antioxidant defense systems.[1][3]

Quantitative Antioxidant Data

The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The following table summarizes the key findings, including 50% inhibitory concentration (IC50) values.

CompoundAssayIC50 (µg/mL)Source
5-methyl-pinobanksin etherDPPH98.4[4]
5-methyl-pinobanksin etherABTS>100[4]
Ethanolic Propolis Extract (GUA-4)DPPH67.9[4]
Experimental Protocols

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5]

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[5]

    • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.[5]

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, mix a volume of the this compound solution (or positive control/blank) with a volume of the DPPH working solution.[5][6]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6]

  • Measurement and Calculation:

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[5][6]

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[7]

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[7]

G

Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of pro-inflammatory mediators.[1]

Quantitative Anti-inflammatory Data

Studies have shown that this compound can reduce the production of inflammatory markers in a dose-dependent manner.

Cell LineInducerMediatorConcentration of this compound% Inhibition/EffectSource
H9c2 cellsLPSInflammation5–80 µMDose-dependent anti-inflammatory response[1]
H9c2 cellsLPSNO production5-80 µMDose-dependent reduction[3]
H9c2 cellsLPSiNOS expression5-80 µMDose-dependent reduction[3]
Experimental Protocols

This protocol is used to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and incubate for 24 hours.[10]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[9]

  • Measurement of Nitrite (B80452) Concentration (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[8]

    • Incubate the mixture at room temperature for 10-15 minutes.[8][9]

    • Measure the absorbance at approximately 540 nm using a microplate reader.[8]

    • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[8]

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or XTT) to ensure that the observed reduction in NO production is not due to cytotoxicity of this compound.[9]

G

This compound inhibits the NF-κB signaling pathway.

Anticancer Activity

This compound has demonstrated promising anticancer properties, primarily through the induction of apoptosis (programmed cell death) in various cancer cell lines.[1]

Quantitative Anticancer Data

The cytotoxic effects of this compound and its derivatives have been quantified in several cancer cell lines.

CompoundCell LineIC50Source
This compoundB-cell lymphoma (M12.C3.F6)52.1 µM (14.2 µg/mL)[1]
This compound-3-O-butyrateB-cell lymphoma (M12.C3.F6)49.9 µM (17.0 µg/mL)[1]
This compound-3-O-pentanoateB-cell lymphoma (M12.C3.F6)51.3 µM (18.3 µg/mL)[1]
This compoundSH-SY5Y (neuroblastoma)Effective inhibition of proliferation[2][11]
Experimental Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Induction Pathway

This compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of a cascade of caspases and the regulation of Bcl-2 family proteins.[12][13]

G

This compound induces apoptosis via the mitochondrial pathway.

Neuroprotective Activity

This compound has shown potential as a neuroprotective agent, primarily through its antioxidant effects and its ability to modulate signaling pathways crucial for neuronal survival.

Experimental Evidence

Studies on the neuroblastoma cell line SH-SY5Y have demonstrated that this compound can effectively inhibit cell proliferation, suggesting a potential role in managing neurodegenerative diseases where aberrant cell cycling may occur.[2][11] While direct quantitative data on neuroprotection is still emerging, the antioxidant and anti-inflammatory properties of this compound strongly support its neuroprotective potential.

Nrf2/HO-1 Signaling Pathway

A key mechanism underlying the neuroprotective effects of many flavonoids, and likely this compound, is the activation of the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

G

This compound promotes neuroprotection by activating the Nrf2 pathway.

Conclusion

This compound is a multifaceted flavonoid with a strong pharmacological profile. Its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, supported by a growing body of scientific evidence, underscore its potential as a lead compound for the development of new therapies for a range of diseases. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for future research and development endeavors. Further in-depth in vivo studies and clinical trials are warranted to fully realize the therapeutic potential of this compound.

References

Pinobanksin's Antioxidant Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Antioxidant Actions of Pinobanksin for Scientific and Drug Development Professionals

This compound, a flavonoid found in various natural sources like honey and propolis, has garnered significant interest for its potent antioxidant properties. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its modes of action to support further research and development.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, including radical scavenging, modulation of antioxidant enzyme activity, and inhibition of pro-oxidant enzymes.

Direct Radical Scavenging Activity

This compound is an effective scavenger of free radicals, a property attributed to its chemical structure. The presence of hydroxyl groups on its aromatic rings allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions. The antioxidant capacity of this compound and its derivatives has been evaluated using various standard assays.

Table 1: In Vitro Antioxidant Activity of this compound and its Derivative

AssayCompoundIC50 (µg/mL)IC50 (µM)Reference
DPPH Radical Scavenging5-Methyl-pinobanksin ether98.4~343.7[1]
ABTS Radical Scavenging5-Methyl-pinobanksin ether>100>349.3[1]

Note: Data for the parent compound this compound in these specific assays were not available in the cited literature. The data for 5-Methyl-pinobanksin ether is provided for comparative insight.

Modulation of Cellular Antioxidant Defenses: The Nrf2 Signaling Pathway

A key indirect antioxidant mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted. This compound is thought to induce conformational changes in Keap1, potentially through the activation of upstream kinases such as Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK). This leads to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

This leads to the increased synthesis of several crucial antioxidant enzymes:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

  • Catalase (CAT): This enzyme catalyzes the decomposition of hydrogen peroxide into water and oxygen. Studies have shown that this compound can directly bind to and potentially modulate the activity of catalase[2][3].

  • Glutathione Peroxidase (GPx): this compound has been shown to activate GPX4, a key enzyme in the prevention of lipid peroxidation and ferroptosis[4].

  • Superoxide (B77818) Dismutase (SOD): While direct quantitative data on this compound's effect on SOD is limited, its activation of the Nrf2 pathway suggests a potential for upregulating this enzyme which dismutates superoxide radicals.

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound UpstreamKinases Upstream Kinases (PI3K/Akt, ERK/MAPK) This compound->UpstreamKinases Activates CellMembrane Nrf2_Keap1_complex Keap1-Nrf2 Complex UpstreamKinases->Nrf2_Keap1_complex Phosphorylates Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Nrf2_Keap1_complex->Nrf2_cyto Releases ARE ARE Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, CAT, GPx, SOD) ARE->AntioxidantEnzymes Induces Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Provides

This compound activates the Nrf2 signaling pathway.
Inhibition of Pro-Oxidant Enzymes

This compound can also exert its antioxidant effects by directly inhibiting enzymes that generate reactive oxygen species.

  • Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine, producing uric acid and superoxide radicals in the process. This compound has been identified as an effective inhibitor of xanthine oxidase.

Table 2: Xanthine Oxidase Inhibitory Activity of this compound

AssayCompoundIC50 (µM)Reference
Xanthine Oxidase InhibitionThis compound125.10 - 137.32[2]
Metal Ion Chelation

Transition metals, such as iron (Fe²⁺), can participate in the Fenton reaction, leading to the formation of highly reactive hydroxyl radicals. The ability of a compound to chelate these metal ions can be a significant antioxidant mechanism. While the specific iron-chelating capacity of this compound has not been extensively quantified, flavonoids with similar structural features are known to possess metal-chelating properties.

Experimental Protocols

This section outlines the general methodologies for the key assays used to evaluate the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and then create a series of dilutions.

  • Reaction: In a 96-well plate, add a specific volume of each this compound dilution to wells containing the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (Purple) Mix Mix and Incubate DPPH_sol->Mix Pinobanksin_sol This compound Solution (Colorless) Pinobanksin_sol->Mix Reaction_mix Reaction Mixture (Color Change) Mix->Reaction_mix Spectro Measure Absorbance (517 nm) Reaction_mix->Spectro Calc Calculate % Inhibition and IC50 Spectro->Calc

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

  • Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The resulting ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Reaction: Add a small volume of each this compound dilution to the diluted ABTS•⁺ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and allowed to attach overnight.

  • Loading: The cells are pre-incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Treatment: The cells are then treated with various concentrations of this compound.

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.

  • Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence is measured over time using a microplate reader.

  • Calculation: The antioxidant capacity of this compound is quantified by its ability to suppress the AAPH-induced fluorescence compared to control cells.

Conclusion

This compound demonstrates a robust and multi-faceted antioxidant profile. Its ability to directly scavenge free radicals, coupled with its capacity to enhance endogenous antioxidant defenses through the Nrf2 pathway and inhibit pro-oxidant enzymes, positions it as a compound of significant interest for the development of novel therapeutic strategies against oxidative stress-related pathologies. Further research is warranted to fully elucidate its in vivo efficacy and to obtain more comprehensive quantitative data on its antioxidant activities.

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Pinobanksin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin, a flavonoid predominantly found in propolis and honey, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its core mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. The document details its modulatory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Furthermore, this guide outlines detailed experimental protocols for assays relevant to the study of this compound's anti-inflammatory effects and presents quantitative data in structured tables for ease of comparison. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound (3,5,7-trihydroxyflavanone) is a natural flavonoid that has demonstrated potent anti-inflammatory activities in various experimental models.[1][2] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anti-inflammatory agent.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit the activation of the NF-κB pathway.[2][3] While the precise molecular interactions are still under investigation, evidence suggests that this compound may interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Proinflammatory_Genes Induces Transcription This compound This compound This compound->IKK_complex Inhibits? This compound->p_IkBa Inhibits Degradation?

Figure 1: this compound's potential inhibition of the NF-κB signaling pathway.
Activation of the Nrf2-ARE Pathway

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

This compound has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of these protective enzymes.[3] This antioxidant effect contributes to its anti-inflammatory properties by mitigating oxidative stress-induced cellular damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation

Figure 2: Activation of the Nrf2-ARE pathway by this compound.
Modulation of Other Inflammatory Pathways

While the roles of NF-κB and Nrf2 are well-documented, this compound may also influence other inflammatory signaling cascades, although research in these areas is less extensive.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Some flavonoids are known to modulate MAPK signaling, and it is plausible that this compound may exert similar effects.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is critical for cytokine signaling. Inhibition of this pathway is a therapeutic strategy for several inflammatory diseases. The effect of this compound on this pathway warrants further investigation.

Inhibition of Pro-inflammatory Enzymes

This compound has been suggested to inhibit the activity of key enzymes involved in the inflammatory process:

  • Cyclooxygenases (COX): COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

  • Lipoxygenases (LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, another class of inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound

AssayCell LineInducerConcentration of this compoundObserved EffectReference
Anti-inflammatory
NF-κB ActivationH9c2LPS (10 µg/mL)5-80 µMDose-dependent inhibition of NF-κB activation[3]
NO ProductionH9c2LPS (10 µg/mL)5-80 µMDose-dependent reduction in NO levels[3]
iNOS ExpressionH9c2LPS (10 µg/mL)5-80 µMDose-dependent inhibition of iNOS expression[2]
Antioxidant
ROS LevelsH9c2H₂O₂ (150 µM)5 µMReduction to 320.97 ± 14.04% (from 461.88 ± 36.48% in H₂O₂ group)[2]
40 µMReduction to 179.94 ± 6.2%[2]
HO-1 ExpressionH9c2H₂O₂ (150 µM)5 µMIncrease to 75.13 ± 0.83% (from 46.7 ± 0.74% in H₂O₂ group)[2]
40 µMIncrease to 96.85 ± 3.82%[2]
Nrf2 Nuclear TranslocationH9c2H₂O₂ (150 µM)5-80 µMDose-dependent increase in nuclear Nrf2 levels[3]

Note: More specific IC50 values for cytokine and enzyme inhibition are currently limited in the published literature and represent a key area for future research.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours before stimulating with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

Cell_Culture_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in culture plates Start->Seed_Cells Adhere Allow cells to adhere overnight (37°C, 5% CO₂) Seed_Cells->Adhere Pretreat Pre-treat with this compound (various concentrations, 1-2h) Adhere->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for a specified time (e.g., 24h for cytokine analysis) Stimulate->Incubate Collect Collect supernatant and/or cell lysates for analysis Incubate->Collect End End Collect->End

Figure 3: General workflow for in vitro cell culture experiments.
Western Blot Analysis for NF-κB Pathway Proteins

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software.

ELISA for Pro-inflammatory Cytokines
  • Sample Collection: Collect the cell culture supernatant after the incubation period.

  • Assay Procedure: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of cytokines in the samples based on the standard curve.

Immunofluorescence for Nrf2 Nuclear Translocation
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a culture plate and treat as described in section 4.1.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking and Staining: Block with a suitable blocking buffer and incubate with a primary antibody against Nrf2. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the nuclear fluorescence intensity of Nrf2 using image analysis software.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through its modulation of the NF-κB and Nrf2 signaling pathways. Its ability to inhibit the production of pro-inflammatory mediators and enhance the cellular antioxidant defense system makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades.

  • Determining the IC50 values of this compound for the inhibition of a wider range of pro-inflammatory cytokines and enzymes in various cell types.

  • Investigating the effects of this compound on the MAPK and JAK-STAT pathways in the context of inflammation.

  • Conducting more extensive in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Exploring the bioavailability and pharmacokinetic profile of this compound to optimize its therapeutic delivery.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential application of this compound as a novel anti-inflammatory agent.

References

Pinobanksin: A Technical Guide on its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin, a naturally occurring flavanone (B1672756) found in high concentrations in sources such as propolis, honey, and the heartwood of Pinus species, has garnered significant scientific interest.[1] This polyphenolic compound is associated with a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anti-proliferative activities.[2][3] This technical guide provides a comprehensive overview of the existing research on the antimicrobial and antifungal effects of this compound. It synthesizes quantitative data from in vitro studies, details common experimental protocols for assessing antimicrobial efficacy, and illustrates the proposed mechanisms of action through signaling and process flow diagrams. The document aims to serve as a foundational resource for researchers exploring this compound as a potential scaffold for the development of novel antimicrobial agents.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of this compound has been evaluated primarily as a component of complex natural extracts, such as those from propolis or poplar buds. Data on the pure, isolated compound is limited, and existing studies suggest its activity may be more pronounced when acting synergistically with other flavonoids and phenolic compounds.

While extracts rich in flavonoids like this compound have demonstrated good to moderate activity against Gram-positive bacteria and fungi, studies on pure this compound have shown limited efficacy when used in isolation against certain fungal species.[4][5] For instance, pure this compound did not inhibit the growth of Candida spp. at concentrations up to 256 μg/mL.[4] However, a mixture containing this compound along with chrysin, galangin, pinocembrin (B1678385), and this compound-3-acetate showed significantly enhanced activity, with MIC and MFC values of 64 μg/mL and 128 μg/mL, respectively, against Candida species.[4] This highlights the potential importance of synergistic interactions for its overall antimicrobial effect.

Table 1: Summary of In Vitro Antimicrobial and Antifungal Activity

Compound/Extract Target Microorganism(s) Assay Type Key Quantitative Results Source(s)
Pure this compound Candida spp. Broth Microdilution MIC: >256 µg/mL [4]
This compound in Mixture ¹ Candida spp. Broth Microdilution MIC: 64 µg/mL; MFC: 128 µg/mL [4]
Poplar Bud Extracts ² Gram-positive bacteria, Fungi Broth Microdilution MIC: ≤ 62.5 to 500 µg/mL [5][6]
Propolis Extracts ² Helicobacter pylori Broth Microdilution MIC: 31.3–62.5 µg/mL [7]

| Propolis Extracts ² | Candida glabrata | Broth Microdilution | MIC₉₀: 120 µg/mL; MFC₉₀: 480 µg/mL |[8] |

¹Mixture of chrysin, galangin, pinocembrin, this compound, and this compound-3-acetate. ²Extracts containing this compound as a significant component.

Experimental Protocols

The evaluation of this compound's antimicrobial properties predominantly relies on standardized in vitro assays. The broth microdilution method is the most common technique employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).

Broth Microdilution Assay for MIC and MFC/MBC Determination

This method is performed in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as M27-A2 for yeasts and M07 for bacteria.[4]

Protocol Outline:

  • Microorganism Preparation:

    • Bacterial or fungal strains are cultured on appropriate solid agar (B569324) media (e.g., Sabouraud Agar for fungi) and incubated for 24-48 hours at an optimal temperature (e.g., 37°C).[4]

    • A suspension of the microorganism is prepared in a sterile saline solution or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, corresponding to a specific cell density. This inoculum is further diluted in the test medium (e.g., RPMI-1640 for fungi) to achieve the final desired concentration.

  • Preparation of Test Compound:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using the appropriate sterile broth medium.

  • Inoculation and Incubation:

    • The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted compound.

    • Positive (microbes in broth, no compound) and negative (broth only) controls are included.

    • The plates are incubated for 24-48 hours at the optimal temperature.[8]

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of microbial growth.[8]

  • MFC/MBC Determination:

    • To determine the MFC or MBC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

    • This aliquot is plated onto a fresh, compound-free agar plate and incubated for another 24-48 hours.

    • The MFC/MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8]

Experimental_Workflow_MIC_MBC cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Culture Microorganism (e.g., Bacteria, Fungi) B 2. Prepare Standardized Inoculum (0.5 McFarland) A->B D 4. Inoculate Plate with Microorganism B->D C 3. Prepare this compound Stock & Serial Dilutions in 96-well plate C->D E 5. Incubate Plate (e.g., 24-48h at 37°C) D->E F 6. Read MIC Value (Lowest concentration with no visible growth) E->F G 7. Plate Aliquots from clear wells on fresh agar F->G For MBC/MFC H 8. Incubate Agar Plates G->H I 9. Determine MBC/MFC Value (Lowest concentration with ≥99.9% killing) H->I

Fig. 1: Workflow for MIC and MBC/MFC Determination.

Proposed Mechanism of Action

The precise signaling pathways through which this compound exerts its antimicrobial effects are not yet fully elucidated. However, research on its chemical class (flavanones/phenolics) and structurally similar compounds like pinocembrin provides strong indications of its potential mechanisms of action.[9][10] The primary modes of action are believed to involve the disruption of cell structure and key metabolic processes.

Key Proposed Mechanisms:

  • Cell Membrane and Wall Disruption: Phenolic compounds are known to interfere with microbial cell membranes.[10] They can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions and proteins, ultimately causing cell death.[9] For fungi, this may also involve disruption of cell wall components like glucans and chitin.[11]

  • Inhibition of Cellular Respiration: A proposed mechanism, demonstrated for the related compound pinocembrin, is the inhibition of mitochondrial respiration.[9] By interfering with the electron transport chain, this compound may disrupt energy homeostasis (ATP synthesis), leading to metabolic collapse and cell death.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[12] By intercalating with DNA or binding to the enzyme, this compound could potentially block nucleic acid synthesis, thereby preventing microbial proliferation.

  • Induction of Oxidative Stress: Plant phenolics can trigger oxidative stress response pathways in fungi, such as the YAP1 signaling cascade.[13] This suggests that this compound may induce the production of reactive oxygen species (ROS) within the microbial cell, leading to damage of lipids, proteins, and DNA.

Mechanism_of_Action cluster_cell Microbial Cell cluster_effects This compound This compound Membrane Cell Membrane / Wall This compound->Membrane Mitochondrion Mitochondrion (Energy Production) This compound->Mitochondrion Nucleus Nucleus / Nucleoid (Genetic Material) This compound->Nucleus Cytoplasm Cytoplasm This compound->Cytoplasm Effect1 Membrane Disruption & Increased Permeability Membrane->Effect1 Effect2 Inhibition of Cellular Respiration Mitochondrion->Effect2 Effect3 Inhibition of DNA Gyrase / Replication Nucleus->Effect3 Effect4 ROS Production Cytoplasm->Effect4 Outcome Leakage of Cellular Contents Effect1->Outcome Outcome2 ATP Depletion & Metabolic Collapse Effect2->Outcome2 Outcome3 Replication Failure Effect3->Outcome3 Outcome4 Oxidative Damage (Lipids, Proteins, DNA) Effect4->Outcome4 Death CELL DEATH Outcome->Death Outcome2->Death Outcome3->Death Outcome4->Death

Fig. 2: Proposed Antimicrobial Mechanisms of this compound.

Conclusion and Future Directions

This compound is a bioactive flavanone with demonstrated antimicrobial and antifungal properties, although its efficacy appears to be significantly greater when acting in synergy with other phytochemicals found in natural sources like propolis.[1][4] Current in vitro data, while promising for extracts, reveals a notable gap in the understanding of the isolated compound's full potential.[1] The proposed mechanisms of action, including cell membrane disruption and inhibition of key metabolic pathways, are consistent with those of other flavonoids.[9][10]

For drug development professionals, this compound represents a promising natural scaffold. However, future research must focus on several key areas:

  • Systematic In Vitro Screening: Comprehensive testing of pure this compound and its derivatives against a broad panel of pathogenic bacteria and fungi is required to establish its precise spectrum of activity.

  • Mechanism Elucidation: Advanced studies are needed to confirm the proposed mechanisms of action and to identify specific molecular targets and signaling pathways affected by this compound.

  • Synergy Studies: Investigating the synergistic interactions between this compound and other natural compounds or conventional antibiotics could reveal potent combination therapies.

  • In Vivo and Preclinical Trials: To bridge the knowledge gap and explore its therapeutic relevance, in vivo efficacy and safety studies are imperative.[1]

References

A Technical Guide to the Anti-proliferative and Apoptotic Effects of Pinobanksin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin is a naturally occurring flavanone, a type of flavonoid, commonly found in sources such as honey, propolis, and various plants.[1][2] As a member of the polyphenol family, it has garnered significant interest within the scientific community for its diverse pharmacological activities.[2] Research has highlighted its potential as an anti-oxidant, anti-inflammatory, anti-bacterial, and anti-angiogenic agent.[1][2] This guide focuses specifically on the anti-proliferative and apoptotic effects of this compound, providing a comprehensive overview of its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for researchers in the field of oncology and drug discovery.

Anti-proliferative Activity of this compound

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. Its ability to inhibit cancer cell growth is often dose-dependent. Studies have shown that this compound and its ester derivatives can effectively suppress proliferation in cell lines such as B-cell lymphoma and human pancreatic cancer.[1]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its derivatives against different cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference
This compoundM12.C3.F6 (B-cell lymphoma)52.1[1][3]
This compound-3-O-propanoateM12.C3.F6 (B-cell lymphoma)67.0[1][3]
This compound-3-O-butyrateM12.C3.F6 (B-cell lymphoma)49.9[1][3]
This compound-3-O-pentanoateM12.C3.F6 (B-cell lymphoma)51.3[1][3]
This compound-3-O-hexanoateM12.C3.F6 (B-cell lymphoma)76.6[1][3]
This compoundPANC-1 (Human pancreatic cancer)17.9[1]
This compound-3-O-acetatePANC-1 (Human pancreatic cancer)9.1[1]
This compound-3-acetate (PB3A)SW480 (Human colon cancer)Time and dose-dependent[4]

Apoptosis Induction by this compound

A primary mechanism underlying the anti-proliferative effects of this compound is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. This compound has been identified as an apoptotic inducer that activates key signaling pathways, leading to the systematic dismantling of the cell.[1][5]

Mechanism of Apoptotic Induction

Studies have shown that this compound's pro-apoptotic activity is mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5] Key events in this process include:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): this compound induces a loss in the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic pathway.[1][5]

  • Activation of Caspase Signaling Pathway: The disruption of the mitochondrial membrane leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to activate initiator caspases (Caspase-8, Caspase-9) and executioner caspase (Caspase-3).[1][5]

  • Modulation of Bcl-2 Family Proteins: It is suggested that this compound may influence the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, further promoting cell death.[6][7]

Data Presentation: Effects on Cell Viability

The following table presents data on the dose-dependent effect of this compound on the viability of Human Umbilical Vein Endothelial Cells (HUVECs), which is relevant to its anti-angiogenic and apoptotic properties.

Cell LineConcentration (µg/mL)Treatment Duration (hours)Cell Viability (% of control)Reference
HUVECs3.132482.6%[6]
HUVECs12.52476.1%[6]
HUVECs50.02462.2%[6]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.

Pinobanksin_Apoptotic_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PB This compound Casp8 Caspase-8 Activation PB->Casp8 Mito Loss of Mitochondrial Membrane Potential (ΔΨm) PB->Mito Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Pinobanksin_Logical_Flow PB This compound Treatment AP Anti-Proliferative Effect PB->AP Apop Apoptosis Induction AP->Apop is mediated by CC_Arrest Cell Cycle Arrest AP->CC_Arrest is mediated by

Caption: Logical relationship of this compound's biological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative and apoptotic effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., M12.C3.F6) in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO at <0.1%). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Culture and Treatment: Culture cells (e.g., M12.C3.F6) and treat with this compound at a predetermined concentration (e.g., 50 µM) for 24 hours.[8]

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of Nuclear Morphology (Hoechst 33258 Staining)

This fluorescence microscopy technique is used to observe chromatin condensation, a hallmark of apoptosis.[7]

  • Cell Culture on Coverslips: Grow cells (e.g., SH-SY5Y) on coverslips in a 24-well plate and treat with this compound (e.g., 1, 2, and 4 µmol/L) for 48 hours.[7]

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Staining: Wash again with PBS and stain the cells with Hoechst 33258 solution (1 µg/mL) for 15 minutes in the dark.[7]

  • Visualization: Wash the cells twice with PBS to remove excess stain. Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Experimental_Workflow_Apoptosis cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis A 1. Seed cells in 6-well plate B 2. Incubate for 24h A->B C 3. Treat with this compound and controls B->C D 4. Incubate for 24h C->D E 5. Harvest and wash cells D->E F 6. Resuspend in Binding Buffer E->F G 7. Add Annexin V-FITC & PI F->G H 8. Incubate 15 min in dark G->H I 9. Analyze by Flow Cytometry H->I J 10. Quantify cell populations (Viable, Apoptotic, Necrotic) I->J

Caption: Experimental workflow for apoptosis detection.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its dual action of inhibiting cell proliferation and inducing apoptosis. The compound and its derivatives have shown efficacy in various cancer cell lines, operating through the modulation of the intrinsic and extrinsic apoptotic pathways, centrally involving the activation of the caspase cascade. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future in-depth and in vivo studies are essential to fully elucidate its pharmacological profile and to explore its structure-activity relationships, paving the way for its potential development as a novel cancer therapeutic.[1][5]

References

Whitepaper: Discovery, Isolation, and Characterization of Pinobanksin from Propolis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pinobanksin, a dihydroflavonol predominantly found in propolis, honey, and various plants, has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound from propolis, a resinous bee product. It details the experimental protocols for extraction, purification, and characterization, presents quantitative data from various studies, and visualizes key experimental workflows and biological signaling pathways.

Introduction and Discovery

This compound (3,5,7-trihydroxy-2-phenyl-chroman-4-one) is a key flavonoid that contributes to the biological activity of propolis.[1] Propolis composition varies significantly based on geography and local flora, but this compound and its esters are characteristic components, particularly in poplar-type propolis found in Europe and China.[3][4][5] Its discovery within this complex natural matrix was facilitated by the advancement of chromatographic and spectrometric techniques.

Analytical platforms such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) have been fundamental in identifying this compound as a core phenolic compound in propolis extracts.[3][6] These methods allow for the separation and identification of individual components within the complex propolis matrix, confirming the presence of this compound alongside other flavonoids like pinocembrin, chrysin, and galangin.[5][6]

Experimental Protocols: Isolation and Purification

The isolation of this compound from raw propolis is a multi-step process involving extraction followed by chromatographic purification. The following protocols are synthesized from methodologies reported in the scientific literature.

Raw Material Preparation and Extraction

This initial phase aims to extract the phenolic compounds, including this compound, from the crude propolis.

Protocol 1: Ethanolic Extraction

  • Preparation : Grind or finely chop raw propolis to increase the surface area for solvent interaction.[7]

  • Extraction : Macerate the prepared propolis (e.g., 100 mg) in 100% ethanol (B145695) (e.g., 50 mL) at room temperature.[7]

  • Agitation : Maintain constant agitation or stirring for an extended period (e.g., 24 hours) to ensure exhaustive extraction.[7]

  • Filtration : Filter the mixture to separate the ethanolic extract from insoluble materials like beeswax.

  • Re-extraction : To maximize yield, the residue can be re-extracted multiple times (e.g., three times with 50 mL ethanol). The filtered extracts are then combined.[7]

  • Concentration : Evaporate the solvent from the combined extracts under reduced pressure to yield the crude ethanolic extract of propolis (EEP).

Chromatographic Purification

The crude extract is a complex mixture requiring further separation to isolate pure this compound.

Protocol 2: Column Chromatography

  • Stationary Phase : Pack a glass column with silica (B1680970) gel, which serves as the stationary phase.

  • Sample Loading : Dissolve the crude EEP in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried powder onto the top of the prepared column.

  • Elution : Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) in a stepwise or gradient manner.[8]

  • Fraction Collection : Collect the eluate in separate fractions.

  • Monitoring : Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound by comparing their retention factor (Rf) values to a pure standard.[8]

  • Pooling and Concentration : Combine the fractions that show a high concentration of this compound and evaporate the solvent to obtain the purified compound. Further purification can be achieved using techniques like preparative HPLC.[9]

Quantitative Data and Characterization

The quantity of this compound in propolis varies by origin. Its structure is confirmed using spectroscopic methods.

This compound Content in Propolis

The concentration of this compound is highly dependent on the geographical and botanical source of the propolis.

Propolis Origin/SourceThis compound ConcentrationExtraction/Analysis MethodReference
Chilean Propolis9.56 ± 0.25 mg/g DWEthanolic Extraction / HPLC-ESI-MS/MS[10]
Balsam Poplar Buds34.9–1775.5 µg/gEthanolic/Aqueous Extraction[1][2]
Peony Seed Shells (Crude)0.42% relative contentOrganic Solvent Extraction[11][12]
Peony Seed Shells (Purified)92.53% relative contentC18 Column Purification[11][12]
Spectroscopic Characterization

Mass spectrometry and NMR are crucial for the unambiguous identification of isolated this compound.

TechniqueMethodKey Findings / DataReference
Mass Spectrometry (MS) LC-MS, GC-MS, ESI-MS/MSProvides molecular weight and fragmentation patterns. Intense ion fragments at m/z 271 have been reported for this compound. For derivatized forms, the TMS derivative of this compound 3-acetate shows a molecular ion (M)+ at m/z 458.[1][13][14]
Nuclear Magnetic Resonance (NMR) ¹H-NMR, ¹³C-NMRElucidates the complete chemical structure. Used to characterize this compound and its various ester derivatives isolated from propolis. ¹H-NMR can be used for simultaneous identification of multiple phenolic compounds in extracts.[9][15][16][17]

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental and biological processes related to this compound.

Experimental Workflow

The following diagram outlines the general procedure for the isolation and identification of this compound from propolis.

G cluster_start Sample Preparation & Extraction cluster_purification Purification & Isolation cluster_analysis Structural Elucidation RawPropolis Raw Propolis Grinding Grinding/Pulverizing RawPropolis->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Propolis Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring FractionCollection->TLC Pooling Pool this compound Fractions TLC->Pooling Isolatedthis compound Isolated this compound Pooling->Isolatedthis compound HPLC HPLC Analysis Isolatedthis compound->HPLC LCMS LC-MS/MS Isolatedthis compound->LCMS NMR NMR Spectroscopy Isolatedthis compound->NMR G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Mito Loss of Mitochondrial Membrane Potential (ΔΨm) This compound->Mito Casp8 Caspase-8 Activation This compound->Casp8 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

In Vitro Neuroprotective Effects of Pinobanksin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Pinobanksin, a naturally occurring flavonoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Introduction

This compound, a dihydroflavonol found in various natural sources such as honey, propolis, and certain plants, has demonstrated significant neuroprotective potential in preclinical in vitro studies. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic properties, positions it as a promising candidate for the development of therapeutics for neurodegenerative diseases.[1] This document synthesizes the current scientific literature to provide a comprehensive technical resource on its in vitro neuroprotective activities.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound and its derivatives has been quantified in various in vitro models of neuronal injury. The following tables summarize the key findings from these studies.

Table 1: Cytoprotective and Antioxidant Effects of this compound-3-cinnamate (PNC) in H₂O₂-Induced PC12 Cell Injury[2]
ParameterH₂O₂ ModelPNC (3 µM) + H₂O₂PNC (6 µM) + H₂O₂PNC (20 µM) + H₂O₂
Cell Viability (%) DecreasedIncreasedSignificantly IncreasedMarkedly Increased
LDH Leakage (%) IncreasedDecreasedSignificantly DecreasedMarkedly Decreased
Intracellular ROS Level IncreasedDecreasedSignificantly DecreasedMarkedly Decreased
MDA Level IncreasedDecreasedSignificantly DecreasedMarkedly Decreased
GSH Level DecreasedIncreasedSignificantly IncreasedMarkedly Increased
SOD Activity DecreasedIncreasedSignificantly IncreasedMarkedly Increased
Table 2: Anti-Apoptotic Effects of this compound-3-cinnamate (PNC) in H₂O₂-Induced PC12 Cell Injury[2]
ParameterH₂O₂ ModelPNC (3 µM) + H₂O₂PNC (6 µM) + H₂O₂PNC (20 µM) + H₂O₂
Mitochondrial Membrane Potential DecreasedElevatedSignificantly ElevatedMarkedly Elevated
Cytochrome-c Release IncreasedDecreasedSignificantly DecreasedMarkedly Decreased
DNA Fragmentation IncreasedDecreasedSignificantly DecreasedMarkedly Decreased
Caspase-3 Activity IncreasedInhibitedSignificantly InhibitedMarkedly Inhibited
Caspase-9 Activity IncreasedInhibitedSignificantly InhibitedMarkedly Inhibited
Table 3: Effects of this compound on SH-SY5Y Cell Proliferation and Oxidative Stress[3]
ParameterThis compound ConcentrationEffect
SH-SY5Y Cell Proliferation Not SpecifiedEffective Inhibition
Intracellular ROS Level 1 mg/mL31.82% Reduction

Key Signaling Pathways in Neuroprotection

This compound's neuroprotective effects are mediated through the modulation of critical intracellular signaling pathways, primarily the intrinsic apoptosis pathway.

Mitochondria-Mediated Apoptotic Pathway

Oxidative stress, a key contributor to neuronal damage, triggers the mitochondria-mediated apoptotic pathway. This compound intervenes at multiple points in this cascade to promote cell survival.[2][3]

G cluster_stress Cellular Stress cluster_this compound Intervention cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax promotes Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 inhibits This compound This compound This compound->Bax inhibits This compound->Bcl2 promotes MMP_Loss Loss of Mitochondrial Membrane Potential This compound->MMP_Loss prevents Cytochrome_c Cytochrome c Release This compound->Cytochrome_c inhibits Caspase9 Caspase-9 Activation This compound->Caspase9 inhibits Caspase3 Caspase-3 Activation This compound->Caspase3 inhibits Bax->MMP_Loss induces Bcl2->MMP_Loss inhibits MMP_Loss->Cytochrome_c Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's inhibition of the mitochondria-mediated apoptotic pathway.

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro assays used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • PC12 cells: Derived from a pheochromocytoma of the rat adrenal medulla, these cells are a common model for neuronal studies as they can differentiate into neuron-like cells.

    • SH-SY5Y cells: A human-derived neuroblastoma cell line that can be differentiated into a neuronal phenotype.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays).

    • After reaching a suitable confluence (typically 70-80%), the cells are pre-incubated with varying concentrations of this compound or its derivatives for a specified period (e.g., 24 hours).[2]

    • Following pre-incubation, the neurotoxic agent (e.g., H₂O₂, corticosterone) is added to the culture medium to induce neuronal injury.[2][4][5]

    • Control groups include untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated only with the neurotoxic agent.

Assessment of Neuroprotection

A general workflow for assessing the neuroprotective effects of this compound is depicted below.

G cluster_setup Experimental Setup cluster_assays Assessment Assays Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Pinobanksin_Pretreatment Pre-treatment with This compound Cell_Culture->Pinobanksin_Pretreatment Induce_Toxicity Induction of Neurotoxicity (e.g., H₂O₂, Corticosterone) Pinobanksin_Pretreatment->Induce_Toxicity Viability_Assay Cell Viability Assay (MTT) Induce_Toxicity->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (LDH Leakage) Induce_Toxicity->Cytotoxicity_Assay Oxidative_Stress_Assay Oxidative Stress Markers (ROS, MDA, SOD, GSH) Induce_Toxicity->Oxidative_Stress_Assay Apoptosis_Assay Apoptosis Markers (Caspases, Cytochrome c, MMP) Induce_Toxicity->Apoptosis_Assay

Caption: General experimental workflow for in vitro neuroprotection assays.

  • Cell Viability Assay (MTT Assay):

    • After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL).

    • Cells are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Lactate Dehydrogenase (LDH) Leakage Assay:

    • LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

    • After treatment, the culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • LDH leakage is calculated as a percentage of the total LDH (determined by lysing the cells).

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

    • After incubation, the cells are washed to remove excess probe.

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Assessment of Apoptosis:

    • Mitochondrial Membrane Potential (MMP): MMP can be assessed using fluorescent dyes like JC-1 or Rhodamine 123. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a loss of MMP.

    • Caspase Activity Assays: The activities of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-9) are measured using colorimetric or fluorometric assay kits that utilize specific caspase substrates.

    • Western Blotting: The expression levels of apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspase-3, can be determined by Western blot analysis.

Conclusion

The in vitro evidence strongly supports the neuroprotective properties of this compound. Its ability to mitigate oxidative stress and inhibit the intrinsic apoptotic pathway in neuronal cell models highlights its therapeutic potential. Further research, including the exploration of its effects on other neuroinflammatory pathways and its efficacy in more complex in vitro models (e.g., co-cultures, organoids), is warranted to fully elucidate its mechanisms and advance its development as a neuroprotective agent.

References

Pinobanksin as a Potent Inhibitor of Xanthine Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism, plays a critical role in the pathophysiology of hyperuricemia and gout. Its inhibition is a cornerstone of therapy for these conditions. This technical guide provides an in-depth analysis of pinobanksin, a naturally occurring flavanone (B1672756), as a promising inhibitor of xanthine oxidase. We delve into its mechanism of action, present available quantitative data on its inhibitory activity, and provide detailed experimental protocols for its evaluation. Furthermore, this guide includes visualizations of the relevant biochemical pathways, experimental workflows, and the proposed inhibitory mechanism to facilitate a comprehensive understanding of this compound's potential as a therapeutic agent.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase (EC 1.17.3.2) is a molybdoflavoenzyme that catalyzes the oxidative hydroxylation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[1][2] This process is the final step in the catabolism of purines in humans.[1] While essential for purine degradation, excessive XO activity can lead to the overproduction of uric acid, resulting in hyperuricemia. This condition is a primary causative factor in the development of gout, a painful inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints and soft tissues.[2]

Inhibition of xanthine oxidase is a well-established therapeutic strategy for managing hyperuricemia and preventing gout attacks.[2] By blocking the enzyme's activity, inhibitors reduce the production of uric acid, thereby lowering its concentration in the blood. Allopurinol (B61711) and febuxostat (B1672324) are clinically approved xanthine oxidase inhibitors; however, the search for novel inhibitors with improved efficacy and safety profiles, particularly from natural sources, is an active area of research.

This compound, a flavanone found in various natural sources such as honey, propolis, and pine trees, has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties.[3] Notably, studies have identified this compound as a potent inhibitor of xanthine oxidase, suggesting its potential as a natural therapeutic agent for hyperuricemia and gout.[3][4]

This compound's Inhibition of Xanthine Oxidase: Mechanism and Kinetics

This compound has been identified as a mixed-type inhibitor of xanthine oxidase.[4] This mode of inhibition indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding capability can lead to a more complex but potentially potent inhibition of the enzyme's catalytic activity.

The proposed mechanism of action involves the insertion of the this compound molecule into the hydrophobic cavity of the xanthine oxidase active site, which houses the molybdenum cofactor.[3] Within the active site, this compound is thought to form hydrogen bonds with key amino acid residues, including Ser-876, Asn-768, and Glu-1261.[3][4] Additionally, aromatic (π-π) interactions with residues like Phe-914 are believed to contribute to the stable binding of this compound, leading to a conformational change in the enzyme that hinders its catalytic function.[3]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against xanthine oxidase has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The reported IC50 values for this compound vary slightly across different studies, which can be attributed to variations in experimental conditions.

CompoundIC50 (μM)Reference
This compound125.1[4]
This compound137.0[4]
This compound137.32[3]

Note: Further kinetic studies are required to determine the specific inhibition constants (Ki and Ki') for this compound, which would provide a more detailed understanding of its binding affinities to the free enzyme and the enzyme-substrate complex.

Experimental Protocols for Assessing this compound's Inhibition of Xanthine Oxidase

The following protocols outline the methodologies for determining the inhibitory effect of this compound on xanthine oxidase activity.

Spectrophotometric Xanthine Oxidase Inhibition Assay

This assay measures the production of uric acid, a product of the xanthine oxidase-catalyzed reaction, by monitoring the increase in absorbance at approximately 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk or other suitable source)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium Phosphate (B84403) Buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving this compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in cold potassium phosphate buffer. The final concentration in the assay should be empirically determined but a typical starting point is 0.05-0.1 U/mL.

    • Prepare a stock solution of xanthine in the buffer. A typical final substrate concentration is 150 µM.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to test a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a stock solution of allopurinol in buffer or DMSO to serve as a positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of the this compound solution at various concentrations (or buffer for the control and allopurinol for the positive control).

    • Add 50 µL of the xanthine solution to each well.

    • Add 100 µL of potassium phosphate buffer to each well.

    • Pre-incubate the plate at 25°C or 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 295 nm at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of uric acid formation by determining the change in absorbance over time (ΔAbs/min).

    • Calculate the percentage of xanthine oxidase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Kinetic Analysis using Lineweaver-Burk Plots

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), a kinetic analysis is performed by varying the substrate concentration in the presence and absence of the inhibitor.

Procedure:

  • Perform the spectrophotometric assay as described above, but with varying concentrations of the substrate (xanthine) for each fixed concentration of this compound (including a zero-inhibitor control).

  • Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

  • Plot the reciprocal of the velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

Data Interpretation:

  • Competitive Inhibition: Lines intersect on the y-axis.

  • Non-competitive Inhibition: Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Lines are parallel.

  • Mixed-type Inhibition: Lines intersect at a point other than the axes.

Visualizations

Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid UricAcid Xanthine->UricAcid XO XO Xanthine Oxidase This compound This compound This compound->XO Inhibition XO_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_XO Prepare Xanthine Oxidase Solution Mix Mix Reagents in 96-well Plate Prep_XO->Mix Prep_Substrate Prepare Xanthine (Substrate) Solution Prep_Substrate->Mix Prep_Inhibitor Prepare this compound (Inhibitor) Solutions Prep_Inhibitor->Mix PreIncubate Pre-incubate at Controlled Temperature Mix->PreIncubate Initiate Initiate Reaction with Xanthine Oxidase PreIncubate->Initiate Measure Measure Absorbance at 295 nm over Time Initiate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot Dose-Response Curve and Determine IC50 Calc_Inhibition->Plot Mixed_Inhibition E Enzyme (XO) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (Xanthine) I Inhibitor (this compound) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I P Product (Uric Acid) ES->P k_cat EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

References

Pinobanksin: A Promising Flavonoid in Targeting B-cell Lymphoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pinobanksin, a naturally occurring dihydroflavonol found in honey, propolis, and various plants, has demonstrated significant potential as an anti-cancer agent. This technical guide delves into the molecular mechanisms underlying this compound's efficacy against B-cell lymphoma, a prevalent hematological malignancy. Drawing upon key scientific findings, this document outlines the signaling pathways targeted by this compound, provides detailed experimental protocols for its investigation, and presents quantitative data on its cytotoxic and apoptotic effects. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic promise and to facilitate further exploration of its clinical applications.

Introduction

B-cell lymphomas represent a diverse group of cancers originating from B lymphocytes. While significant advancements have been made in their treatment, the quest for novel, targeted therapies with improved efficacy and reduced side effects remains a priority. Natural products have historically been a rich source of anti-cancer compounds, and flavonoids, in particular, have garnered considerable attention for their pleiotropic pharmacological activities. This compound (3,5,7-trihydroxyflavanone) is one such flavonoid that has emerged as a potent inducer of apoptosis in B-cell lymphoma cells. This guide provides a detailed examination of the scientific evidence supporting the potential of this compound and its derivatives as therapeutic agents against this malignancy.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects on B-cell lymphoma cells is through the induction of apoptosis, or programmed cell death. Research has shown that this compound activates both the intrinsic and extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.[1][2]

Signaling Pathways

This compound initiates a cascade of molecular events that converge on the activation of caspases, a family of proteases that execute the apoptotic program.

  • Extrinsic Pathway: this compound is suggested to trigger the extrinsic pathway, which is initiated by the activation of death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase, Caspase-8. Activated Caspase-8 can then directly activate the executioner caspase, Caspase-3, or cleave the pro-apoptotic protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, linking the extrinsic and intrinsic pathways.[1][3]

  • Intrinsic Pathway: The intrinsic, or mitochondrial, pathway is a critical component of this compound-induced apoptosis.[1][2] this compound causes a loss of the mitochondrial membrane potential (ΔΨm), a key event in this pathway.[1][2] This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase, Caspase-9.[3] Activated Caspase-9, in turn, activates the executioner Caspase-3.[1][2]

  • Execution Phase: Both the extrinsic and intrinsic pathways culminate in the activation of executioner caspases, primarily Caspase-3.[1][2] Activated Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

The following diagram illustrates the proposed signaling pathway of this compound-induced apoptosis in B-cell lymphoma cells.

Pinobanksin_Apoptosis_Pathway This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway This compound->Intrinsic Caspase8 Caspase-8 (activated) Extrinsic->Caspase8 Mitochondria Mitochondria Intrinsic->Mitochondria Bid Bid -> tBid Caspase8->Bid Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Bid->Mitochondria MMP Loss of ΔΨm Mitochondria->MMP CytoC Cytochrome c (release) MMP->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis signaling pathway.

Quantitative Data

The anti-proliferative activity of this compound and its ester derivatives has been quantified in the M12.C3.F6 B-cell lymphoma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized in the table below.

CompoundIC50 (µM)[1]IC50 (µg/mL)[1]
This compound52.114.2
This compound-3-O-propanoate67.022.0
This compound-3-O-butyrate49.917.0
This compound-3-O-pentanoate51.318.3

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound on B-cell lymphoma cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow A Seed B-cell lymphoma cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

MTT cell viability assay workflow.

Protocol:

  • Cell Seeding: Seed B-cell lymphoma cells (e.g., M12.C3.F6) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or its derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

AnnexinV_Workflow A Treat B-cell lymphoma cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

References

Methodological & Application

Application Notes and Protocols for Pinobanksin Extraction and Purification from Peony Seed Husk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin, a dihydroflavonol, is a natural flavonoid found in various plant sources, including peony (Paeonia) seed husks.[1][2][3][4][5] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, antimicrobial, and anti-proliferative properties.[1][2][6][7] As a promising candidate for drug discovery and development, efficient methods for its extraction and purification are paramount. These application notes provide detailed protocols for the extraction and purification of this compound from peony seed husks, along with a summary of its biological activities and associated signaling pathways.

Data Presentation

Table 1: Optimized Extraction of Total Flavonoids from Peony Seed Husk
ParameterOptimal ConditionResulting Yield of Total Flavonoids (PSMS)
Solvent70% Ethanol (B145695)10.54 ± 0.13%
Temperature70°C
Material-to-Liquid Ratio1:25 g/mL
Extraction Time60 min

Data sourced from studies on the extraction of flavonoids from peony seed shells.[4][5][8]

Table 2: Purification of this compound from Peony Seed Husk Extract
Purification StepInitial Relative Content of this compoundFinal Relative Content of this compound
S-8 Macroporous Resin Chromatography0.42% (in crude extract)Not specified
C18 ChromatographyNot specified92.53%

Data sourced from a study on the purification of this compound from peony seed shells.[3][4][5]

Experimental Protocols

Protocol 1: Extraction of Total Flavonoids from Peony Seed Husk

Objective: To extract total flavonoids, including this compound, from dried peony seed husks.

Materials:

  • Dried peony seed husks, ground into a fine powder

  • 70% Ethanol (v/v)

  • Reflux extraction apparatus (or a temperature-controlled shaker)

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh the powdered peony seed husk.

  • Add 70% ethanol at a material-to-liquid ratio of 1:25 (g/mL).

  • Perform the extraction under reflux (or in a shaker) at 70°C for 60 minutes.[4][5][8]

  • After extraction, cool the mixture to room temperature.

  • Filter the mixture through filter paper or centrifuge to separate the supernatant from the solid residue.

  • Collect the supernatant (the crude extract).

  • Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the ethanol.

  • The resulting concentrated extract, rich in total flavonoids (referred to as PSMS), can be used for subsequent purification.

Protocol 2: Purification of this compound

Objective: To isolate and purify this compound from the crude flavonoid extract.

Part A: Macroporous Resin Chromatography (Initial Purification)

Materials:

  • Crude flavonoid extract (PSMS)

  • S-8 macroporous resin

  • Chromatography column

  • Deionized water

  • Ethanol (various concentrations for elution)

  • Fraction collector

Procedure:

  • Pack a chromatography column with pre-treated S-8 macroporous resin.

  • Dissolve the crude flavonoid extract in a small volume of the initial mobile phase (deionized water).

  • Load the dissolved extract onto the prepared column.

  • Wash the column with deionized water to remove impurities such as sugars and salts.

  • Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect fractions using a fraction collector.

  • Analyze the fractions for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).

  • Pool the fractions containing the highest concentration of this compound.

  • Concentrate the pooled fractions using a rotary evaporator.

Part B: C18 Reversed-Phase Chromatography (Final Purification)

Materials:

  • Partially purified this compound fraction from Part A

  • C18 reversed-phase chromatography column

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • HPLC system with a UV detector

Procedure:

  • Dissolve the concentrated fraction from the macroporous resin chromatography step in the initial mobile phase for C18 chromatography (e.g., a mixture of methanol and water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the C18 column with the initial mobile phase.

  • Inject the sample onto the C18 column.

  • Elute the column with an isocratic or gradient mobile phase of methanol and water. The optimal mobile phase composition should be determined experimentally to achieve the best separation.

  • Monitor the elution profile at a suitable wavelength for this compound (e.g., around 290 nm).

  • Collect the peak corresponding to this compound. This step can be performed on a preparative HPLC system for larger quantities.

  • The purity of the collected this compound can be confirmed by analytical HPLC. A study reported achieving a relative content of 92.53% after this step.[3][4][5]

  • Evaporate the solvent from the purified fraction to obtain pure this compound.

Visualizations

experimental_workflow start Dried Peony Seed Husk extraction Solvent Extraction (70% Ethanol, 70°C, 1:25 g/mL, 60 min) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Flavonoid Extract (PSMS) (this compound: 0.42%) concentration1->crude_extract mpr_chromatography S-8 Macroporous Resin Chromatography crude_extract->mpr_chromatography fraction_collection1 Fraction Collection & Pooling mpr_chromatography->fraction_collection1 concentration2 Rotary Evaporation fraction_collection1->concentration2 partially_purified Partially Purified this compound concentration2->partially_purified c18_chromatography C18 Reversed-Phase Chromatography partially_purified->c18_chromatography fraction_collection2 Peak Collection c18_chromatography->fraction_collection2 final_product Purified this compound (Relative Content: 92.53%) fraction_collection2->final_product signaling_pathway cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Effect cluster_antioxidant Antioxidant Effect This compound This compound bax_bcl2 BAX / BCL-2 This compound->bax_bcl2 binds to caspase8 Caspase-8 This compound->caspase8 activates nfkb NF-κB Pathway This compound->nfkb inhibits nrf2 Nrf2 Pathway This compound->nrf2 activates caspase9 Caspase-9 bax_bcl2->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis inflammation Inflammation nfkb->inflammation antioxidant_response Antioxidant Response nrf2->antioxidant_response ros Reactive Oxygen Species ros->nrf2 antioxidant_response->ros reduces

References

Application Note: Identification of Pinobanksin Derivatives using HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of pinobanksin and its derivatives using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). This compound, a flavonoid found predominantly in propolis, and its derivatives are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The methodology outlined herein offers a robust and sensitive approach for the analysis of these compounds in complex matrices such as natural product extracts.

Introduction

This compound and its derivatives are a class of dihydroflavonols commonly found in honey, propolis, and various plant sources.[2][3] The structural diversity of these derivatives, which can include acylation, methylation, and prenylation, presents a significant analytical challenge.[4][5] HPLC-ESI-MS/MS has emerged as a powerful tool for the separation, identification, and quantification of these compounds due to its high sensitivity and specificity.[4][6] This technique allows for the generation of unique fragmentation patterns that serve as fingerprints for individual this compound derivatives, enabling their unambiguous identification.[7][8]

Experimental Protocols

Sample Preparation (Propolis Extract)

A representative sample preparation protocol for propolis is detailed below. This can be adapted for other matrices.

Materials:

  • Raw Propolis

  • Ethanol (70% v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Protocol:

  • Grind raw propolis into a fine powder.

  • Suspend 10 g of propolis powder in 100 mL of 70% ethanol.

  • Perform extraction using an ultrasonic bath for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet solid debris.

  • Collect the supernatant and concentrate it to dryness using a rotary evaporator at 45°C.

  • Re-dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-ESI-MS/MS Analysis

The following are typical instrumental parameters for the analysis of this compound derivatives. Optimization may be required depending on the specific instrumentation and sample matrix.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 40 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Full Scan and Product Ion Scan (for identification) / Multiple Reaction Monitoring (MRM) (for quantification)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Collision Energy Ramped from 10 to 40 eV (for fragmentation analysis)

Data Presentation

The following table summarizes the mass spectrometric data for this compound and some of its common derivatives identified in propolis samples.[2][3]

CompoundPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound271253, 177, 151
This compound-3-acetate313271, 253, 177
This compound-5-methyl ether285267, 191, 165
Prenylated this compound339271, 283

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Propolis Raw Propolis Extraction Ethanolic Extraction Propolis->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC ESI Electrospray Ionization HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) ESI->MSMS Identification Compound Identification (Fragmentation Analysis) MSMS->Identification Quantification Quantification (MRM) Identification->Quantification G cluster_fragments Key Fragment Ions This compound This compound [M-H]⁻ m/z 271 F1 [M-H-H₂O]⁻ m/z 253 This compound->F1 - H₂O F2 RDA Fragment m/z 177 This compound->F2 RDA F3 RDA Fragment m/z 151 This compound->F3 RDA

References

Nuclear magnetic resonance (NMR) spectroscopy for Pinobanksin structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – These application notes provide a detailed protocol for the structural elucidation of pinobanksin, a bioactive dihydroflavonol, using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

This compound, a natural compound found in sources such as honey and propolis, has demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A thorough understanding of its molecular structure is fundamental for advancing research into its therapeutic applications and for the development of novel derivatives. NMR spectroscopy stands as the premier analytical technique for the unambiguous determination of such complex molecular structures in solution.

This document outlines the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural characterization of this compound.

Quantitative NMR Data of this compound

The foundational step in NMR-based structure elucidation is the acquisition of precise spectral data. The following tables present the ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.05d11.5
34.58d11.5
65.92d2.0
85.89d2.0
2', 6'7.45m-
3', 5'7.38m-
4'7.33m-
3-OH5.61d5.0
5-OH12.03s-
7-OH10.79s-

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)
283.2
372.1
4196.8
5163.7
696.1
7167.2
895.1
9162.8
10101.9
1'138.9
2', 6'128.5
3', 5'128.6
4'128.1

Experimental Protocols

A systematic approach to NMR data acquisition is crucial for successful structure elucidation. The following protocols outline the key experiments.

1. Sample Preparation

  • Purity: The this compound sample should be of high purity (>95%), as confirmed by techniques such as HPLC or LC-MS.

  • Dissolution: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6 mL of DMSO-d6.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, it should be filtered to ensure optimal magnetic field homogeneity. The final sample height in the tube should be around 4-5 cm.

2. NMR Experiments

The following suite of NMR experiments is recommended for a comprehensive structural analysis of this compound.

  • ¹H NMR: This is the initial and fundamental experiment, providing information on the proton environments, their integrations, and spin-spin coupling patterns.

  • ¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule.

  • DEPT-135: This experiment is instrumental in differentiating between CH, CH₂, and CH₃ groups, which is essential for assigning carbon signals.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, allowing for the tracing of proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton to its directly attached carbon, providing definitive one-bond C-H connectivities.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons over two to three bonds, which is critical for assembling the complete carbon skeleton of the molecule.

Visualizing the Path to Structure Elucidation

Visual diagrams are essential for conceptualizing the workflow of structure elucidation and understanding the relationships between different NMR data points.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Assembly Isolation Isolation & Purification Purity Purity Assessment (HPLC, LC-MS) Isolation->Purity NMR_Sample NMR Sample Preparation Purity->NMR_Sample H1_NMR ¹H NMR NMR_Sample->H1_NMR C13_NMR ¹³C NMR NMR_Sample->C13_NMR DEPT DEPT NMR_Sample->DEPT COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems CH_Correlations Assign C-H One-Bond Correlations HSQC->CH_Correlations Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly Proton_Spin_Systems->Fragment_Assembly CH_Correlations->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

The following diagram illustrates the key 2D NMR correlations that are instrumental in piecing together the this compound molecule.

pinobanksin_correlations cluster_this compound This compound Structure cluster_correlations Key 2D NMR Correlations This compound H2 H-2 H3 H-3 H2->H3 COSY C4 C-4 H2->C4 HMBC C1_prime C-1' H2->C1_prime HMBC C2_6_prime C-2',6' H2->C2_6_prime HMBC C2 C-2 H3->C2 HMBC H3->C4 HMBC H3->C1_prime HMBC H6 H-6 C5 C-5 H6->C5 HMBC C7 C-7 H6->C7 HMBC C10 C-10 H6->C10 HMBC H8 H-8 H8->C7 HMBC C9 C-9 H8->C9 HMBC H8->C10 HMBC H2_6_prime H-2',6' H2_6_prime->C2 HMBC H2_6_prime->C1_prime HMBC H3_5_prime H-3',5' H3_5_prime->C1_prime HMBC C3 C-3

Caption: Key 2D NMR correlations for this compound.

By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently and accurately elucidate the structure of this compound and other related natural products. This foundational knowledge is indispensable for the advancement of drug discovery and development programs.

Application Note: Evaluating the Effect of Pinobanksin on Cell Viability Using the Lactate Dehydrogenase (LDH) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The lactate (B86563) dehydrogenase (LDH) assay is a widely used colorimetric method to quantify cell death by measuring the release of LDH from cells with compromised plasma membranes.[1] LDH is a stable cytosolic enzyme present in all cells; upon loss of membrane integrity—a hallmark of necrosis or late-stage apoptosis—it is released into the cell culture supernatant.[1] The amount of LDH released is proportional to the number of damaged cells.[1] This application note provides a detailed protocol for using the LDH assay to assess the cytotoxic effects of Pinobanksin, a natural flavonoid known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-proliferative properties.[2]

This compound has been shown to inhibit the proliferation of various cell types.[2][3] However, it is crucial to distinguish between a cytostatic effect (inhibition of cell growth) and a cytotoxic effect (direct cell killing). The LDH assay directly measures plasma membrane damage, providing a clear indicator of cytotoxicity. This protocol will guide researchers in determining whether this compound's effect on cell viability is due to cytotoxic mechanisms.

Principle of the LDH Assay

The LDH assay is a coupled enzymatic reaction.[4] Released LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[5][6] The generated NADH is then used by a diaphorase enzyme to reduce a tetrazolium salt (e.g., INT or WST-8) into a colored formazan (B1609692) product.[1][6] The intensity of the color, which can be measured spectrophotometrically at approximately 490 nm, is directly proportional to the amount of LDH released and, consequently, to the number of dead or damaged cells.[4]

Data Presentation: this compound's Effect on HUVECs

The following table summarizes data from a study investigating the effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs). Cell viability was assessed using both an MTS assay (which measures metabolic activity) and an LDH assay (which measures membrane integrity).

This compound Concentration (µg/mL)Cell Viability (% of Control via MTS Assay)LDH Release (% of Control)Interpretation
0 (Control)100%100%Baseline
3.1382.6%No significant increaseInhibition of proliferation
12.576.1%No significant increaseInhibition of proliferation
5062.2%No significant increaseSignificant inhibition of proliferation without cytotoxicity

Data summarized from a study on HUVECs treated for 24 hours (MTS) and 48 hours (LDH). The study concluded that this compound acts as a potential cytostatic agent rather than a cytotoxic one in this cell line, as it reduced cell viability without causing significant membrane damage.[3]

Experimental Protocols

This section provides a detailed methodology for performing the LDH assay to evaluate the cytotoxicity of this compound.

1. Materials and Reagents

  • 96-well, flat-bottom cell culture plates

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Target cells (e.g., HUVECs, SH-SY5Y, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution) or individual reagents (see below)

  • Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control

  • Multichannel pipette and microplate reader (capable of reading absorbance at 490 nm and a reference wavelength around 680 nm)

2. In-House Reagent Preparation (Alternative to Kit)

  • Assay Buffer: 200 mM TRIS, pH 8.

  • Substrate Solution: 50 mM Lithium Lactate.

  • NAD/PMS/INT Solution: Shortly before use, mix solutions of NAD (Nicotinamide adenine (B156593) dinucleotide), PMS (Phenazine Methosulfate), and INT (iodonitrotetrazolium chloride) in appropriate ratios. For example, mix 2.3 ml of 8.6 mg/ml NAD solution, 100 µl of 0.9 mg/ml PMS solution, and 100 µl of 3.3 mg/100 µl INT in DMSO solution.

3. Experimental Workflow Diagram

LDH_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_assay Phase 2: LDH Assay cluster_analysis Phase 3: Data Analysis seed Seed cells in a 96-well plate (1x10^4 - 5x10^4 cells/well) incubate1 Incubate overnight (24h) at 37°C, 5% CO2 seed->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat controls Prepare Controls: - Untreated Cells - Vehicle Control - Maximum Lysis Control incubate1->controls incubate2 Incubate for desired exposure period (e.g., 24-48h) treat->incubate2 controls->incubate2 lysis Add Lysis Buffer to Maximum Lysis wells (45 min prior) incubate2->lysis centrifuge Centrifuge plate (400g, 5 min) to pellet cells incubate2->centrifuge supernatant Transfer 50µL of supernatant from each well to a new plate centrifuge->supernatant reaction_mix Add 50µL of LDH Reaction Mix to each well supernatant->reaction_mix incubate3 Incubate at room temperature for 30 min (protected from light) reaction_mix->incubate3 stop Add 50µL of Stop Solution incubate3->stop read Measure absorbance at 490nm (reference at 680nm) stop->read calculate Calculate % Cytotoxicity using the provided formula read->calculate interpret Interpret results to determine This compound's effect calculate->interpret

Caption: Experimental workflow for the LDH cytotoxicity assay.

4. Detailed Protocol Steps

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Include wells for all experimental and control groups in triplicate.

  • Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Treatment Preparation: Prepare serial dilutions of this compound in culture medium from your stock solution. Also, prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) used for the highest this compound concentration.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the appropriate this compound concentrations or vehicle control to the designated wells.

  • Control Setup:

    • Untreated Control (Spontaneous LDH Release): Add 100 µL of fresh culture medium to these wells.

    • Vehicle Control: Add 100 µL of the vehicle solution to these wells.

    • Maximum LDH Release Control: Add 100 µL of fresh culture medium. These wells will be lysed later to determine the maximum possible LDH release.

    • Culture Medium Background: Add 100 µL of culture medium to empty wells (no cells) to measure the background LDH activity in the medium.

  • Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • Maximum Release Lysis: Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release Control" wells and mix gently.[7]

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[6]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the prepared LDH Reaction Mixture to each well.[7] Mix gently by tapping the plate.

  • Incubation for Reaction: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7] Monitor the color development; the red formazan product should become visible.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure a reference wavelength (e.g., 680 nm) to subtract background absorbance from bubbles or plate imperfections.[7]

5. Data Analysis and Interpretation

  • Correct for Background: Subtract the culture medium background absorbance from all other readings. If a reference wavelength was used, subtract the 680 nm reading from the 490 nm reading for each well.

    • Corrected Absorbance = (Absorbance490nm - Absorbance680nm)

  • Calculate Percent Cytotoxicity: Use the following formula to determine the percentage of cytotoxicity for each this compound concentration:

    % Cytotoxicity = [ (Sample Abs. - Spontaneous Release Abs.) / (Maximum Release Abs. - Spontaneous Release Abs.) ] x 100

    • Sample Abs.: Corrected absorbance from this compound-treated wells.

    • Spontaneous Release Abs.: Corrected absorbance from untreated control wells.

    • Maximum Release Abs.: Corrected absorbance from lysed control wells.

  • Interpretation: A dose-dependent increase in % cytotoxicity indicates that this compound is damaging the cell membrane and causing cell death. If, as shown in the data table, there is a decrease in cell number (measured by other assays like MTS or cell counting) without a significant increase in LDH release, it suggests this compound has a cytostatic effect, inhibiting cell proliferation rather than directly killing the cells.[3]

This compound's Potential Signaling Pathway

While the LDH assay measures membrane integrity, this compound has been reported to induce apoptosis through intrinsic and extrinsic pathways in some cancer cell lines.[2][8][9] This involves the activation of caspases and a loss of mitochondrial membrane potential.[2][8] The diagram below illustrates this potential mechanism of action, which may occur in parallel with or independently of the membrane damage detected by the LDH assay.

Signaling_Pathway cluster_pathways Apoptotic Pathways This compound This compound Mitochondria Mitochondrial Membrane Potential Loss This compound->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Activation This compound->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by this compound.

References

Pinobanksin: Evaluating Antioxidant Capacity with DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of natural compounds like pinobanksin is a critical step in exploring their therapeutic applications. This compound, a flavonoid found in various plants, has garnered interest for its diverse biological activities. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using two of the most widely employed spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

These assays are fundamental in the initial screening of compounds for their ability to scavenge free radicals, a key mechanism in combating oxidative stress implicated in numerous diseases.

Data Presentation: Antioxidant Activity

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity. The following table summarizes the IC50 values for a derivative of this compound, 5-methyl-pinobanksin ether, in both DPPH and ABTS assays, alongside common antioxidant standards for comparison.[1]

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
5-methyl-pinobanksin ether 98.4 ± 2.3126.9 ± 4.5
Quercetin9.9 ± 2.516.1 ± 2.1
Trolox6.3 ± 1.43.8 ± 1.2
Ascorbic Acid43.2 ± 10.336.8 ± 2.5

Note: Data for 5-methyl-pinobanksin ether is presented as a reference for the this compound scaffold's potential antioxidant activity.

Experimental Workflow

The general workflow for assessing the antioxidant capacity of a compound using DPPH and ABTS assays involves several key stages, from sample preparation to data analysis.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis Sample_Prep Prepare this compound Stock and Dilutions DPPH_Reaction Mix Sample/Standard with DPPH Solution Sample_Prep->DPPH_Reaction ABTS_Reaction Mix Sample/Standard with ABTS•+ Solution Sample_Prep->ABTS_Reaction Standard_Prep Prepare Standard (e.g., Trolox) Stock and Dilutions Standard_Prep->DPPH_Reaction Standard_Prep->ABTS_Reaction DPPH_Reagent Prepare DPPH Working Solution DPPH_Reagent->DPPH_Reaction DPPH_Incubation Incubate in Dark (e.g., 30 min) DPPH_Reaction->DPPH_Incubation DPPH_Measure Measure Absorbance at ~517 nm DPPH_Incubation->DPPH_Measure Calc_Inhibition Calculate % Inhibition vs. Control DPPH_Measure->Calc_Inhibition ABTS_Radical Generate ABTS•+ Radical Cation ABTS_Dilution Dilute ABTS•+ to Working Solution ABTS_Radical->ABTS_Dilution ABTS_Dilution->ABTS_Reaction ABTS_Incubation Incubate at Room Temp (e.g., 7 min) ABTS_Reaction->ABTS_Incubation ABTS_Measure Measure Absorbance at ~734 nm ABTS_Incubation->ABTS_Measure ABTS_Measure->Calc_Inhibition Plot_Curve Plot % Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: General workflow for DPPH and ABTS antioxidant assays.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] This neutralizes the radical, resulting in a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[2] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Reagents and Equipment:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid, or Quercetin)

  • UV-Vis Spectrophotometer or microplate reader

  • Micropipettes and tips

  • 96-well microplate (for microplate reader format)

  • Volumetric flasks and test tubes

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder (e.g., 3.94 mg) in 100 mL of methanol or ethanol.[2] This solution should be freshly prepared and stored in an amber bottle or covered in foil to protect it from light.

    • This compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, create a series of dilutions to test a range of concentrations. Prepare standard antioxidant solutions in the same manner.

  • Assay Protocol (96-well plate format):

    • Add a specific volume of the various concentrations of this compound or standard solutions to the wells of the microplate (e.g., 100 µL).

    • Add the DPPH working solution to each well (e.g., 100 µL).

    • Prepare a control sample containing the solvent instead of the test sample.

    • Prepare a blank sample containing the solvent without the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity (RSA) is calculated using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 [4] Where:

      • A_control is the absorbance of the control (DPPH solution and solvent).

      • A_sample is the absorbance of the test sample (DPPH solution and this compound/standard).

    • The IC50 value is determined by plotting the % RSA against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, causing the solution to lose its color. The extent of decolorization is proportional to the antioxidant's activity.

Reagents and Equipment:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Ethanol or phosphate-buffered saline (PBS)

  • Standard antioxidant (e.g., Trolox)

  • UV-Vis Spectrophotometer or microplate reader

  • Micropipettes and tips

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to make a 7 mM solution.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to make a 2.45 mM solution.

    • ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] This allows for the complete generation of the radical cation.

    • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

    • This compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent. Prepare standard (e.g., Trolox) solutions similarly.

  • Assay Protocol (96-well plate format):

    • Add a small volume of the this compound or standard solutions at various concentrations to the wells of the microplate (e.g., 20 µL).

    • Add a larger volume of the ABTS•+ working solution to each well (e.g., 180 µL).[2]

    • Prepare a control well with the solvent instead of the test sample.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for approximately 5-7 minutes.[2]

    • Measure the absorbance at 734 nm.[2]

  • Data Analysis:

    • The percentage of inhibition of the ABTS•+ radical is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 [4] Where:

      • A_control is the absorbance of the control (ABTS•+ solution and solvent).

      • A_sample is the absorbance of the test sample (ABTS•+ solution and this compound/standard).

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

By following these detailed protocols, researchers can effectively and reliably assess the antioxidant capacity of this compound, providing valuable insights into its potential as a bioactive compound for further development.

References

Application Notes and Protocols: Measuring the Reducing Power of Pinobanksin using the FRAP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin, a flavonoid found in various natural sources like honey and propolis, has garnered significant interest for its diverse pharmacological activities, including its potential as a potent antioxidant.[1] The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reproducible spectrophotometric method to assess the total antioxidant capacity of a substance.[2][3] This application note provides a detailed protocol for utilizing the FRAP assay to specifically measure the reducing power of this compound. The principle of the FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants at a low pH. This reduction results in the formation of an intense blue-colored complex, the absorbance of which is directly proportional to the antioxidant capacity of the sample.[2]

Principle of the FRAP Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by measuring the change in absorbance at 593 nm, which corresponds to the formation of the blue Fe²⁺-TPTZ complex. The antioxidant potential of the sample is determined by comparing its absorbance with that of a known standard, typically ferrous sulfate (B86663) (FeSO₄), and is expressed as Fe²⁺ equivalents.

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm

  • Water bath or incubator set to 37°C

  • Micropipettes and tips

  • Vortex mixer

  • Standard laboratory glassware

Chemicals
  • This compound (analytical standard)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium acetate (B1210297) trihydrate (C₂H₃NaO₂·3H₂O)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Experimental Protocols

Reagent Preparation

It is crucial to use freshly prepared reagents for accurate and reproducible results.

ReagentPreparation Instructions
Acetate Buffer (300 mM, pH 3.6) Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L with deionized water. The pH should be approximately 3.6.
TPTZ Solution (10 mM) Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Protect from light.
Ferric Chloride Solution (20 mM) Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
FRAP Working Reagent Prepare fresh before use by mixing Acetate Buffer, TPTZ Solution, and Ferric Chloride Solution in a 10:1:1 (v/v/v) ratio. For example, mix 25 mL of Acetate Buffer with 2.5 mL of TPTZ Solution and 2.5 mL of Ferric Chloride Solution. Warm the FRAP working reagent to 37°C before use.
This compound Stock Solution (e.g., 1 mM) This compound is soluble in DMSO.[4] To prepare a 1 mM stock solution, dissolve 2.72 mg of this compound in 10 mL of DMSO. Further dilutions should be made in deionized water or a suitable buffer, keeping the final DMSO concentration low to avoid interference with the assay.
Ferrous Sulfate (FeSO₄) Standard Stock Solution (1 mM) Dissolve 27.8 mg of FeSO₄·7H₂O in 100 mL of deionized water. This stock solution should be prepared fresh.
Standard Curve Preparation

A standard curve is essential to quantify the reducing power of this compound.

  • Prepare a series of dilutions from the 1 mM FeSO₄ standard stock solution to obtain concentrations ranging from 100 µM to 1000 µM.

  • The table below provides an example for preparing the standard curve dilutions:

Standard Concentration (µM)Volume of 1 mM FeSO₄ Stock (µL)Volume of Deionized Water (µL)
100100900
200200800
400400600
600600400
800800200
100010000
Sample Preparation

Based on literature where this compound was tested in other assays at concentrations around 50-80 µM, a similar range is recommended for initial testing in the FRAP assay.[1]

  • Prepare a working stock solution of this compound from the main stock solution.

  • Create a series of dilutions of this compound in deionized water to achieve final concentrations in the assay mixture within the linear range of the standard curve (e.g., 25, 50, 75, 100 µM). It is advisable to perform a pilot experiment with a wide range of concentrations to determine the optimal range for this compound.

Assay Procedure
  • Pipette 180 µL of the pre-warmed FRAP working reagent into each well of a 96-well microplate.

  • Add 20 µL of the standard solutions, this compound sample solutions, or a blank (deionized water) to the respective wells.

  • Mix the contents of the wells thoroughly by gentle shaking for 30 seconds.

  • Incubate the microplate at 37°C for 4 minutes. The timing of the incubation is critical and should be consistent across all samples and standards.

  • Measure the absorbance at 593 nm using a microplate reader.

Data Presentation and Analysis

  • Subtract the absorbance of the blank from the absorbance readings of the standards and the this compound samples.

  • Plot the absorbance of the FeSO₄ standards against their corresponding concentrations to generate a standard curve.

  • Determine the equation of the line (y = mx + c) and the coefficient of determination (R²) from the standard curve. A good quality standard curve should have an R² value ≥ 0.99.

  • Use the equation of the standard curve to calculate the FRAP value of the this compound samples. The FRAP value is expressed as µM of Fe²⁺ equivalents.

Example Data Table for Standard Curve:

FeSO₄ Concentration (µM)Absorbance at 593 nm (Corrected)
100e.g., 0.150
200e.g., 0.300
400e.g., 0.600
600e.g., 0.900
800e.g., 1.200
1000e.g., 1.500

Example Data Table for this compound Samples:

This compound Concentration (µM)Absorbance at 593 nm (Corrected)FRAP Value (µM Fe²⁺ Equivalents)
25e.g., 0.250Calculated from standard curve
50e.g., 0.500Calculated from standard curve
75e.g., 0.750Calculated from standard curve
100e.g., 1.000Calculated from standard curve

Visualizations

FRAP Assay Experimental Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Acetate Buffer, TPTZ, FeCl3) FRAP_Reagent FRAP Working Reagent (10:1:1 ratio) Reagent_Prep->FRAP_Reagent Reaction_Setup Add FRAP Reagent, Standard/ Sample/Blank to Microplate FRAP_Reagent->Reaction_Setup Standard_Prep FeSO4 Standard Preparation (100-1000 µM) Standard_Prep->Reaction_Setup Sample_Prep This compound Sample Preparation (e.g., 25-100 µM) Sample_Prep->Reaction_Setup Incubation Incubate at 37°C for 4 minutes Reaction_Setup->Incubation Measurement Measure Absorbance at 593 nm Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate this compound Reducing Power Standard_Curve->Calculation FRAP_Reaction Antioxidant This compound (Antioxidant) reaction Reduction Reaction Antioxidant->reaction Fe3_TPTZ Fe(III)-TPTZ Complex (Colorless) Fe3_TPTZ->reaction Fe2_TPTZ Fe(II)-TPTZ Complex (Blue) Oxidized_Antioxidant Oxidized this compound reaction->Fe2_TPTZ reaction->Oxidized_Antioxidant

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Pinobanksin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin, a flavonoid commonly found in honey, propolis, and various plants, has garnered scientific interest for its diverse pharmacological activities, including antioxidant, antimicrobial, and anti-proliferative effects.[1] Emerging evidence suggests that this compound also possesses significant anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents for inflammatory diseases.[1]

These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory potential of this compound. Detailed protocols for key assays are outlined, along with data presentation tables and visual representations of associated signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the available quantitative data on the bioactivity of this compound from in vitro studies. While specific IC50 values for key inflammatory markers are not yet widely reported in the literature, the effective concentration range for its anti-inflammatory and other relevant activities are presented.

Assay Cell Line Parameter Measured Effective Concentration / IC50 Reference
Anti-inflammatory Activity H9c2Inhibition of LPS-induced inflammation5 - 80 µM[1]
Xanthine Oxidase Inhibition N/A (Enzyme Assay)Uric acid productionIC50: 125.10 µM or 137.32 µM[1]
Anti-proliferative Activity M12.C3.F6 (B-cell lymphoma)Cancer cell proliferationIC50: 52.1 µM (14.2 µg/mL)[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved in assessing the anti-inflammatory effects of this compound, the following diagrams are provided.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_genes induces This compound This compound This compound->IKK inhibits

Caption: NF-κB signaling pathway in inflammation and the putative inhibitory role of this compound.

G start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture pretreatment Pre-treat with this compound (various concentrations) cell_culture->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot for Signaling Proteins (p-NF-κB, COX-2, iNOS) lyse_cells->western_blot end End griess_assay->end elisa->end western_blot->end

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blot) at a density that will result in 80-90% confluency at the time of the experiment.

    • Allow cells to adhere overnight.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid toxicity.

    • Remove the old medium and pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (solvent only) and a positive control (LPS only).

    • Incubate for the desired time period (e.g., 24 hours for cytokine and nitric oxide measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Materials:

  • Protocol:

    • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well of a 96-well plate and transfer to a new 96-well plate.

    • Add 50 µL of each sodium nitrite standard to empty wells in the new plate to create a standard curve.

    • Add 50 µL of Griess Reagent A to all samples and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Cytokine Measurement (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Protocol:

    • Follow the manufacturer's instructions provided with the specific ELISA kit.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB, COX-2, and iNOS

This technique is used to determine the protein expression levels of key inflammatory mediators and signaling molecules within the cells.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-COX-2, anti-iNOS, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control like β-actin.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These are cell-free enzyme inhibition assays to determine if this compound directly targets these key enzymes in the inflammatory cascade.

  • COX Inhibition Assay:

    • Utilize a commercial COX inhibitor screening kit (for COX-1 and COX-2).

    • Follow the manufacturer's protocol, which typically involves the colorimetric or fluorometric measurement of prostaglandin (B15479496) production in the presence of arachidonic acid and the test compound (this compound).

  • LOX Inhibition Assay:

    • This assay measures the ability of a compound to inhibit the activity of lipoxygenase (e.g., 5-LOX).

    • The reaction mixture typically contains the LOX enzyme, the test compound, and a substrate like linoleic acid or arachidonic acid in a suitable buffer.

    • The formation of the hydroperoxy product can be monitored by measuring the increase in absorbance at 234 nm.

    • The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro investigation of the anti-inflammatory properties of this compound. By employing these assays, researchers can elucidate the mechanisms of action and quantify the efficacy of this compound, thereby contributing to the development of new anti-inflammatory therapies. Further studies are warranted to establish a more comprehensive profile of this compound's anti-inflammatory activity, including the determination of specific IC50 values for key inflammatory mediators.

References

Application Notes and Protocols: Pinobanksin in SH-SY5Y Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin, a flavonoid found in natural sources such as honey and peony seeds, has garnered interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1][2][3] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology to study neurodegenerative diseases like Parkinson's and Alzheimer's disease. These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons, providing a valuable tool to investigate neurotoxicity and neuroprotection.

These application notes provide a comprehensive overview of the potential use of this compound in SH-SY5Y cell culture models to investigate its neuroprotective properties. While direct and extensive research on this compound's neuroprotective role is emerging, studies on its antioxidant capacity and its effects on apoptosis-related proteins suggest a therapeutic potential.[2][4][5] Furthermore, research on structurally similar flavonoids, such as pinocembrin, in SH-SY5Y cells has demonstrated significant neuroprotection against toxins like 1-methyl-4-phenylpyridinium (MPP+), a common model for Parkinson's disease research.[6] This document outlines protocols for cell culture, induction of neurotoxicity, and key assays to evaluate the effects of this compound, drawing from established methodologies for flavonoids in this cell line.

Data Presentation: Quantitative Effects of Flavonoids in SH-SY5Y Cells

The following tables summarize representative quantitative data for flavonoid application in SH-SY5Y neurotoxicity models. It is important to note that direct quantitative data for this compound's neuroprotective effects are limited; therefore, data from studies on the closely related flavonoid, pinocembrin, are included to provide a reference for expected outcomes.

Table 1: Effect of this compound on SH-SY5Y Cell Proliferation

This compound ConcentrationCell Viability (% of Control)Reference
3.13 µg/mL82.6%[1]
12.5 µg/mL76.1%[1]
50 µg/mL62.2%[1]

Note: This data reflects the anti-proliferative effect of this compound on HUVEC cells, which may be indicative of its effects on rapidly dividing undifferentiated SH-SY5Y cells.

Table 2: Neuroprotective Effect of Pinocembrin against MPP+-Induced Toxicity in SH-SY5Y Cells

TreatmentCell Viability (% of Control)Intracellular ROS (% of MPP+ group)Apoptotic Rate (% of MPP+ group)
Control100%N/AN/A
MPP+ (1 mM)~50%100%100%
Pinocembrin (10 µM) + MPP+~75%Significantly ReducedSignificantly Reduced
Pinocembrin (20 µM) + MPP+~85%Significantly ReducedSignificantly Reduced

Note: This table is a representative summary based on findings for pinocembrin, a structurally similar flavonoid, to illustrate potential neuroprotective effects.[6]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in SH-SY5Y Cells

TreatmentTarget ProteinEffectReference
This compoundBcl-2 (Anti-apoptotic)Binds to and potentially inhibits[2][4][5]
This compoundBAX (Pro-apoptotic)Binds to and potentially inhibits[2][4][5]

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 (F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain SH-SY5Y cells in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them.

  • To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of pre-warmed Growth Medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension to a new T-75 flask containing fresh Growth Medium. A split ratio of 1:5 to 1:10 is recommended.

Protocol 2: Induction of Neurotoxicity in SH-SY5Y Cells

This protocol provides a method for inducing neurotoxicity using MPP+, a model relevant to Parkinson's disease.

Materials:

  • Differentiated or undifferentiated SH-SY5Y cells plated in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • MPP+ (1-methyl-4-phenylpyridinium) stock solution.

  • This compound stock solution (dissolved in DMSO).

  • Cell culture medium.

Procedure:

  • Seed SH-SY5Y cells at the desired density in culture plates and allow them to adhere overnight.

  • For neuroprotective studies, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified duration (e.g., 2 hours) before adding the neurotoxin. Include a vehicle control (DMSO).

  • After the pre-treatment period, add MPP+ to the culture medium to a final concentration of 0.5-1 mM.[7]

  • Incubate the cells for 24-48 hours.

  • Following incubation, proceed with downstream assays such as cell viability, apoptosis, or ROS measurement.

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • SH-SY5Y cells in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Plate reader.

Procedure:

  • After the treatment period (as in Protocol 2), add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 4: Apoptosis Detection (Hoechst 33342 Staining)

This protocol visualizes apoptotic nuclei by staining with a fluorescent dye.

Materials:

  • SH-SY5Y cells cultured on coverslips or in a clear-bottom plate.

  • Hoechst 33342 staining solution (1 µg/mL in PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Fluorescence microscope.

Procedure:

  • Following treatment, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the Hoechst 33342 staining solution and incubate for 10 minutes in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips or view the plate directly under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure the levels of intracellular ROS.

Materials:

  • SH-SY5Y cells in a 96-well plate.

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence plate reader.

Procedure:

  • After treatment, remove the culture medium and wash the cells once with warm HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Express ROS levels as a percentage relative to the control.

Protocol 6: Western Blotting for Protein Expression Analysis

This protocol allows for the quantification of specific proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Treated SH-SY5Y cells from 6-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-BAX, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_stress Cellular Stress cluster_this compound Intervention cluster_pathway Apoptotic Pathway Neurotoxin Neurotoxin (e.g., MPP+) ROS Increased ROS Neurotoxin->ROS Bax BAX Activation Neurotoxin->Bax Bcl2 Bcl-2 Inhibition Neurotoxin->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria This compound This compound This compound->ROS Scavenges This compound->Bax Inhibits This compound->Bcl2 Modulates Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed neuroprotective mechanism of this compound in SH-SY5Y cells.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Culture Culture SH-SY5Y Cells Seed Seed Cells into Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Induce Induce Neurotoxicity (e.g., MPP+) Pretreat->Induce Viability Cell Viability (MTT Assay) Induce->Viability Apoptosis Apoptosis Assay (Hoechst Staining) Induce->Apoptosis ROS ROS Measurement Induce->ROS Western Western Blot Induce->Western

Caption: General experimental workflow for studying this compound's neuroprotection.

G Compound This compound Cell_Model SH-SY5Y Cells Compound->Cell_Model Acts on Endpoint Biological Endpoints Cell_Model->Endpoint Measured via Stressor Neurotoxic Stressor (MPP+, H2O2) Stressor->Cell_Model Induces damage in Viability Cell Viability Endpoint->Viability Apoptosis Apoptosis Endpoint->Apoptosis Oxidative_Stress Oxidative Stress Endpoint->Oxidative_Stress Signaling Signaling Pathways Endpoint->Signaling

Caption: Logical relationship of experimental components.

References

Protocol for Assessing Pinobanksin's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin, a flavonoid found in honey, propolis, and various plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2] These biological activities are often underpinned by its ability to modulate gene expression. This document provides a comprehensive protocol for assessing the global impact of this compound on gene expression in a cellular model using RNA sequencing (RNA-seq) and subsequent validation by quantitative real-time PCR (qPCR). The provided methodologies are intended to guide researchers in elucidating the molecular mechanisms of this compound's action.

Data Presentation

The following tables summarize quantitative data on this compound's biological effects, which are essential for designing gene expression experiments.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayIC50 (µM)Reference
B-cell lymphoma (M12.C3.F6)MTT52.1[1]
Human Umbilical Vein Endothelial Cells (HUVECs)MTSConcentration-dependent reduction in viability[3]
Activated Macrophages (RAW 264.7)MTTNo significant toxicity up to ~37 µM (10 µg/mL)[4]

Note: IC50 values can vary between studies due to differences in cell lines, assay methods, and experimental conditions.

Table 2: Expected Modulation of Key Genes by this compound Based on Known Pathway Interactions

Signaling PathwayGeneFunctionExpected Expression ChangeReference
Apoptosis Caspase-3Executioner caspase in apoptosisUpregulation[1]
Caspase-8Initiator caspase in extrinsic apoptosisUpregulation[1]
Caspase-9Initiator caspase in intrinsic apoptosisUpregulation[1]
BaxPro-apoptotic proteinUpregulation[5][6]
Bcl-2Anti-apoptotic proteinDownregulation[5][6]
NF-κB Signaling IL-6Pro-inflammatory cytokineDownregulation[7]
TNF-αPro-inflammatory cytokineDownregulation[8]
MMP-9Matrix metallopeptidase 9, involved in inflammationDownregulation[4]
Nrf2 Signaling HO-1Heme Oxygenase 1, antioxidant enzymeUpregulation[7][9]
NQO1NAD(P)H Quinone Dehydrogenase 1, antioxidant enzymeUpregulation[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on gene expression.

Cell Culture and this compound Treatment

Objective: To prepare cell cultures and treat them with this compound at appropriate concentrations and durations.

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages, a relevant line for inflammation studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • 6-well cell culture plates

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Seeding: Culture the selected cell line in a T-75 flask to ~80% confluency. Trypsinize, count, and seed the cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 50 mM) in DMSO. From the stock, prepare working solutions in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Once the cells have reached the desired confluency, remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours). The optimal time should be determined based on preliminary time-course experiments.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and then proceed immediately to RNA isolation.

RNA Isolation

Objective: To extract high-quality total RNA from this compound-treated and control cells.

Materials:

  • TRIzol™ reagent or a similar lysis reagent

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes (nuclease-free)

  • Microcentrifuge

Protocol:

  • Cell Lysis: Add 1 mL of TRIzol™ reagent directly to each well of the 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.

  • Phase Separation: Transfer the lysate to a nuclease-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

  • RNA Quality and Quantity Assessment: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar system. An RNA Integrity Number (RIN) ≥ 8 is recommended for RNA-seq.

RNA Sequencing (RNA-seq)

Objective: To perform high-throughput sequencing of the RNA to obtain a global profile of gene expression.

Protocol: This protocol provides a general workflow. Specific details may vary depending on the chosen sequencing platform (e.g., Illumina).

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

    • Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for amplification and sequencing.

    • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

RNA-seq Data Analysis

Objective: To process the raw sequencing data to identify differentially expressed genes between this compound-treated and control groups.

Workflow:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in response to this compound treatment.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.

Quantitative Real-Time PCR (qPCR) Validation

Objective: To validate the results of the RNA-seq analysis for a selection of key genes.

Materials:

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse) for target and reference genes

  • qPCR instrument

Protocol:

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA from each sample into cDNA using a cDNA synthesis kit.

  • Primer Design: Design or obtain validated primers for the target genes identified from the RNA-seq data and for at least two stable reference genes (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, 40 cycles of denaturation, annealing, and extension, followed by a melt curve analysis).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Mandatory Visualization

experimental_workflow cell_culture Cell Culture (e.g., RAW 264.7) treatment This compound Treatment (Vehicle Control vs. This compound) cell_culture->treatment rna_isolation Total RNA Isolation treatment->rna_isolation quality_control RNA Quality & Quantity Assessment (RIN ≥ 8) rna_isolation->quality_control rna_seq RNA Sequencing quality_control->rna_seq validation qPCR Validation quality_control->validation library_prep Library Preparation (mRNA enrichment, fragmentation, cDNA synthesis, adapter ligation) rna_seq->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis RNA-seq Data Analysis sequencing->data_analysis qc_trim Quality Control & Trimming data_analysis->qc_trim align Alignment to Reference Genome qc_trim->align quantify Gene Quantification align->quantify diff_exp Differential Expression Analysis quantify->diff_exp functional Functional Enrichment (GO, KEGG) diff_exp->functional diff_exp->validation cDNA_synthesis cDNA Synthesis validation->cDNA_synthesis qPCR_run Real-Time PCR cDNA_synthesis->qPCR_run qPCR_analysis Relative Gene Expression Analysis qPCR_run->qPCR_analysis nfkb_pathway This compound's Putative Effect on NF-κB Signaling cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) ikk IKK Complex stimulus->ikk This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) degradation ikb->degradation Degradation nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus gene_expression Gene Expression (e.g., IL-6, TNF-α, MMP-9) nucleus->gene_expression Transcription inflammation Inflammation gene_expression->inflammation apoptosis_pathway This compound's Putative Effect on Apoptosis This compound This compound bax Bax This compound->bax Upregulates bcl2 Bcl-2 This compound->bcl2 Downregulates caspase8 Caspase-8 This compound->caspase8 Activates mitochondrion Mitochondrion bax->mitochondrion bcl2->bax cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

Probing the Neuroprotective Efficacy of Pinobanksin In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for studying the in vivo efficacy of Pinobanksin, a naturally occurring flavonoid with significant therapeutic potential. This document outlines detailed protocols for relevant disease models and key biochemical assays, presents quantitative data in a structured format, and visualizes the underlying molecular pathways.

I. Overview of this compound's In Vivo Bioactivity

This compound and its derivatives have demonstrated notable neuroprotective, antioxidant, and anti-inflammatory properties in various preclinical animal models. In vivo studies have primarily focused on its potential to ameliorate neuronal damage in models of vascular dementia and cerebral ischemia. The therapeutic effects are largely attributed to its ability to modulate endogenous antioxidant defense mechanisms and inhibit inflammatory signaling cascades.

II. Animal Models for Efficacy Testing

A. Vascular Dementia Model: Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats

This model simulates chronic cerebral hypoperfusion, a key pathological feature of vascular dementia.

Protocol:

  • Animal Preparation: Use male Wistar rats (250-300g). Anesthetize the animals (e.g., with an intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) at 380 mg/kg).

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision to expose both common carotid arteries.

    • Carefully separate the arteries from the vagus nerves.

    • Permanently ligate both common carotid arteries with a 4-0 silk suture.

    • Suture the incision.

  • Sham Control: Perform the same surgical procedure without ligating the arteries.

  • This compound Administration: (2R,3S)-Pinobanksin-3-cinnamate (PNC) can be administered daily by oral gavage at doses of 5 and 10 mg/kg for a period of 5 weeks, starting after the surgery.[1]

B. Cerebral Ischemia/Reperfusion Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.

Protocol:

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). Anesthetize the animals (e.g., with isoflurane).

  • Surgical Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through the ECA stump.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of about 80% confirms occlusion.

    • For transient MCAO, withdraw the suture after a defined period (e.g., 2 hours) to allow reperfusion.

  • Sham Control: Perform the same surgical procedure without inserting the filament.

  • This compound Administration: Administer this compound at various doses orally after the MCAO procedure.

III. Efficacy Evaluation: Key Experimental Protocols

A. Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is used to assess spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (180 cm in diameter) filled with opaque water (23 ± 2°C) containing a hidden platform. Visual cues are placed around the pool.

  • Training:

    • Conduct four trials per day for five consecutive days.

    • In each trial, release the rat from one of four pseudo-random starting points.

    • Allow the rat to find the platform within a set time (e.g., 90 or 120 seconds).[2][3]

    • If the rat fails to find the platform, guide it to the platform and allow it to remain there for a short period (e.g., 20-30 seconds).[2][4]

  • Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim for a set time (e.g., 90 seconds).

  • Data Collection: Record the escape latency (time to find the platform), the number of platform crossings, and the time spent in the target quadrant using a video tracking system.[2][3]

B. Biochemical Assays on Brain Tissue

1. Sample Preparation:

  • Sacrifice the animals and rapidly remove the brain.

  • Dissect the hippocampus and cortex on ice.

  • Homogenize the tissues in an appropriate buffer (e.g., ice-cold PBS).

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove cellular debris.[5]

  • Collect the supernatant for subsequent assays.

2. Measurement of Oxidative Stress Markers:

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation):

    • The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.[6]

    • Protocol:

      • Add 10 µL of Butylated Hydroxytoluene (BHT) reagent to a microcentrifuge vial.[6]

      • Add 250 µL of the brain homogenate supernatant.[6]

      • Add 250 µL of acid reagent and 250 µL of TBA reagent.[6]

      • Vortex and incubate at 60°C for 60 minutes.[6]

      • Centrifuge at 10,000 x g for 3 minutes.[6]

      • Measure the absorbance of the supernatant at 532 nm.[6][7]

  • Superoxide (B77818) Dismutase (SOD) Activity Assay:

    • This assay measures the dismutation of superoxide radicals.

    • Protocol (using a commercial kit, e.g., Cayman Chemical):

      • Add sample buffer, radical detector, and the sample to a 96-well plate.

      • Initiate the reaction by adding xanthine (B1682287) oxidase.

      • Measure the absorbance at a specific wavelength (e.g., 450 nm) over time.[8]

      • Calculate SOD activity based on the inhibition of the rate of superoxide generation.

  • Glutathione (B108866) (GSH) Assay:

    • This assay measures the level of reduced glutathione, a key intracellular antioxidant.

    • Protocol (using a commercial kit):

      • Deproteinize the sample with sulfosalicylic acid.[5]

      • Add the sample to a 96-well plate.

      • Add 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), glutathione reductase (GR), and NADPH.[9]

      • Monitor the change in absorbance at 405 nm.[9]

3. Measurement of Apoptotic Markers:

  • Cytochrome c Release Assay:

    • This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in apoptosis.

    • Protocol (Western Blotting):

      • Separate cytosolic and mitochondrial fractions from the brain homogenate by differential centrifugation.[10]

      • Run the protein fractions on an SDS-PAGE gel and transfer to a PVDF membrane.[10]

      • Probe the membrane with a primary antibody against cytochrome c.[10]

      • Use an appropriate secondary antibody and a detection reagent to visualize the bands.

  • Caspase Activity Assay:

    • This assay measures the activity of caspases, the executive enzymes of apoptosis.

    • Protocol (Spectrofluorometry):

      • Incubate the brain homogenate with a caspase-specific substrate conjugated to a fluorophore (e.g., DEVD-AMC for caspase-3).[11][12]

      • Measure the fluorescence released upon cleavage of the substrate by the active caspase using a spectrofluorometer.[11][12]

IV. Data Presentation

Table 1: In Vivo Neuroprotective Effects of (2R,3S)-Pinobanksin-3-cinnamate (PNC) in a Rat Model of Vascular Dementia

ParameterAnimal ModelPNC Dose (mg/kg/day)DurationEffect
Behavioral Performance
Escape Latency (Morris Water Maze)Wistar Rat (BCCAO)5 and 105 weeksSignificantly shortened[1]
Platform Crossings (Morris Water Maze)Wistar Rat (BCCAO)5 and 105 weeksSignificantly increased[1]
Time in Target Quadrant (Morris Water Maze)Wistar Rat (BCCAO)5 and 105 weeksSignificantly increased[1]
Oxidative Stress Markers
Malondialdehyde (MDA)Wistar Rat (BCCAO)5 and 105 weeksMarkedly decreased[1]
Superoxide Dismutase (SOD) ActivityWistar Rat (BCCAO)5 and 105 weeksMarkedly enhanced[1]
Glutathione (GSH) LevelsWistar Rat (BCCAO)5 and 105 weeksMarkedly enhanced[1]
Apoptotic Markers
Cytochrome c ReleaseWistar Rat (BCCAO)5 and 105 weeksDecreased[1]
Caspase ActivityWistar Rat (BCCAO)5 and 105 weeksDecreased[1]
Protein Expression
Nrf2Wistar Rat (BCCAO)5 and 105 weeksIncreased[1]
Bcl-2Wistar Rat (BCCAO)5 and 105 weeksIncreased[1]
Nox1Wistar Rat (BCCAO)5 and 105 weeksDecreased[1]
BaxWistar Rat (BCCAO)5 and 105 weeksDecreased[1]

V. Visualization of Signaling Pathways

This compound exerts its effects by modulating key signaling pathways involved in cellular stress and inflammation.

Pinobanksin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GSH) ARE->Antioxidant_Enzymes Upregulates transcription Antioxidant_Enzymes->ROS Neutralizes Cytoprotection Cellular Protection Antioxidant_Enzymes->Cytoprotection Leads to

Caption: this compound activates the Nrf2 signaling pathway.

Pinobanksin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ischemia) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes Translocates and activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Caption: this compound inhibits the NF-κB inflammatory pathway.

VI. Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the in vivo efficacy of this compound. The use of established animal models of neurodegeneration, coupled with detailed behavioral and biochemical analyses, will enable a thorough evaluation of its therapeutic potential. The elucidation of its modulatory effects on the Nrf2 and NF-κB pathways offers valuable insights into its mechanisms of action and supports its further development as a novel neuroprotective agent.

References

Application Notes and Protocols for the Synthesis of Pinobanksin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin is a naturally occurring dihydroflavonol found in sources such as honey, propolis, and the heartwood of pine trees.[1] It has garnered significant interest in the scientific community due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] However, its therapeutic application can be limited by factors such as moderate lipophilicity and metabolic instability.

The chemical synthesis of this compound derivatives is a key strategy to overcome these limitations. By modifying its structure, particularly at the hydroxyl groups, it is possible to enhance its physicochemical properties and biological activities. Esterification and etherification are two of the most common and effective methods for creating novel this compound analogs with improved bioavailability and potentially novel therapeutic profiles.[3][4][5] This document provides detailed protocols for the chemical and enzymatic synthesis of this compound esters and ethers, supported by quantitative data from analogous flavonoid reactions and visual workflows to guide researchers.

Data Summary: Synthetic Routes and Expected Yields

The following table summarizes various synthetic techniques for producing this compound derivatives. The expected yields are based on published results for structurally related flavonoids, such as naringenin (B18129) and pinocembrin (B1678385), providing a reasonable benchmark for synthesis planning.

Derivative TargetSynthesis MethodKey Reagents / CatalystExpected Yield (%)Reference for Yield
This compound-3-O-acetateChemical AcylationAcetic anhydride (B1165640), Pyridine (B92270)~85%
This compound-3-O-propanoateChemical AcylationPropionyl chloride, Pyridine80 - 92%
This compound-3-O-oleateEnzymatic EsterificationOleic acid, Novozym® 435~93% (Conversion)[3][6]
This compound-7-O-methyl etherChemical AlkylationDimethyl carbonate (DMC), DBU>95%[7]
This compound-5,7-di-O-methyl etherChemical AlkylationDimethyl carbonate (DMC), DBU>95%[7]

Visualized Workflows and Pathways

Biosynthesis of this compound

The natural precursor to this compound is the flavanone (B1672756) pinocembrin. The biosynthesis involves a single hydroxylation step at the C-3 position, catalyzed by the enzyme flavanone 3-hydroxylase (F3H).[1][2]

This compound Biosynthesis Pinocembrin Pinocembrin This compound This compound Pinocembrin->this compound Hydroxylation F3H Flavanone 3-hydroxylase (F3H) F3H->this compound

Caption: Biosynthesis of this compound from its precursor pinocembrin.

General Experimental Workflow for Synthesis

The chemical synthesis, purification, and characterization of a this compound derivative follows a standard logical progression in a laboratory setting.

General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A This compound + Reagents B Chemical Reaction (e.g., Esterification) A->B C Crude Product Work-up B->C D Column Chromatography or Prep-HPLC C->D Purify E Pure Derivative D->E F Characterization (NMR, MS) E->F G Final Product F->G Verified Structure

Caption: General laboratory workflow for derivative synthesis and analysis.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound derivatives. These are based on established and reliable procedures for analogous flavonoid compounds.[7][8][9]

Protocol 1: Chemical Synthesis of this compound-3-O-acetate

This protocol describes the regioselective acetylation of the 3-hydroxyl group of this compound using acetic anhydride. The 5- and 7-hydroxyl groups are less reactive under these conditions due to hydrogen bonding and phenolic acidity, respectively.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.1 eq) to the cooled solution dropwise with continuous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure this compound-3-O-acetate.[10][11]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Enzymatic Synthesis of this compound-3-O-oleate

This protocol utilizes the high regioselectivity of immobilized lipase (B570770) to catalyze the esterification of this compound with oleic acid, a method noted for its mild conditions and high conversion rates.[3][6]

Materials:

  • This compound (1.0 eq)

  • Oleic acid (molar excess, e.g., 5-20 eq)[6]

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Acetonitrile or 2-Methyl-2-butanol (tert-amyl alcohol) as solvent

  • Molecular sieves (optional, to remove water by-product)

Procedure:

  • Reaction Setup: In a sealed vial, dissolve this compound and oleic acid in the chosen organic solvent (e.g., acetonitrile).

  • Enzyme Addition: Add Novozym® 435 (typically 10-20 g/L) to the solution.[6] If desired, add activated molecular sieves.

  • Incubation: Incubate the reaction mixture in an orbital shaker at 40-50°C for 24-48 hours.[6]

  • Monitoring: Monitor the conversion of this compound to its ester derivative using High-Performance Liquid Chromatography (HPLC).[12]

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting residue, containing the product and excess oleic acid, can be purified using preparative HPLC or silica gel chromatography to isolate the this compound-3-O-oleate.[10]

  • Characterization: Verify the structure of the purified ester by NMR and MS analysis.

Protocol 3: Chemical Synthesis of this compound-7-O-methyl Ether

This protocol describes the O-methylation of this compound using dimethyl carbonate (DMC), a greener and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[7] The 7-OH group is generally the most reactive phenolic hydroxyl for methylation under these basic conditions.

Materials:

  • This compound (1.0 eq)

  • Dimethyl carbonate (DMC) (solvent and reagent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst, 1.2 eq per -OH group to be methylated)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of dimethyl carbonate.

  • Catalyst Addition: Add DBU (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 90°C) and maintain for 24-48 hours, stirring continuously. Monitor the reaction by TLC.[7]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic solution with 1 M HCl to neutralize and remove the DBU, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired this compound-7-O-methyl ether.

  • Characterization: Confirm the product's identity and purity using NMR and MS analysis.[7]

References

Development of Pinobanksin-Based Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin, a naturally occurring dihydroflavonol found in sources such as honey, propolis, and various plants, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent, exhibiting antioxidant, anti-inflammatory, antimicrobial, anti-proliferative, and anti-angiogenic properties.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. It includes a summary of its mechanisms of action, quantitative data on its efficacy, and standardized protocols for key in vitro assays.

Therapeutic Applications and Mechanisms of Action

This compound has shown promise in a variety of therapeutic areas, primarily attributed to its multifaceted mechanisms of action.

  • Antioxidant Activity: this compound is a potent antioxidant that can inhibit the peroxidation of low-density lipoprotein (LDL) and reduce alpha-tocopherol (B171835) radicals.[5][6] It exerts its antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which leads to the upregulation of antioxidant enzymes.[7]

  • Anti-inflammatory Effects: The anti-inflammatory properties of this compound are mediated through the inhibition of the NF-κB (Nuclear factor kappa B) signaling pathway.[7] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and nitric oxide synthase (NOS).[7]

  • Anti-proliferative and Apoptotic Activity: this compound has demonstrated anti-proliferative effects in various cancer cell lines, including B-cell lymphoma and colon cancer.[1][5][8] It induces apoptosis through the activation of caspase-3, -8, and -9, leading to a loss of mitochondrial membrane potential.[1][8] In some cancer cells, its derivatives have been shown to modulate the expression of genes involved in cell apoptosis and cytokinetics.[9]

  • Anti-angiogenic Properties: this compound can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This effect is mediated through the inactivation of the Raf/MEK/ERK signaling pathway.[3]

  • Neuroprotective Effects: In vitro studies have suggested that this compound possesses neuroprotective properties, though the precise mechanisms are still under investigation.[3]

Quantitative Data on Efficacy

The following table summarizes the reported in vitro efficacy of this compound and its derivatives in various cancer cell lines.

CompoundCell LineAssayEfficacy (IC50)Reference
This compoundB-cell lymphoma (M12.C3.F6)MTT Assay52.1 µM (14.2 µg/mL)[1]
This compound-3-O-propanoateB-cell lymphoma (M12.C3.F6)MTT Assay67.0 µM (22.0 µg/mL)[1]
This compound-3-O-butyrateB-cell lymphoma (M12.C3.F6)MTT Assay49.9 µM (17.0 µg/mL)[1]
This compound-3-O-pentanoateB-cell lymphoma (M12.C3.F6)MTT Assay51.3 µM (18.3 µg/mL)[1]
This compound-3-O-hexanoateB-cell lymphoma (M12.C3.F6)MTT Assay76.6 µM (28.3 µg/mL)[1]
This compoundBreast Cancer (MCF-7)WST-1 Assay> 160 µM (at 48h)[10]
This compoundBreast Cancer (MCF-10A)WST-1 Assay17 µg/mL (at 72h)[10]
This compound-3-acetateColon Cancer (HCT-116)Not SpecifiedApoptotic effects observed[10]
This compound-3-acetateLung Adenocarcinoma (A549)Not SpecifiedNo effect observed[10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Pinobanksin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces loss of membrane potential Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Pinobanksin_Anti_Angiogenic_Pathway This compound This compound Raf Raf This compound->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: this compound's inhibition of the Raf/MEK/ERK pathway.

Pinobanksin_Anti_Inflammatory_Pathway This compound This compound NFkB NF-κB This compound->NFkB Inflammation Inflammation NFkB->Inflammation Pinobanksin_Research_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation CellViability Cell Viability Assay (MTT / WST-1) ApoptosisAssay Apoptosis Assay (Annexin V / PI) CellViability->ApoptosisAssay Identify lead concentrations WesternBlot Western Blot Analysis (Signaling Pathways) ApoptosisAssay->WesternBlot Investigate molecular targets GeneExpression Gene Expression Profiling (Microarray / RNA-seq) WesternBlot->GeneExpression AnimalModel Animal Model Studies (e.g., Xenograft) GeneExpression->AnimalModel Validate findings Toxicity Toxicity Studies AnimalModel->Toxicity

References

Troubleshooting & Optimization

Improving Pinobanksin solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of Pinobanksin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound generally exhibits high solubility in Dimethyl Sulfoxide (DMSO). Literature values indicate that its solubility can range from 80 mg/mL (293.85 mM) to 100 mg/mL (367.31 mM).[1][2][3] If you are experiencing difficulties achieving this level of solubility, please refer to the troubleshooting guide below.

Q2: I am having trouble dissolving this compound in DMSO, what should I do?

A2: To aid dissolution in DMSO, sonication is often recommended.[1] Gentle warming of the solution to 37°C can also help increase solubility.[4] It is also crucial to use high-purity, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of the product.[3]

Q3: What is the aqueous solubility of this compound?

A3: this compound is a poorly water-soluble compound. One source estimates its aqueous solubility to be around 1.026 x 10^4 mg/L at 25°C.[5] Due to this low solubility, direct preparation of stock solutions in purely aqueous buffers is not recommended for most applications.

Q4: How can I prepare an aqueous working solution of this compound for in vivo or cell-based assays?

A4: Due to its low aqueous solubility, this compound typically requires a co-solvent system for administration in aqueous environments. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous-based vehicle. For detailed protocols, please see the Experimental Protocols section.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:

  • Lipid-Based Formulations: Incorporating the compound into lipid carriers such as micelles or liposomes.[6]

  • Solid Dispersions: Dispersing this compound in a soluble polymer matrix.[6][7]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer scale to increase the surface area and dissolution rate.[6][7]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][7]

Troubleshooting Guides

Issue: this compound is not fully dissolving in DMSO.
Possible Cause Troubleshooting Step
Insufficient mixingVortex the solution vigorously for 1-2 minutes.
Compound aggregationUse an ultrasonic bath to sonicate the solution for 10-15 minutes.[1][3]
Reaching solubility limitEnsure you are not exceeding the reported solubility of 80-100 mg/mL.[1][2]
Low-quality or wet DMSOUse a fresh, unopened bottle of high-purity, anhydrous DMSO.[3]
Low temperatureGently warm the solution to 37°C while mixing.[4]
Issue: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
Possible Cause Troubleshooting Step
High final concentration of this compoundDecrease the final concentration of this compound in the aqueous solution.
High percentage of DMSO in the final solutionKeep the final DMSO concentration as low as possible (typically <1%, ideally <0.1% for cell-based assays) to avoid solvent toxicity and precipitation.
Insufficient mixing during dilutionAdd the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.
Buffer incompatibilityTest different aqueous buffers (e.g., PBS, Saline) to see if precipitation is buffer-dependent.
Need for solubilizing agentsConsider using a co-solvent system as detailed in the Experimental Protocols section.

Quantitative Data Summary

Compound Solvent/Vehicle Solubility Molar Concentration
This compoundDMSO80 mg/mL[1]293.85 mM[1]
This compoundDMSO100 mg/mL[2][3]367.31 mM[2][3]
This compoundWater (estimated)1.026 x 10^4 mg/L[5]~37.68 mM
This compound10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL[1]12.12 mM[1]
This compound10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]≥ 9.18 mM[3]
This compound10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[3]≥ 9.18 mM[3]
This compound 3-acetate10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 7.95 mM
This compound 3-acetate10% DMSO + 90% Corn Oil≥ 2.5 mg/mL≥ 7.95 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., up to 100 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies

This protocol is based on a commonly used vehicle for poorly soluble compounds.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 33 mg/mL).

  • In a separate sterile tube, combine the vehicle components in the following order, ensuring complete mixing after each addition:

    • 40% PEG300

    • 5% Tween-80

  • To prepare the final formulation, add 10% of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Finally, add 45% saline to the mixture and vortex until a clear, homogeneous solution is formed. The final concentration of this compound in this example would be 3.3 mg/mL.[1]

Visualizations

Workflow_for_Solubilizing_this compound Workflow for Solubilizing this compound cluster_dmso DMSO Stock Preparation cluster_aqueous Aqueous Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate Incomplete dissolution stock_solution DMSO Stock Solution (80-100 mg/mL) vortex->stock_solution Complete dissolution sonicate->stock_solution add_stock Add DMSO Stock (dropwise while stirring) stock_solution->add_stock start_aqueous Start with Aqueous Buffer start_aqueous->add_stock final_solution Final Aqueous Solution (Low this compound & DMSO conc.) add_stock->final_solution Success precipitation Precipitation Occurs add_stock->precipitation Failure use_cosolvent Use Co-Solvent System (e.g., PEG300, Tween-80) precipitation->use_cosolvent reduce_conc Lower Final Concentration precipitation->reduce_conc

Caption: Workflow for preparing this compound solutions.

Solubility_Enhancement_Strategies Strategies to Improve Aqueous Solubility cluster_physical Physical Modifications This compound Poorly Soluble This compound particle_size Particle Size Reduction (Nanoparticles) This compound->particle_size increases surface area solid_dispersion Solid Dispersions (Polymer Matrix) This compound->solid_dispersion improves dispersion lipid_formulation Lipid-Based Formulations This compound->lipid_formulation enhances absorption cyclodextrin Cyclodextrin Complexation This compound->cyclodextrin forms soluble complexes

Caption: Methods for enhancing this compound's aqueous solubility.

References

Pinobanksin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pinobanksin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the handling, storage, and analysis of this flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound, a member of the flavanone (B1672756) class of flavonoids, is susceptible to degradation under several conditions. The primary factors influencing its stability are pH, temperature, light, and the presence of oxidizing agents. Like many phenolic compounds, this compound's stability is significantly pH-dependent, with degradation often accelerating in neutral to alkaline conditions.[1] Elevated temperatures can also promote degradation, and exposure to UV light can lead to photolytic decomposition.

Q2: I am observing a rapid loss of my this compound standard in a neutral buffer. What could be the cause?

A2: Flavanones can be unstable in neutral to alkaline solutions. At a neutral pH, the phenolic hydroxyl groups of this compound can deprotonate, making the molecule more susceptible to oxidation and rearrangement reactions. For short-term experiments, it is advisable to use slightly acidic buffers (pH 4-6) to maintain the protonated state of the hydroxyl groups and enhance stability. If your experimental design requires a neutral pH, prepare fresh solutions immediately before use and minimize exposure to air and light.

Q3: My this compound solution has changed color after storage at room temperature. Is it still usable?

A3: A change in color, such as yellowing or browning, is a visual indicator of degradation. This is likely due to the formation of oxidation products, such as quinones, or other degradation compounds. It is strongly recommended not to use discolored solutions for quantitative experiments, as the concentration of the parent this compound will be lower than expected, and the degradation products may interfere with your assay. Always store this compound solutions, especially stock solutions, at low temperatures (e.g., -20°C) and protected from light.

Q4: How should I prepare and store my this compound stock solutions for long-term use?

A4: For long-term stability, dissolve this compound in a high-purity organic solvent such as methanol (B129727) or ethanol (B145695) at a high concentration. Store these stock solutions in amber vials at -20°C or below. When preparing aqueous working solutions, dilute the stock solution with a slightly acidic buffer (e.g., pH 5) immediately before the experiment to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peak area of this compound decreases over a short period in the autosampler. Degradation in the analytical mobile phase or vial.1. Ensure the mobile phase is slightly acidic. 2. Use an autosampler with temperature control and set it to a low temperature (e.g., 4°C). 3. Prepare fresh sample dilutions for long analytical runs.
Appearance of unknown peaks in the chromatogram of a this compound sample. Degradation of this compound.1. Review the sample preparation and storage conditions (pH, temperature, light exposure). 2. Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent peak.
Inconsistent results in bioactivity assays. This compound degradation leading to variable active concentrations.1. Prepare fresh this compound solutions for each experiment from a properly stored stock. 2. Quantify the this compound concentration by HPLC immediately before conducting the bioassay to confirm the actual concentration.
Low recovery of this compound from a formulation. Degradation during the formulation process or extraction.1. Evaluate the pH and temperature conditions during formulation and extraction. 2. Consider using antioxidants in the formulation if oxidative degradation is suspected. 3. Optimize extraction conditions to be milder (e.g., lower temperature, shorter duration).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate how stability data for this compound might be presented. Actual experimental results may vary.

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)Temperature (°C)This compound Remaining (%)
0.1 M HCl246085.2
0.1 M NaOH26045.7
3% H₂O₂242570.3
Thermal488065.1
UV Light (254 nm)242578.9

Table 2: Hypothetical Half-life (t₁₂) of this compound at Different pH and Temperatures

pHTemperature (°C)Half-life (hours)
3.040> 168
5.040120.5
7.44036.8
9.0408.2
7.42598.6
7.46012.4

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Standard StockSolution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) This compound->StockSolution Acid Acidic (0.1 M HCl, 60°C) StockSolution->Acid Base Alkaline (0.1 M NaOH, 60°C) StockSolution->Base Oxidative Oxidative (3% H₂O₂, RT) StockSolution->Oxidative Thermal Thermal (80°C) StockSolution->Thermal Photo Photolytic (UV light) StockSolution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data

Caption: Experimental workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_degradation Degradation Products This compound This compound DP1 Ring-Opened Product (Alkaline Hydrolysis) This compound->DP1  pH > 7 DP2 Oxidized Product (Quinone-type) This compound->DP2  Oxidizing Agent / Light DP3 Dehydration Product (Acid/Thermal) This compound->DP3  H⁺ / Heat

Caption: A simplified, hypothetical degradation pathway for this compound.

References

Technical Support Center: Overcoming Low Yield in Pinobanksin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the low yield of pinobanksin from natural sources. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a flavonoid found in various natural sources. The most common sources include the heartwood and bark of Pinus species (pine trees), propolis (a resinous mixture produced by honeybees), honey, and peony seed husks.[1][2][3] The concentration of this compound can vary significantly depending on the specific species, geographical location, and collection time.

Q2: Which extraction method is generally most effective for this compound?

A2: The effectiveness of an extraction method depends on the natural source material and the desired scale of extraction. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction, offering higher yields in shorter times with reduced solvent consumption.[4][5][6] For instance, a study on peony seed husk optimized a solvent extraction method and achieved a high yield of total flavonoids, which included this compound.[1][7]

Q3: How does the choice of solvent affect this compound extraction yield?

A3: The choice of solvent is critical and depends on the polarity of this compound. Ethanol (B145695) and aqueous ethanol mixtures (e.g., 60-80% ethanol) are commonly used and have shown high efficiency in extracting flavonoids like this compound.[7][8][9] The optimal solvent or solvent mixture can vary based on the plant matrix. It is advisable to conduct a preliminary screening with different solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the best option for your specific source material.

Q4: Can this compound degrade during the extraction process?

A4: Yes, like many flavonoids, this compound can be sensitive to high temperatures and prolonged extraction times. Excessive heat can lead to thermal degradation, resulting in a lower yield.[7] It is crucial to optimize the extraction temperature and duration to find a balance between maximizing solubility and diffusion rates while minimizing degradation. For heat-sensitive applications, non-thermal methods or extraction at controlled, lower temperatures are recommended.

Q5: What is a typical yield for this compound from natural sources?

A5: The yield of this compound can vary widely. For example, an optimized solvent extraction from peony seed husk yielded a total flavonoid extract of 10.54 ± 0.13%, of which this compound was a component.[1][7] In another study, the this compound content in a propolis extract was found to be 9.56 ± 0.25 mg/g of dry weight.[10] Yields from pine bark can range from 5-35% for total extractables, with this compound being one of the many phenolic compounds.[11]

Troubleshooting Guide: Low this compound Yield

Issue Potential Cause Recommended Solution
Consistently Low Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound in your specific plant matrix.Conduct a solvent optimization study using solvents of varying polarities (e.g., pure ethanol, pure methanol, and aqueous mixtures of 50%, 70%, 95%). An ethanol concentration of around 70% is often a good starting point.[7]
Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.Perform small-scale extractions at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C) to identify the optimal temperature that maximizes yield without causing degradation. For peony seed husk, 70°C was found to be optimal.[7]
Incorrect Particle Size: Large particles have a smaller surface area-to-volume ratio, limiting solvent penetration and diffusion.Grind the dried plant material to a fine, uniform powder (e.g., to pass through an 80-mesh sieve).[7] This increases the surface area available for extraction.
Insufficient Extraction Time: The extraction duration may not be long enough to allow for complete diffusion of this compound from the plant matrix.Optimize the extraction time by conducting experiments at different durations (e.g., 30, 60, 90, 120 minutes). For peony seed husk, 60 minutes was found to be effective.[7]
Inadequate Solid-to-Liquid Ratio: A low solvent volume can lead to saturation of the solvent before all the target compound is extracted.Test different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL). A higher solvent volume generally improves extraction efficiency up to a certain point. A ratio of 1:25 g/mL was optimal for peony seed husk.[7]
Extract is Highly Impure Co-extraction of Unwanted Compounds: The chosen solvent and conditions may be extracting a wide range of other compounds along with this compound.Consider using a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and waxes before extracting with a more polar solvent for this compound. Subsequent purification steps like column chromatography (e.g., with S-8 or C18 resin) can significantly increase the purity of this compound.[1][7]
Modern Extraction Method Yields are Low (UAE/MAE) Suboptimal Power/Frequency (UAE): The ultrasonic power or frequency may not be ideal for disrupting the plant cell walls effectively.Optimize the ultrasonic power (e.g., 100-500 W) and frequency. The optimal settings will depend on the specific equipment and sample.[4][12]
Suboptimal Power/Temperature (MAE): The microwave power might be too low for efficient heating or too high, leading to localized overheating and degradation.Optimize the microwave power (e.g., 400-800 W) and temperature. Ensure even heating of the sample.[4][5][6]

Data Presentation: Comparison of Extraction Parameters

The following table summarizes optimized parameters from various studies on flavonoid extraction, which can serve as a starting point for developing a protocol for this compound.

Natural Source Extraction Method Solvent Temperature (°C) Time (min) Solid-to-Liquid Ratio Yield/Concentration
Peony Seed Husk Solvent Extraction70% Ethanol70601:25 g/mL10.54 ± 0.13% (Total Flavonoids)[1][7]
Pinus pinaster Bark Soxhlet ExtractionWater/Ethanol (1:1)Boiling240-17.55 ± 0.16% (Total Extract)[9]
Pinus eldarica Bark Hot Water Extraction & Ethyl Acetate PartitionWater, then Ethyl AcetateBoiling--22% (Total Extract)[13]
Propolis (Chilean) MacerationEthanolRoom Temp.--9.56 ± 0.25 mg/g DW (this compound)[10]
Balsam Poplar Buds Maceration70% EthanolRoom Temp.--34.9–1775.5 µg/g (this compound)[14]
Passion Fruit Peels Ultrasound-AssistedEthanol/Acetone/Water63201:28 g/mL25.79 mg RE/g db (Total Flavonoids)[4]
Passion Fruit Peels Microwave-AssistedEthanol/Acetone/Water-21:26 g/mL8.11 mg RE/g db (Total Flavonoids)[4]

DW: Dry Weight, RE: Rutin Equivalents, db: Dry Basis

Experimental Protocols

Optimized Solvent Extraction of this compound from Peony Seed Husk

This protocol is based on the optimized method described by Chen et al. (2023).[1][7]

a. Sample Preparation:

  • Dry the peony seed husks at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Grind the dried husks into a fine powder using a laboratory mill.

  • Sieve the powder through an 80-mesh sieve to ensure uniform particle size.

b. Extraction Procedure:

  • Weigh 1.0 g of the peony seed husk powder and place it into an extraction vessel.

  • Add 25 mL of 70% (v/v) aqueous ethanol solution to achieve a solid-to-liquid ratio of 1:25 g/mL.

  • Place the vessel in a water bath maintained at 70°C.

  • Allow the extraction to proceed for 60 minutes with occasional stirring.

c. Post-Extraction Processing:

  • After 60 minutes, remove the vessel from the water bath.

  • Separate the extract from the solid residue by centrifugation at 4000 rpm for 15 minutes, followed by decanting the supernatant, or by vacuum filtration.

  • The collected supernatant is the crude this compound-containing extract.

d. Purification (Optional but Recommended):

  • The crude extract can be further purified using macroporous resins (e.g., S-8 or C18) to increase the relative content of this compound.[1][7]

General Protocol for Ultrasound-Assisted Extraction (UAE)

This is a general protocol that should be optimized for your specific plant material.

a. Sample Preparation:

  • Dry and grind the plant material to a fine, uniform powder as described in the previous protocol.

b. Extraction Procedure:

  • Weigh a specific amount of the powdered material (e.g., 1.0 g) and place it in an extraction vessel.

  • Add the chosen solvent (e.g., 20 mL of 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Set the desired extraction parameters:

    • Temperature: e.g., 50°C

    • Ultrasonic Power: e.g., 200 W

    • Extraction Time: e.g., 30 minutes

  • Begin the sonication process.

c. Post-Extraction Processing:

  • Separate the extract from the solid residue using centrifugation or filtration.

  • The collected extract is ready for analysis or further purification.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis & Purification raw_material Natural Source (e.g., Peony Seed Husk) drying Drying raw_material->drying grinding Grinding & Sieving drying->grinding extraction Solvent Extraction (70% EtOH, 70°C, 60 min) grinding->extraction separation Centrifugation / Filtration extraction->separation crude_extract Crude Extract separation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Analysis (e.g., HPLC) crude_extract->analysis pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway

G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway cluster_cellcycle Cell Cycle Regulation This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes cdk46 CDK4/6 This compound->cdk46 Inhibits bcl2->bax Inhibits mito Mitochondrion bax->mito Forms pore cyto_c Cytochrome c (release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis proliferation Cell Proliferation cdk46->proliferation

Caption: this compound's Mechanism of Action in Apoptosis and Cell Cycle.

References

Troubleshooting Pinobanksin detection in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of pinobanksin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape Issues

Q1: Why is my this compound peak tailing?

A: Peak tailing, where a peak is asymmetrical with a trailing edge longer than the leading edge, is a frequent issue in the analysis of phenolic compounds like this compound.[1] A USP Tailing Factor (Tf) greater than 1.2 is generally considered tailing.[1] The primary causes include:

  • Secondary Interactions: Unwanted interactions between the polar hydroxyl groups of this compound and active residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18) are the most common cause.[1][2] These silanol groups can become ionized at mobile phase pH values above 4, leading to strong interactions with polar analytes.[1][2]

  • Mobile Phase pH Mismatch: If the mobile phase pH is too close to the pKa of this compound, the molecule can exist in both ionized and neutral forms, leading to peak distortion.[1][3] For acidic compounds, the mobile phase pH should ideally be at least 2 units below the compound's pKa.[3][4]

  • Column Issues: Column degradation, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1] Try reducing the sample concentration or injection volume.

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector flow cell after it has left the column can lead to peak broadening and tailing.[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[2][3][5] This ensures that residual silanol groups are fully protonated (neutral), minimizing secondary interactions.[2]

  • Add a Mobile Phase Modifier: For basic compounds, adding a tail-suppressing agent like triethylamine (B128534) (TEA) can be effective, but for acidic phenolics, pH control is the primary strategy.[6]

  • Use an End-Capped Column: Employ a high-quality, end-capped column where residual silanols have been chemically deactivated.[2][3]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[4]

  • Check for Column Voids: If the problem persists, the column may have a void. Reverse the column (if permissible by the manufacturer) and flush at a low flow rate. If this doesn't work, the column may need to be replaced.[2]

G Diagram 1: Troubleshooting this compound Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with 0.1% TFA or Formic Acid check_ph->adjust_ph No check_column Is column old or contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Flush with strong solvent. Consider guard column. solved Peak Shape Improved adjust_ph->solved check_column->flush_column Yes check_overload Is sample concentration high? check_column->check_overload No flush_column->check_overload reduce_conc Decrease sample concentration or injection volume. flush_column->solved check_overload->reduce_conc Yes check_ecv Check for extra-column volume (long tubing, etc.) check_overload->check_ecv No reduce_conc->check_ecv reduce_conc->solved replace_column Problem persists? Replace column. check_ecv->replace_column check_ecv->solved replace_column->solved

Diagram 1: Troubleshooting this compound Peak Tailing

Q2: My this compound peak is split. What should I do?

A: Split peaks can suggest a problem at the column inlet or with the injection process.[7]

  • Blocked Inlet Frit/Contaminated Column: The primary cause is often a partially blocked inlet frit on the column or guard column due to particulate matter from the sample.

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[7]

Troubleshooting Steps:

  • Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.

  • If there is no guard column, disconnect the analytical column, reverse it, and flush it with the mobile phase (without the detector connected).

  • Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.

  • Always filter your samples before injection to prevent frit blockage.[8]

Category 2: Retention Time Problems

Q1: My this compound retention time is drifting or shifting. What is the cause?

A: Retention time (RT) shifts can be gradual (drift) or sudden. The first step is to determine if all peaks (including the solvent front, t0) are shifting or just the this compound peak.[9][10]

  • All Peaks Shifting: This typically indicates a physical or system-related problem, such as an issue with the pump or mobile phase flow rate.[9][10]

    • Causes: Leaks in the system, worn pump seals, faulty check valves, or changes in mobile phase composition due to evaporation of the more volatile solvent.[10][11][12] A change in flow rate will directly impact all retention times.[9]

    • Solution: Check the system for any visible leaks, especially around fittings and pump heads.[11] Confirm the mobile phase was prepared correctly and is properly degassed.[8] Monitor the system pressure; fluctuations can indicate pump issues.[8]

  • Only this compound Peak (or a few peaks) Shifting: This suggests a chemical or column-related issue.[9]

    • Causes: The column has not reached equilibrium with the mobile phase, especially if the mobile phase contains additives.[13] Gradual changes in the stationary phase due to contamination or degradation can also cause drift.[13] Since this compound is an ionizable compound, slight changes in mobile phase pH can significantly alter its retention time.[9]

    • Solution: Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) before starting the analysis.[13] Use a buffered mobile phase to maintain a stable pH. If the column is contaminated, a washing procedure may be necessary.[13]

G Diagram 2: Diagnosing Retention Time Shifts start Retention Time Shift Observed check_peaks Are ALL peaks shifting (including t0)? start->check_peaks system_issue Indicates System/Flow Rate Issue check_peaks->system_issue Yes chemical_issue Indicates Chemical/Column Issue check_peaks->chemical_issue No check_leaks Check for leaks in pump, fittings, and connections. system_issue->check_leaks check_pump Check pump performance. Monitor pressure stability. check_leaks->check_pump check_mp Check mobile phase prep (composition, degassing). check_pump->check_mp check_equilib Is column fully equilibrated? chemical_issue->check_equilib check_ph_buffer Is mobile phase pH stable? Use a buffer. check_equilib->check_ph_buffer check_col_contam Is column contaminated? Perform column wash. check_ph_buffer->check_col_contam

Diagram 2: Diagnosing Retention Time Shifts
Category 3: Resolution & Sensitivity Issues

Q1: How can I improve the resolution between this compound and an adjacent peak?

A: Resolution is a measure of how well two peaks are separated. Improving resolution involves manipulating efficiency (N), selectivity (α), and the retention factor (k).[14][15]

  • Change Mobile Phase Strength: To increase the retention factor (k), decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[14][15] This increases the retention time and can often improve the separation between closely eluting peaks.

  • Change Selectivity: This is often the most powerful way to improve resolution.[16]

    • Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Different solvents interact differently with analytes and the stationary phase, altering selectivity.[16]

    • Adjust the mobile phase pH. This can change the ionization state of this compound or other compounds, dramatically affecting their retention and the selectivity of the separation.[14]

  • Increase Efficiency:

    • Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates (N).[14][16]

    • Lower the flow rate. This can lead to sharper, narrower peaks and better resolution, though it will increase the analysis time.[17]

Q2: I am seeing no peak or a very small peak for this compound. What's wrong?

A: A complete loss of signal or a significant decrease in sensitivity can be caused by several factors.[7]

  • Injection Problem: The injector may have malfunctioned (e.g., a bad rotor seal), or there could be a leak, causing the sample to be lost before reaching the column.[7]

  • Detector Issue: The detector lamp may be failing or turned off.[7] Ensure you are using the correct wavelength for this compound detection (typically around 280-290 nm).[18]

  • Sample Degradation: this compound, like many flavonoids, can be sensitive to light and pH. Ensure the sample has been stored correctly in an appropriate vial (e.g., actinic glass for light-sensitive compounds).[17]

  • System Blockage: A complete blockage in the system could prevent the sample from reaching the detector. This would typically be accompanied by a very high system pressure.[8]

Data Presentation & Experimental Protocols

Typical HPLC Method Parameters

The following table summarizes a typical starting point for an HPLC method for analyzing this compound, often found in natural products like propolis.[5][19]

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column suitable for flavonoids.
Mobile Phase A Water with 0.1% Formic Acid or TFAAcid modifier to control silanol activity and improve peak shape.[5]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Elution Mode GradientOften necessary for complex samples like propolis extracts to resolve multiple compounds.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CElevated temperature can improve efficiency and reduce viscosity.[17][20]
Detection UV/PDA at 290 nmThis compound has a strong absorbance around this wavelength.[20]
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration.
Effect of Mobile Phase Composition on Separation

This table illustrates how adjusting the mobile phase can impact the separation of this compound from a hypothetical closely eluting impurity.

% Acetonitrile (Isocratic)This compound k'Impurity k'Selectivity (α)Resolution (Rs)Observation
45%4.54.81.071.1Poor resolution, peaks are co-eluting.
40%6.26.81.101.6Baseline resolution achieved.[21]
35%8.59.81.152.2Good resolution, but longer analysis time.

k' (retention factor), α (selectivity), Rs (resolution)

Detailed Experimental Protocol: this compound Quantification

This protocol provides a general workflow for the analysis of this compound.

1. Reagents and Materials:

  • HPLC-grade acetonitrile and water

  • Formic acid (or Trifluoroacetic acid)

  • This compound reference standard

  • Sample containing this compound (e.g., propolis extract)

  • 0.22 µm syringe filters

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or mobile phase to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: If the sample is solid (e.g., propolis), perform an extraction with a suitable solvent like ethanol. Dilute the extract with the mobile phase.

  • Filtration: Filter all standards and samples through a 0.22 µm syringe filter before injection to remove particulates.[8]

3. HPLC System and Conditions:

  • Set up the HPLC system according to the parameters in the "Typical HPLC Method Parameters" table.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[8]

4. Analysis Workflow:

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standards to generate a calibration curve.

  • Inject the prepared samples.

  • Integrate the peak area for this compound and quantify the concentration using the calibration curve.

G Diagram 3: General HPLC Workflow for this compound Analysis cluster_prep Preparation prep_sample 1. Sample Preparation (Extraction, Dilution) filter 2. Filtration (0.22 µm) prep_sample->filter prep_std 1. Standard Preparation (Stock, Working Standards) prep_std->filter hplc_setup 3. HPLC Setup & Equilibration filter->hplc_setup injection 4. Injection Sequence (Blank -> Standards -> Samples) hplc_setup->injection data_acq 5. Data Acquisition (Chromatogram) injection->data_acq processing 6. Data Processing (Integration, Calibration) data_acq->processing report 7. Final Report (Quantification) processing->report

Diagram 3: General HPLC Workflow for this compound Analysis

References

Preventing Pinobanksin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of pinobanksin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a naturally occurring flavonoid found in sources like honey and propolis.[1] It is investigated in cell culture for its various biological activities, including antioxidant, anti-inflammatory, anti-proliferative, and pro-apoptotic effects.[1][2]

Q2: What causes this compound to precipitate in cell culture media?

This compound has poor solubility in aqueous solutions like cell culture media. Precipitation, often observed as cloudiness or visible particles, typically occurs due to a phenomenon known as "solvent-shifting" or "antisolvent precipitation." This happens when a concentrated stock solution of this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the this compound to crash out of the solution.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration below 0.5%, and for many sensitive cell lines, below 0.1%. It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration without this compound) to determine the maximum tolerable concentration for your specific cell line and assay.

Q4: How should I store my this compound stock solution?

For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2] Vials should be tightly sealed to prevent the absorption of moisture by the hygroscopic DMSO. For short-term storage (a few days), 4°C may be acceptable, but it is always best to prepare fresh dilutions for each experiment.

Troubleshooting Guides

Issue 1: this compound powder does not dissolve completely in the initial solvent.
Possible Cause Solution
Inadequate Solvent Ensure you are using a high-purity, anhydrous solvent. DMSO is the most common and effective solvent for this compound.[2][3]
Insufficient Solvent Volume Increase the volume of the solvent to prepare a lower concentration stock solution.
Low Temperature Gently warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.
Incomplete Dissolution Use a vortex mixer for vigorous agitation. For persistent issues, sonication in a water bath for 5-10 minutes can be effective.[2]
Issue 2: Precipitation occurs immediately upon dilution of the stock solution into aqueous media.
Possible Cause Solution
Rapid Solvent Shift ("Solvent Shock") Employ a stepwise dilution method. Instead of adding the DMSO stock directly to the full volume of the medium, make an intermediate dilution in a smaller volume of pre-warmed medium or serum.
High Final Concentration Ensure the final concentration of this compound in the aqueous medium is below its solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration without precipitation.
Low Temperature of Media Always use pre-warmed (37°C) cell culture media for dilutions. Adding a cold stock solution to warm media can cause thermal shock and induce precipitation.
Issue 3: The diluted solution becomes cloudy or shows precipitation over time in the incubator.
Possible Cause Solution
Solution Instability Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions. The stability of flavonoids in aqueous solutions can be affected by factors like pH and light.[4]
Interaction with Media Components The presence of serum proteins can sometimes lead to the formation of insoluble complexes over time. Consider reducing the serum concentration if experimentally viable or using a serum-free medium for the duration of the treatment.
pH Shift During Incubation Ensure the cell culture incubator has a stable CO₂ supply to maintain the pH of the bicarbonate-buffered media. A significant shift in pH can alter this compound's solubility.

Data Presentation

Table 1: Solubility of this compound and its Acetate Derivative in Various Solvents

CompoundSolventReported Solubility
This compoundDMSO80 - 100 mg/mL (293.85 - 367.31 mM)[2][3]
This compoundWater (estimated)~10.26 mg/L[5]
This compound 3-acetateDMSO100 mg/mL (318.18 mM)
This compound 3-acetateWater (estimated)~250.6 mg/L[6]
This compound 3-acetateAcetonitrileSlightly soluble (0.1-1 mg/mL)[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 272.25 g/mol )

  • High-purity, anhydrous DMSO (sterile-filtered)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Methodology:

  • Weighing: Accurately weigh 27.23 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.[2]

Protocol 2: Preparation of this compound Working Solution for Cell Culture (Stepwise Dilution)

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Methodology:

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of pre-warmed complete cell culture medium. Vortex gently immediately after addition.

  • Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shear stress to cells if they are present.

  • Observation: Visually inspect the final solution for any signs of precipitation before adding it to your cell cultures.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Background: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8] This protocol is adapted from methods used for other poorly soluble flavonoids.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or PBS (pH 7.4)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Methodology:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in sterile water or PBS.

  • Complexation:

    • Add the desired amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously on a magnetic stirrer for 24-48 hours at room temperature, protected from light.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound and to sterilize the solution.

  • Quantification (Optional but Recommended): Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Application: Use the this compound-HP-β-CD complex solution to prepare your final working concentrations in cell culture medium. Remember to include a vehicle control with the same concentration of HP-β-CD alone.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Stepwise Dilution) stock_powder This compound Powder stock_dissolve Vortex / Sonicate stock_powder->stock_dissolve stock_dmso Anhydrous DMSO stock_dmso->stock_dissolve stock_solution 100 mM Stock Solution (Store at -80°C) stock_dissolve->stock_solution working_stock 100 mM Stock stock_solution->working_stock Use aliquot working_intermediate Intermediate Dilution (e.g., 1 mM) working_stock->working_intermediate working_media1 Pre-warmed Media working_media1->working_intermediate working_final Final Working Solution (e.g., 10 µM) working_intermediate->working_final working_media2 Pre-warmed Media working_media2->working_final Add to Cells Add to Cells working_final->Add to Cells

Caption: Experimental workflow for preparing this compound solutions.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptors->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates mitochondria Mitochondria cytochrome_c Cytochrome c (release) mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase9->caspase3 activates This compound This compound This compound->caspase8 induces activation of This compound->caspase9 induces activation of apoptosis Apoptosis caspase3->apoptosis executes nfkb_pathway This compound This compound ikk IKK Complex This compound->ikk inhibits stimuli Pro-inflammatory Stimuli (e.g., TNF-α) stimuli->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates transcription Pro-inflammatory Gene Transcription nucleus->transcription initiates

References

Addressing variability in Pinobanksin antioxidant assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Pinobanksin antioxidant assay results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity measured?

This compound is a natural flavonoid found in various plants, honey, and propolis.[1] It is investigated for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-proliferative properties.[1] Measuring its antioxidant activity helps to understand its mechanism of action and its potential as a therapeutic agent.

Q2: Which are the most common assays to measure the antioxidant activity of this compound?

The most common in vitro assays used to evaluate the antioxidant capacity of this compound and other flavonoids are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[1][2]

Q3: Why do I get different antioxidant activity values for this compound with different assays like DPPH, ABTS, and FRAP?

It is common to obtain different antioxidant activity values for the same compound with different assays.[3] This is because each assay has a different underlying mechanism. DPPH and ABTS assays measure the radical scavenging ability of an antioxidant, while the FRAP assay measures the ability of an antioxidant to reduce ferric ions.[2] The chemical reactions and the nature of the radicals or ions involved are different, leading to varied results.

Q4: What is the general principle of the Nrf2 signaling pathway in relation to this compound's antioxidant effect?

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. This compound has been shown to upregulate the translocation of Nrf2 from the cytoplasm to the nucleus.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes like Catalase (CAT), leading to their increased expression and enhanced cellular antioxidant defense.[4]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in DPPH Assay Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
DPPH solution instability The DPPH radical is light-sensitive. Always prepare the DPPH solution fresh and store it in the dark.[5] Ensure the absorbance of the DPPH control is stable before starting the experiment.
Inaccurate pipetting Use calibrated pipettes and ensure consistent and accurate dispensing of all solutions, especially the sample and DPPH reagent.[6]
Inconsistent incubation time The reaction between this compound and DPPH takes time to reach completion. Ensure a consistent incubation time for all samples and standards, typically 30 minutes in the dark.[6][7]
Solvent effects If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is the same in all wells (including controls), as the solvent itself might have some radical scavenging activity.[6]
Sample concentration If the sample concentrations are too high, the absorbance may fall outside the linear range of the spectrophotometer. Perform a dilution series to find the optimal concentration range.
Issue 2: Precipitation of this compound in the Assay Medium

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Low solubility of this compound This compound has limited solubility in aqueous solutions. Prepare a stock solution in an appropriate organic solvent like DMSO or ethanol (B145695) and then dilute it in the assay buffer.[8]
Solvent mismatch Ensure that the solvent used to dissolve this compound is miscible with the assay medium to prevent precipitation upon dilution.
Final solvent concentration Keep the final concentration of the organic solvent in the assay medium low (typically <1%) to avoid both precipitation and potential interference with the assay.
Issue 3: Inconsistent Results in ABTS Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete ABTS radical formation The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. This reaction requires an incubation period of 12-16 hours in the dark for complete radical formation.[9][10]
Variability in ABTS•+ concentration After generation, the ABTS•+ solution should be diluted to a specific absorbance (e.g., 0.70 ± 0.02 at 734 nm) to ensure consistency across experiments.
Reaction kinetics The reaction between some antioxidants and ABTS•+ can be slow. Ensure a consistent and adequate incubation time for the sample with the ABTS•+ solution before measuring the absorbance.[11]
Issue 4: Unexpected Color Changes or Interference in FRAP Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Interference from colored compounds If the this compound sample is colored, it can interfere with the absorbance reading of the blue ferrous-TPTZ complex. Prepare a sample blank containing the sample and the FRAP reagent without the ferric chloride to subtract the background absorbance.
pH of the FRAP reagent The FRAP assay is pH-sensitive and should be performed at a pH of 3.6. Ensure the acetate (B1210297) buffer is correctly prepared and the final pH of the FRAP reagent is accurate.[12]
Incomplete reaction The reduction of the ferric-TPTZ complex may not be instantaneous. A short incubation period (e.g., 4-6 minutes at 37°C) is typically required for the reaction to complete.[12][13]

Quantitative Data Summary

The antioxidant activity of this compound is often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox Equivalents (TE).

Table 1: Reported Antioxidant Activity of this compound in Various Assays

AssayReported Activity (IC50 / Other)Source
DPPH Radical Scavenging52.1 µM[1]
ABTS Radical ScavengingNot specified in source[14]
FRAPNot specified in source[1]
Cellular Antioxidant Activity (CAA)10.39% increase at 1 mg/mL[15]
ROS Reduction31.82% reduction at 1 mg/mL[15]

Note: The reported values can vary between different studies due to variations in experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. This solution should be freshly prepared and kept in the dark.[6][7]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

  • Assay Procedure:

    • Add a specific volume of each this compound dilution to a microplate well or a cuvette.

    • Add the DPPH solution to each well/cuvette.

    • For the blank, use the solvent instead of the this compound solution.[6]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[6][7]

  • Measurement:

    • Measure the absorbance at 517 nm using a spectrophotometer.[7]

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.[7]

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][10]

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add a small volume of each this compound dilution to a microplate well or cuvette.

    • Add the diluted ABTS•+ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).[9]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio.[12][16]

    • Warm the FRAP reagent to 37°C before use.[12]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound and a series of dilutions.

    • Prepare a standard curve using a known antioxidant like Trolox or FeSO4.[12]

  • Assay Procedure:

    • Add the FRAP reagent to a microplate well or cuvette.

    • Add the this compound sample or standard solution.

    • Incubate at 37°C for a specified time (e.g., 4-6 minutes).[12]

  • Measurement:

    • Measure the absorbance of the blue-colored complex at 593 nm.[16]

  • Calculation:

    • Determine the FRAP value of the sample by comparing its absorbance with the standard curve. The results are typically expressed as µM Trolox equivalents (TE) or Fe(II) equivalents.

Visualizations

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) D Add DPPH Solution to each well A->D B Prepare this compound Stock & Dilutions C Add this compound Dilutions to Microplate B->C C->D E Incubate 30 min in the dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition & IC50 Value F->G

Caption: Workflow for the DPPH Radical Scavenging Assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., CAT) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: this compound's role in the Nrf2 antioxidant signaling pathway.

References

Pinobanksin storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pinobanksin

This guide provides best practices for the storage, handling, and use of this compound in a research setting. It includes frequently asked questions and troubleshooting tips to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is the proper way to store this compound powder?

For long-term storage, this compound powder should be kept in a desiccated environment at -20°C.[1][2] Under these conditions, it is stable for up to three years.[2]

2. How should I store this compound solutions?

This compound solutions should be stored at -80°C for up to one year.[2] For this compound 3-acetate solutions, storage at -80°C is recommended for up to six months, and at -20°C for up to one month, with protection from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes.[3]

3. What solvents can I use to dissolve this compound?

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

4. What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, dissolve this compound powder in an appropriate solvent such as DMSO. Sonication may be used to aid dissolution.[2] For hygroscopic solvents like DMSO, it is crucial to use a newly opened bottle to ensure maximum solubility, especially for derivatives like this compound 3-acetate.[3]

5. Is this compound sensitive to light?

While general good laboratory practice suggests protecting all chemicals from excessive light exposure, it is explicitly recommended to protect solutions of this compound 3-acetate from light during storage.[3][4]

Troubleshooting Guide

1. My this compound is not dissolving completely. What should I do?

If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to help dissolve the compound.[3] Ensure you are using a high-purity, anhydrous grade solvent, as contaminants or water can affect solubility. For DMSO, which is hygroscopic, using a fresh, unopened bottle is recommended.[3]

2. I am seeing unexpected results in my cell-based assays. Could it be the this compound?

Inconsistent results could be due to the degradation of this compound. Ensure that you have been storing it correctly and avoiding multiple freeze-thaw cycles by preparing aliquots.[3] It is also important to consider the final concentration of the solvent in your cell culture medium, as high concentrations of DMSO can be toxic to cells.

3. How do I prepare this compound for in vivo experiments?

A common formulation for in vivo studies involves a multi-component solvent system. One recommended protocol is to first dissolve this compound in 10% DMSO, followed by the sequential addition of 40% PEG300, 5% Tween-80, and 45% saline.[2][4][5] It is advised to ensure the solution is clear after each solvent addition. Sonication can be used to aid in this process.[2]

Quantitative Data Summary

Table 1: Storage Conditions and Stability

FormStorage TemperatureDurationSpecial Conditions
Powder-20°C3 yearsDesiccate[1][2]
In Solvent-80°C1 yearAliquot to avoid freeze-thaw cycles[2]
This compound 3-acetate (in solvent)-80°C6 monthsProtect from light; aliquot[3][4]
This compound 3-acetate (in solvent)-20°C1 monthProtect from light; aliquot[3][4]

Table 2: Solubility

CompoundSolventConcentrationNotes
This compoundDMSO80 mg/mL (293.85 mM)Sonication is recommended[2]
This compoundChloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble-
This compound (in vivo formulation)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (12.12 mM)Sonication is recommended[2]
This compound 3-acetateDMSO100 mg/mL (318.18 mM)Ultrasonic assistance is needed[3][4]
This compound 3-acetate (in vivo formulation 1)10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (7.95 mM)Clear solution[4]
This compound 3-acetate (in vivo formulation 2)10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.95 mM)Clear solution[4]
This compound 3-acetate (in vivo formulation 3)10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (7.95 mM)Clear solution[4]

Experimental Protocols & Visualizations

Experimental Workflow: Preparation of this compound Stock Solution

The following diagram outlines the general workflow for preparing a this compound stock solution for in vitro experiments.

G cluster_start Preparation cluster_storage Storage & Use start Weigh this compound Powder solvent Add Anhydrous DMSO start->solvent dissolve Vortex and/or Sonicate solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store use Dilute for Experiment store->use G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Caspase8 Caspase-8 Activation This compound->Caspase8 MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Method Development for Quantifying Pinobanksin in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Pinobanksin.

Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most frequently used methods for the accurate quantification of this compound in complex samples are High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array detector (PDA), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] While UV-Vis spectrophotometry can be employed for determining total flavonoid content, it lacks the specificity required for accurately quantifying this compound in a mixture of structurally similar compounds.[5][6]

Q2: What is a suitable mobile phase for the HPLC analysis of this compound?

A2: For reversed-phase HPLC analysis of this compound, a gradient elution using a mixture of acidified water (typically with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is recommended. This approach effectively separates this compound from other components within a complex matrix.[7]

Q3: At what wavelength should I set my UV detector for this compound analysis?

A3: this compound exhibits maximum UV absorbance at approximately 280-290 nm and a secondary peak around 330 nm.[8] Setting the detector within the 280-290 nm range is ideal for its quantification.

Q4: I'm observing poor peak shape (e.g., tailing) for my this compound standard. What are the likely causes?

A4: Poor peak shape can arise from several factors, including secondary interactions between this compound and the stationary phase, a pH mismatch between your sample solvent and the mobile phase, or column overload. To address this, ensure your mobile phase is appropriately buffered, consider reducing the injection volume, and check the health of your HPLC column.

Q5: My recovery of this compound is low after sample preparation. How can I improve this?

A5: Low recovery can be attributed to inefficient extraction, degradation of the analyte, or losses during cleanup steps. This compound can be sensitive to heat and light, so proper sample handling is crucial.[9] For solid-phase extraction (SPE), ensure the cartridge type and elution solvents are optimized. For liquid-liquid extraction, adjust the solvent and pH to maximize partitioning of this compound into the desired phase.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Retention Time - Fluctuations in mobile phase composition or flow rate.- Column temperature instability.- Insufficient column equilibration.- Prepare fresh mobile phase daily and degas thoroughly.- Check the HPLC pump for leaks and ensure a stable flow rate.- Use a column oven and allow for adequate equilibration time between injections.
Poor Peak Resolution - Suboptimal mobile phase gradient.- Column degradation or contamination.- Presence of co-eluting interfering compounds.- Optimize the gradient profile to better separate peaks of interest.- Replace or clean the HPLC column.- Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE).
High Baseline Noise - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp nearing the end of its lifespan.- Purge the pump and detector to remove air bubbles.- Use HPLC-grade solvents and filter them before use.- Replace the detector lamp if necessary.
Matrix Effects (in LC-MS) - Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of this compound.- Improve chromatographic separation to isolate this compound from interfering matrix components.- Prepare calibration standards in a matrix that mimics the sample to compensate for these effects.- Utilize a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: HPLC-PDA Quantification of this compound in Propolis Extract
  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of this compound standard in methanol.

    • Perform serial dilutions of the stock solution to create calibration standards with concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of finely ground propolis.[10]

    • Extract the propolis with 50 mL of 70-80% ethanol (B145695) at room temperature with constant agitation for 24 hours.[7][10][11]

    • Filter the extract and re-extract the residue three more times with 50 mL of ethanol for 3 hours each time.[10]

    • Combine the filtered extracts and evaporate to dryness under reduced pressure.[10]

    • Dissolve 10 mg of the dried extract in 1.0 mL of methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter prior to injection.[10]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program: A linear gradient from 10% to 70% Solvent B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA detector set to acquire data between 200-400 nm, with quantification at 290 nm.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

    • Calculate the concentration of this compound in the propolis extract by comparing its peak area to the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Conditioning:

    • Sequentially pass 5 mL of methanol and 5 mL of deionized water through a C18 SPE cartridge.

  • Sample Loading:

    • Load 1 mL of the filtered propolis extract (from Protocol 1, step 2) onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 10% aqueous methanol to remove polar impurities.

  • Elution:

    • Elute this compound and other flavonoids from the cartridge using 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness using a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis cluster_result Result start Complex Mixture (e.g., Propolis) extraction Ethanolic Extraction start->extraction filtration Filtration & Evaporation extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe For high matrix interference hplc HPLC-PDA or LC-MS filtration->hplc Direct Injection spe->hplc quant Quantification hplc->quant end This compound Concentration quant->end

Caption: A generalized workflow for the quantification of this compound.

This compound has been shown to be involved in various cellular signaling pathways, including those related to apoptosis and inflammation.[12][13] For instance, it can induce apoptosis by activating caspases 3, 8, and 9.[12] It has also been studied in the context of the Nrf2 and NF-κB pathways, which are involved in oxidative stress and inflammatory responses.[14] However, its effect on insulin (B600854) resistance via the Akt/mTOR signaling pathway has been found to be ineffective.[15][16]

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Response This compound This compound caspase9 Caspase 9 This compound->caspase9 Activates caspase8 Caspase 8 This compound->caspase8 Activates nf_kb NF-κB Pathway This compound->nf_kb Inhibits caspase3 Caspase 3 caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis inflammation Inflammation nf_kb->inflammation

Caption: Simplified signaling pathways involving this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Pinobanksin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of Pinobanksin. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo research?

This compound is a naturally occurring flavanone, a type of flavonoid, found in various plants, honey, and propolis.[1] It has demonstrated a wide range of promising pharmacological activities in preclinical studies, including antioxidant, anti-inflammatory, neuroprotective, and anti-proliferative effects.[1][2] However, like many flavonoids, this compound's therapeutic potential is often limited in in vivo settings due to its low oral bioavailability.[3] This poor bioavailability is primarily attributed to its low aqueous solubility, extensive first-pass metabolism in the liver and intestines, and potential efflux by transporters like P-glycoprotein.[1]

Q2: What are the primary metabolic pathways for flavonoids like this compound?

Flavonoids, including this compound, are extensively metabolized through Phase II conjugation reactions, primarily glucuronidation and sulfation, which occur in the liver and intestinal wall.[4][5][6] These processes increase the water solubility of the compounds, facilitating their excretion and thereby reducing their systemic circulation time and bioavailability.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoformulations: Encapsulating this compound in lipid-based nanocarriers such as liposomes and solid lipid nanoparticles (SLNs) can protect it from degradation, improve its solubility, and facilitate its absorption.[1][7]

  • Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and dissolution rate of this compound.

  • Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic or soluble prodrug that is converted to the active form in vivo can improve its absorption characteristics.

Q4: Are there any known signaling pathways modulated by this compound?

Yes, research has shown that this compound can modulate several key signaling pathways, which are central to its therapeutic effects. These include:

  • Nrf2 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation.

  • Caspase Signaling Pathway: this compound can induce apoptosis (programmed cell death) in cancer cells through the activation of the caspase signaling cascade.

Troubleshooting Guide

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

  • Question: We administered a suspension of this compound to our animal models but are observing very low or no detectable levels in the plasma. What could be the issue?

  • Answer: This is a common challenge with poorly soluble compounds like this compound. The primary reasons could be:

    • Poor Dissolution: this compound's low aqueous solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

    • Extensive First-Pass Metabolism: The compound is likely undergoing significant metabolism in the gut wall and liver before it can reach systemic circulation.

    • P-glycoprotein Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.

    Troubleshooting Steps:

    • Improve Formulation: Instead of a simple suspension, consider using one of the bioavailability enhancement strategies detailed in the experimental protocols below (e.g., liposomes, SLNs, or cyclodextrin (B1172386) complexes).

    • Co-administration with Inhibitors: To assess the impact of metabolism and efflux, you can co-administer this compound with known inhibitors of cytochrome P450 enzymes or P-gp (e.g., piperine). A significant increase in plasma concentration would suggest that these mechanisms are limiting its bioavailability.

    • Particle Size Reduction: Micronization of the this compound powder can increase its surface area and potentially improve its dissolution rate.

Issue 2: High variability in plasma concentrations between individual animals.

  • Question: We are observing significant inter-individual variation in the plasma concentrations of this compound, making the data difficult to interpret. What could be the cause and how can we mitigate this?

  • Answer: High variability is often seen with orally administered compounds that have low bioavailability. The contributing factors can include:

    • Differences in Gastric Emptying and Intestinal Transit Time: These physiological variations can affect the extent and rate of drug absorption.

    • Variations in Gut Microbiota: The gut microbiome can metabolize flavonoids and influence their absorption.

    • Food Effects: The presence and composition of food in the GI tract can significantly impact the absorption of lipophilic compounds.

    Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure that all animals are fasted for a consistent period before dosing and are fed a standardized diet.

    • Increase the Number of Animals: A larger sample size can help to account for inter-individual variability and improve the statistical power of the study.

    • Consider a More Robust Formulation: Advanced formulations like nanoemulsions or SLNs can sometimes reduce the variability in absorption compared to simple suspensions.

Issue 3: Degradation of this compound in formulation or biological samples.

  • Question: We are concerned about the stability of this compound during our experiments. How can we assess and prevent its degradation?

  • Answer: Flavonoids can be susceptible to degradation by light, pH changes, and enzymatic activity.

    Troubleshooting Steps:

    • Stability Studies: Conduct stability studies of your this compound formulation under relevant conditions (e.g., in simulated gastric and intestinal fluids). Analyze the samples at different time points using a validated analytical method like HPLC.

    • Protect from Light: Prepare and store all this compound-containing solutions and formulations protected from light.

    • Sample Handling: When collecting and processing biological samples (plasma, tissues), work quickly and on ice to minimize enzymatic degradation. Add a stabilizer to your samples if necessary.

Data Presentation: Comparative Pharmacokinetic Parameters

Due to the limited availability of specific pharmacokinetic data for different this compound formulations, the following table presents a comparative summary of pharmacokinetic parameters for the structurally similar flavanone, Pinocembrin , in various formulations. This data can serve as a valuable reference for estimating the potential improvements in bioavailability that can be achieved for this compound through similar formulation strategies.

FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability IncreaseReference
Pinocembrin SuspensionRat500.85 ± 0.120.52.45 ± 0.34-[8]
Pinocembrin Liposomes (PCBT-liposomes)Rat501.70 ± 0.144.04.81 ± 0.561.96-fold[8]
Pinocembrin Polymeric Micelles (PCB-FPM)Rat502.22 ± 0.212.06.40 ± 0.782.61-fold[9]

Note: The data presented for Pinocembrin is intended for comparative purposes to illustrate the potential for bioavailability enhancement of this compound through nanoformulation strategies.

Experimental Protocols

Here are detailed methodologies for preparing three common types of formulations to enhance the bioavailability of this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Materials:

Procedure:

  • Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). This will form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a probe or bath sonicator. For a more defined size distribution, extrude the suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome (B1194612) extruder.

  • Purification: Remove any unencapsulated this compound by centrifugation or dialysis.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with this compound entrapped within the lipid matrix.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like Hydroxypropyl-β-Cyclodextrin for improved solubility)

  • Purified Water

Procedure:

  • Dissolution: Prepare an aqueous solution of the chosen cyclodextrin.

  • Complexation: Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2). Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any undissolved this compound.

  • Freeze-Drying: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

Mandatory Visualizations

Signaling Pathways

Pinobanksin_Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response cluster_apoptosis Apoptosis Induction Pinobanksin1 This compound Nrf2 Nrf2 Activation Pinobanksin1->Nrf2 ARE ARE Binding Nrf2->ARE AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Pinobanksin2 This compound IKK IKK Inhibition Pinobanksin2->IKK IkappaB IκB Degradation Inhibition IKK->IkappaB NFkB NF-κB Nuclear Translocation Inhibition IkappaB->NFkB InflammatoryGenes Decreased Expression of Inflammatory Genes NFkB->InflammatoryGenes Pinobanksin3 This compound Caspase9 Caspase-9 Activation Pinobanksin3->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_evaluation Bioavailability Evaluation This compound This compound Liposomes Liposomes This compound->Liposomes SLNs Solid Lipid Nanoparticles This compound->SLNs Cyclodextrins Cyclodextrin Complexes This compound->Cyclodextrins OralAdmin Oral Administration to Animal Model Liposomes->OralAdmin SLNs->OralAdmin Cyclodextrins->OralAdmin BloodSampling Serial Blood Sampling OralAdmin->BloodSampling PlasmaAnalysis Plasma Sample Analysis (LC-MS/MS) BloodSampling->PlasmaAnalysis PK_Analysis Pharmacokinetic Analysis PlasmaAnalysis->PK_Analysis ComparePK Compare Pharmacokinetic Parameters (Cmax, Tmax, AUC) PK_Analysis->ComparePK

Caption: Workflow for enhancing and evaluating this compound bioavailability.

Logical Relationships

Troubleshooting_Logic LowPlasma Low Plasma Concentration PoorSolubility Poor Solubility LowPlasma->PoorSolubility Metabolism First-Pass Metabolism LowPlasma->Metabolism Efflux P-gp Efflux LowPlasma->Efflux Nanoformulation Use Nanoformulation PoorSolubility->Nanoformulation ParticleSize Reduce Particle Size PoorSolubility->ParticleSize Inhibitors Co-administer Inhibitors Metabolism->Inhibitors Efflux->Inhibitors

Caption: Troubleshooting logic for low this compound plasma levels.

References

Light sensitivity and degradation of Pinobanksin solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and degradation of Pinobanksin solutions.

Frequently Asked Questions (FAQs)

Q1: Is this compound light sensitive?

Yes, this compound is considered a light-sensitive compound. Like many flavonoids, exposure to light, particularly UV radiation, can lead to its degradation.[1][2] It is recommended to protect this compound solutions from light during storage and handling to maintain their stability and integrity.[3][4]

Q2: What are the typical storage conditions for this compound solutions?

To ensure stability, this compound stock solutions should be stored at low temperatures and protected from light. For instance, stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[5][6] For short-term storage of working solutions, it is advisable to keep them at 4°C and protected from light.[4]

Q3: What solvents are recommended for preparing this compound solutions?

This compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[5][6] For in vivo studies, co-solvent systems such as DMSO and PEG300 are often used.[3] The choice of solvent can influence the stability of this compound, as studies on other flavonoids have shown that degradation rates can vary between polar and non-polar solvents.[7]

Q4: How can I monitor the degradation of my this compound solution?

The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] This technique allows for the quantification of the remaining this compound and the detection of degradation products over time.

Q5: What are the potential degradation products of this compound when exposed to light?

While specific photodegradation products of this compound are not extensively documented in the literature, the degradation of similar flavonoids often involves oxidation and cleavage of the C-ring.[1] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in identifying the structures of these degradation products.[8][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to light exposure.Prepare fresh solutions for each experiment and always store stock and working solutions protected from light. Use amber-colored vials or wrap containers in aluminum foil.
Unexpected peaks in my HPLC chromatogram. Formation of degradation products.Confirm the identity of the new peaks using LC-MS. If they are degradation products, optimize your storage and handling procedures to minimize light exposure.
Precipitation of this compound in my aqueous solution. Low aqueous solubility of this compound.Consider using a co-solvent system or preparing a more diluted solution. Gentle warming or sonication may also help in dissolving the compound.[3]
Inconsistent experimental results. Inconsistent concentration of this compound due to degradation.Regularly check the concentration of your stock solution using a validated HPLC method. Prepare fresh working solutions from a recently verified stock solution for critical experiments.

Experimental Protocols

Protocol 1: Photostability Testing of this compound Solutions (Forced Degradation)

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.[1][3][11]

Objective: To evaluate the photosensitivity of a this compound solution under controlled light exposure.

Materials:

  • This compound

  • Solvent of choice (e.g., Methanol, Acetonitrile (B52724), or a buffer solution)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)

  • Dark control containers (wrapped in aluminum foil)

  • Photostability chamber equipped with a light source capable of emitting both visible and near UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near UV lamps).[11]

  • Calibrated radiometer/lux meter

  • HPLC system with a UV detector

  • LC-MS system for characterization of degradation products

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Transfer the solution into both transparent and dark control containers.

  • Light Exposure:

    • Place the transparent containers in the photostability chamber.

    • Place the dark control containers in the same chamber to monitor for thermal degradation.

    • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][11]

    • Monitor the light exposure using a calibrated radiometer/lux meter.

  • Sampling:

    • Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Analyze the samples by LC-MS to identify any major degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

    • Compare the degradation in the exposed samples to the dark controls to assess the specific effect of light.

Protocol 2: Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a solution.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A mixture of acetonitrile and water (with 0.1% formic acid), gradient elution is often used for complex samples.

  • This compound reference standard

  • Solvent for sample and standard preparation

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to fall within the calibration range.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 30°C).

    • Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 290 nm).

    • Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

As specific quantitative data for this compound photodegradation is limited in publicly available literature, the following table provides a template for how such data should be structured and presented. Researchers are encouraged to generate their own data following the provided protocols.

Light ConditionSolventInitial Concentration (µg/mL)Duration of Exposure (hours)This compound Remaining (%)Major Degradation Products (m/z)
Visible + UVMethanol1008Data to be generatedData to be generated
Visible + UVAcetonitrile1008Data to be generatedData to be generated
Dark ControlMethanol1008Data to be generatedData to be generated

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare this compound Solution split_samples Aliquot into Transparent & Dark Vials prep_solution->split_samples photostability_chamber Photostability Chamber split_samples->photostability_chamber hplc HPLC Quantification photostability_chamber->hplc lcms LC-MS Identification kinetics Degradation Kinetics lcms->kinetics products Degradation Products logical_relationship This compound This compound Solution light Light Exposure (UV/Visible) This compound->light degradation Photodegradation light->degradation products Degradation Products degradation->products loss_activity Loss of Biological Activity degradation->loss_activity

References

Technical Support Center: Strategies to Minimize Pinobanksin Interference in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Pinobanksin in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered issues related to potential assay interference by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural flavonoid found in sources like honey and propolis.[1][2] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, anti-proliferative, and anti-angiogenic effects.[1][2] Its mechanisms of action involve the modulation of several signaling pathways, such as caspase-dependent apoptosis and the NF-κB pathway.[3]

Q2: Can this compound interfere with my cell-based assay?

Yes, like other flavonoids, this compound has the potential to interfere with various cell-based assays, which can lead to misleading results.[4] The primary mechanisms of interference include:

  • Optical Interference: this compound absorbs light in the UV range, which can interfere with absorbance-based assays.[5][6] Flavonoids can also exhibit autofluorescence, potentially confounding fluorescence-based measurements.

  • Redox Properties: As an antioxidant, this compound can directly reduce assay reagents, such as the tetrazolium salts used in proliferation assays like the MTT assay.[4][7] This leads to a false-positive signal for cell viability.

  • Protein Binding: Flavonoids can interact with proteins, which may lead to interference in enzyme-based assays or assays measuring total protein content (e.g., BCA or Lowry assays).[8][9]

  • Compound Aggregation: At higher concentrations, small molecules like this compound can form aggregates that may non-specifically inhibit enzymes or other proteins, leading to false-positive inhibition.

Q3: My results with this compound in an MTT assay show increased cell viability, which is unexpected. What could be the cause?

This is a common issue when testing flavonoids with tetrazolium-based assays. The antioxidant properties of this compound can lead to the direct chemical reduction of the MTT reagent to its colored formazan (B1609692) product, independent of cellular metabolic activity.[4][7] This results in an artificially high signal, which can mask cytotoxic effects or suggest a false increase in cell proliferation.

Q4: How can I determine if this compound is causing autofluorescence in my fluorescence-based assay?

To check for autofluorescence, you should run a control experiment where you measure the fluorescence of this compound in the assay buffer at the same concentration used in your experiment, but without cells or other assay reagents. A high reading in this control well indicates that this compound is autofluorescent at the excitation and emission wavelengths of your assay.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your cell-based assays.

Problem 1: Inconsistent or Unexpected Results in Absorbance-Based Assays (e.g., MTT, XTT, WST-1)
  • Possible Cause: Direct reduction of the tetrazolium dye by this compound.[4][7]

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Incubate this compound at various concentrations with the assay reagent (e.g., MTT) in cell-free media. A color change indicates direct reduction.

    • Use an Orthogonal Assay: Switch to a non-metabolic readout for cell viability. Recommended orthogonal assays include:

      • Sulforhodamine B (SRB) Assay: Measures total protein content.

      • Crystal Violet Assay: Stains the DNA of adherent cells.

      • ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies ATP as a marker of viable cells.[4][10]

      • Direct Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye like trypan blue.

Problem 2: High Background or False Positives in Fluorescence-Based Assays
  • Possible Cause: Autofluorescence of this compound. Flavonoids typically exhibit broad excitation and emission spectra, often excited by UV and blue light (around 350-480 nm) and emitting in the blue, green, and yellow regions (around 450-560 nm).[11]

  • Troubleshooting Steps:

    • Perform an Autofluorescence Counterscreen: Measure the fluorescence of this compound alone in the assay buffer at the assay's excitation and emission wavelengths.

    • Shift to Red-Shifted Fluorophores: If possible, use fluorescent probes that excite and emit at longer wavelengths (red or far-red) to avoid the spectral overlap with this compound's autofluorescence.[11]

    • Chemical Quenching: For fixed samples, chemical agents like Sudan Black B or sodium borohydride (B1222165) can be used to quench autofluorescence.[11]

    • Spectral Unmixing: If your imaging system has a spectral detector, you can acquire the emission spectrum of this compound and use linear unmixing algorithms to computationally separate its signal from your specific fluorescent probe.[2][11]

Problem 3: Suspected Non-Specific Inhibition in Enzyme or Reporter Assays (e.g., Luciferase, β-Galactosidase)
  • Possible Cause 1: Direct inhibition of the reporter enzyme by this compound.

  • Troubleshooting Steps:

    • Run a Luciferase/β-Galactosidase Inhibition Counterscreen: Perform an in vitro assay with purified luciferase or β-galactosidase enzyme and your test concentrations of this compound to determine if it directly inhibits the enzyme.[12][13]

  • Possible Cause 2: Compound aggregation leading to non-specific inhibition.

  • Troubleshooting Steps:

    • Detergent Sensitivity Test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in the inhibitory effect of this compound suggests aggregation-based activity.

    • Vary Enzyme Concentration: True inhibitors typically show a consistent IC50 value when the enzyme concentration is varied, whereas the apparent potency of aggregators often changes.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Relevant to Assay Interference

PropertyValue/RangeImplication for Cell-Based Assays
Molar Mass 272.25 g/mol [14]Essential for calculating molar concentrations.
UV Absorbance Similar to other flavonoids with higher absorbance in the UVC (200-280 nm) and UVB (280-320 nm) ranges.[5][6]Potential for interference in assays with UV readouts.
Solubility Soluble in DMSO and other organic solvents.[15]Ensure complete dissolution to avoid precipitation and light scattering.

Table 2: Overview of Potential this compound Interference and Mitigation Strategies

Assay TypePotential Interference MechanismRecommended Mitigation StrategyOrthogonal Assay Suggestion
Metabolic (e.g., MTT, MTS) Direct reduction of tetrazolium salts.[4][7]Run cell-free controls.SRB, Crystal Violet, ATP-based assays, Direct Cell Counting.[10]
Fluorescence-Based Autofluorescence.[11]Autofluorescence counterscreen, use of red-shifted dyes, chemical quenching, spectral unmixing.[2][11]Switch to a non-fluorescent readout (e.g., luminescence, absorbance).
Reporter Gene (Luciferase) Direct enzyme inhibition.Luciferase inhibition counterscreen.[12][13]Use an alternative reporter gene (e.g., β-galactosidase, secreted alkaline phosphatase).[12]
Reporter Gene (β-Galactosidase) Direct enzyme inhibition.β-Galactosidase inhibition counterscreen.[8]Use an alternative reporter gene (e.g., luciferase).
Enzyme Activity Non-specific inhibition due to aggregation.Detergent sensitivity test, vary enzyme concentration.Confirm with a cell-based functional assay.
Protein Quantification (BCA, Lowry) Reduction of Cu2+ ions.[9]Use a dye-binding protein assay (e.g., Bradford assay).N/A

Experimental Protocols

Protocol 1: Autofluorescence Counterscreen

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a primary assay.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer to match the concentrations used in the main experiment.

  • Add the this compound dilutions to the wells of a microplate (the same type used for the primary assay).

  • Add assay buffer to control wells (vehicle control).

  • Incubate the plate under the same conditions as the primary assay (temperature, time).

  • Read the fluorescence intensity of the plate using the same filter set (excitation and emission wavelengths) as the primary assay.

  • Data Analysis: A significant, dose-dependent increase in fluorescence in the this compound-containing wells compared to the vehicle control indicates autofluorescence.

Protocol 2: Luciferase Inhibition Counterscreen

Objective: To identify if this compound directly inhibits the luciferase enzyme.

Methodology:

  • Prepare a serial dilution of this compound in a suitable assay buffer.

  • Add a constant, predetermined concentration of purified firefly luciferase enzyme to each well of a white, opaque microplate.

  • Add the this compound dilutions to the wells containing the luciferase enzyme. Include a known luciferase inhibitor as a positive control and buffer/vehicle as a negative control.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the luminescent reaction by adding the luciferase substrate (e.g., luciferin (B1168401) and ATP).

  • Immediately measure the luminescence signal using a luminometer.

  • Data Analysis: A dose-dependent decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Protocol 3: Orthogonal Assay for Cell Proliferation - Sulforhodamine B (SRB) Assay

Objective: To assess cell viability based on total cellular protein content, avoiding interference from the metabolic activity of this compound.

Methodology:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water to remove the TCA.

  • Air-dry the plates completely.

  • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Air-dry the plates completely.

  • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plates for 5-10 minutes on a shaker.

  • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the total cellular protein, and thus to the number of viable cells.

Visualizations

experimental_workflow cluster_primary_screen Primary Cell-Based Assay cluster_troubleshooting Troubleshooting & Counterscreens cluster_orthogonal_assays Orthogonal Validation primary_assay Perform Primary Assay (e.g., MTT, Fluorescence, Luciferase) cell_free Cell-Free Control (e.g., this compound + MTT reagent) primary_assay->cell_free Unexpected Results autofluorescence Autofluorescence Counterscreen primary_assay->autofluorescence Unexpected Results luciferase_inhibition Luciferase Inhibition Counterscreen primary_assay->luciferase_inhibition Unexpected Results srb_assay SRB or Crystal Violet Assay cell_free->srb_assay Interference Detected alt_reporter Alternative Reporter Gene Assay (e.g., β-Galactosidase) autofluorescence->alt_reporter Autofluorescence Detected luciferase_inhibition->alt_reporter Inhibition Detected validated_hit Validated Hit srb_assay->validated_hit Confirm Activity atp_assay ATP-Based Viability Assay atp_assay->validated_hit Confirm Activity alt_reporter->validated_hit Confirm Activity

Caption: A workflow for troubleshooting and validating hits from primary screens with this compound.

signaling_pathway cluster_stimulus External Stimulus (e.g., TNF-α) cluster_pathway NF-κB Signaling Pathway stimulus TNF-α receptor TNFR stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocation This compound This compound This compound->ikk Inhibits

Caption: Simplified diagram of this compound's potential interference with the NF-κB signaling pathway.

logical_relationship cluster_observation Observation cluster_causes Potential Causes of Interference cluster_solutions Mitigation Strategies unexpected_result Unexpected Result in Primary Assay optical Optical Interference (Absorbance/Fluorescence) unexpected_result->optical redox Redox Activity unexpected_result->redox enzyme_inhibition Direct Enzyme Inhibition unexpected_result->enzyme_inhibition aggregation Compound Aggregation unexpected_result->aggregation counterscreen Counterscreen Assays optical->counterscreen orthogonal Orthogonal Assays redox->orthogonal enzyme_inhibition->counterscreen assay_modification Assay Modification (e.g., add detergent) aggregation->assay_modification

Caption: Logical relationships between observed assay interference and mitigation strategies.

References

Technical Support Center: Optimizing Solvent Systems for Pinobanksin Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the column chromatography of Pinobanksin. Below you will find frequently asked questions and troubleshooting guides to address specific issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for column chromatography?

A1: this compound is a natural flavonoid, specifically a flavanone, that possesses moderate polarity.[1][2] Its structure contains multiple hydroxyl groups which allow for hydrogen bonding interactions with polar stationary phases like silica (B1680970) gel.[3] Understanding its solubility is also crucial; this compound is soluble in solvents like DMSO and mixtures of ethanol/water.[1][4]

Q2: Which stationary phases are most suitable for this compound purification?

A2: The choice of stationary phase is critical and depends on the desired separation mechanism.

  • Normal-Phase (Silica Gel): Silica gel is the most common polar stationary phase used for separating flavonoids like this compound.[5] Separation is based on polarity, where more polar compounds adhere more strongly.

  • Reversed-Phase (C18): Reversed-phase silica (e.g., C18) is a non-polar stationary phase effective for separating non-polar and moderately polar flavonoids.[5] In a recent study, a C18 column was successfully used to purify this compound to a high relative content of 92.53%.[6]

  • Sephadex LH-20: This adsorbent is recommended for the separation of flavonoids and proanthocyanidins (B150500) using organic solvents for elution.[7]

Q3: What are recommended starting solvent systems (mobile phases) for this compound on a silica gel column?

A3: The ideal mobile phase should be less polar than the compounds being separated.[8] For this compound, two-component solvent systems are standard, typically involving a non-polar solvent and a more polar solvent. The most common and effective systems for flavonoids include:

  • Hexane-Ethyl Acetate (B1210297): This is a very common and cost-effective system.[9][10] The polarity is increased by gradually raising the proportion of ethyl acetate.

  • Dichloromethane-Methanol: This system is suitable for more polar flavonoids.[11]

  • Chloroform-Methanol: This is another effective combination for flavonoid separation.[11]

The selection of the initial solvent system should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[8][9]

Q4: How do I use Thin-Layer Chromatography (TLC) to select the optimal solvent system?

A4: TLC is an essential preliminary step for optimizing column chromatography.[10] The goal is to find a solvent mixture that provides good separation between this compound and impurities, with an ideal Retention Factor (Rf) for this compound between 0.2 and 0.4.[10] An Rf in this range ensures that the compound does not elute too quickly (risking co-elution with non-polar impurities) or adhere too strongly to the column (requiring excessively polar solvents and leading to broad peaks).[9]

Solvent Properties and Elution Strength

For successful separation, understanding the properties of the solvents is crucial. The elutropic series ranks solvents by their polarity and ability to elute compounds from a polar stationary phase like silica.

Table 1: Properties of Common Solvents for Flavonoid Chromatography

SolventRelative PolarityEluting Strength (on Alumina)Boiling Point (°C)
n-Hexane0.0090.0469
Toluene0.0990.29111
Dichloromethane (B109758)0.3090.4240
Diethyl Ether0.1170.3835
Ethyl Acetate0.2280.5877
Acetone (B3395972)0.3550.5656
Ethanol0.6540.8878
Methanol (B129727)0.7620.9565
Water1.000high100

Data sourced from multiple chemical reference tables.[8][12]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem: this compound is not eluting from the column.

  • Possible Cause 1: Solvent system is not polar enough. The mobile phase may lack the strength to displace the polar this compound from the active sites of the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane-ethyl acetate system, systematically increase the percentage of ethyl acetate. If using a gradient, ensure the gradient range is appropriate. For very polar compounds, a more aggressive solvent system like dichloromethane with 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) in methanol solution can be effective.[13]

  • Possible Cause 2: Compound decomposition on silica. Silica gel is weakly acidic and can sometimes cause degradation of sensitive compounds.[13][14]

    • Solution: Test the stability of this compound on a silica TLC plate by spotting the compound and letting it sit for several hours before eluting (2D TLC).[13] If decomposition occurs, consider deactivating the silica gel by adding a small amount of a base like triethylamine (B128534) (0.5-1%) to the solvent system, or switch to a different stationary phase like alumina (B75360) or reversed-phase C18.[13]

Problem: this compound is eluting too quickly (with the solvent front).

  • Possible Cause: The solvent system is too polar. This reduces the interaction between this compound and the stationary phase, leading to poor separation from non-polar impurities.

    • Solution: Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., n-hexane) and gradually increase the polar component. Confirm your starting point with TLC to achieve an Rf value between 0.2 and 0.4.[10]

Problem: Poor separation of this compound from impurities (Co-elution).

  • Possible Cause 1: Inappropriate solvent system. The chosen solvent system may not have the required selectivity for the compounds in your mixture.

    • Solution: Conduct more extensive TLC trials with different solvent combinations. Try systems with different solvent properties, such as substituting ethyl acetate with acetone or adding a third solvent to the mixture to fine-tune selectivity.[15]

  • Possible Cause 2: Column overloading. Loading too much sample onto the column can significantly decrease resolution.[16]

    • Solution: Reduce the amount of crude sample loaded. A general rule is to use a mass of silica gel that is 50-100 times the mass of the sample to be purified.[10]

  • Possible Cause 3: Flow rate is too fast. A high flow rate reduces the number of equilibrium events between the mobile and stationary phases, leading to poor separation.[16]

    • Solution: For flash chromatography, reduce the applied pressure. For gravity columns, ensure the column is packed uniformly and tightly to slow the flow.[10]

Problem: Tailing or broad peaks in collected fractions.

  • Possible Cause 1: Sample was loaded in a solvent that was too polar or in too large a volume. Dissolving the sample in a highly polar solvent can cause it to spread out at the top of the column before chromatography begins.[17]

    • Solution: Use the "dry loading" method (see Experimental Protocols). If wet loading, dissolve the sample in the absolute minimum volume of the mobile phase or a slightly more polar solvent.[17]

  • Possible Cause 2: Column packing issues. Voids or channels in the silica gel lead to an uneven flow of the mobile phase, causing band broadening.[17]

    • Solution: The column must be repacked. Ensure the silica slurry is homogenous and allowed to settle evenly without cracks or air bubbles.

Experimental Protocols

Protocol 1: Solvent System Optimization using TLC

  • Prepare Sample: Dissolve a small amount of the crude extract containing this compound in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spot TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop Plates: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 80:20 hexane:ethyl acetate). Ensure the chamber is saturated with solvent vapors.

  • Analyze Rf: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm). Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize: Repeat steps 3-4 with different solvent ratios (e.g., 70:30, 60:40 hexane:ethyl acetate) until the this compound spot has an Rf value between 0.2 and 0.4 and is well-separated from other spots.[10]

Protocol 2: Silica Gel Column Chromatography with Gradient Elution

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel (e.g., 50-100x the sample weight) with the initial, least polar solvent (e.g., 95:5 hexane:ethyl acetate) to form a slurry.

    • Pour the slurry into the column. Open the stopcock to drain some solvent, which helps the silica pack uniformly. Gently tap the column to dislodge air bubbles.

    • Add a protective layer of sand on top of the packed silica. Never let the solvent level drop below the top of the sand layer.[14]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 10-20 times the sample mass) to this solution.[17]

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[17]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Gently add the initial low-polarity mobile phase to the column.

    • Begin collecting fractions. Start with several column volumes of the initial solvent system.

    • Gradually increase the polarity of the mobile phase by preparing mixtures with a higher percentage of the polar solvent (e.g., move from 5% ethyl acetate to 10%, then 15%, and so on). This is known as a stepwise gradient.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Workflow Solvent System Optimization Workflow start Start: Crude Extract Containing this compound tlc 1. Perform TLC Screening with various solvent ratios (e.g., Hexane:EtOAc) start->tlc decision Is Rf between 0.2-0.4 and separation good? tlc->decision decision->tlc No, Adjust Ratios column_prep 2. Prepare and Pack Silica Gel Column decision->column_prep Yes loading 3. Load Sample (Dry Loading Recommended) column_prep->loading elution 4. Elute with Optimized Solvent System (Gradient) loading->elution fractions 5. Collect Fractions elution->fractions analysis 6. Analyze Fractions by TLC fractions->analysis combine 7. Combine Pure Fractions and Evaporate Solvent analysis->combine end_node End: Purified This compound combine->end_node

Caption: Workflow for solvent system optimization and column chromatography.

Troubleshooting Troubleshooting Poor Separation start Problem: Poor Separation / Co-elution q1 Was the column overloaded? start->q1 sol1 Solution: Reduce sample amount. Use 50-100x silica mass. q1->sol1 Yes q2 Was the flow rate too fast? q1->q2 No sol1->q2 sol2 Solution: Reduce pressure (flash) or use finer mesh silica (gravity). q2->sol2 Yes q3 Was the sample loaded correctly? q2->q3 No sol2->q3 sol3 Solution: Use 'dry loading' method or load in minimum non-polar solvent. q3->sol3 No q4 Is the solvent system selective enough? q3->q4 Yes sol3->q4 sol4 Solution: Perform more TLC trials. Try different solvent combinations (e.g., Acetone/Hexane). q4->sol4 No end_node Improved Separation q4->end_node Yes sol4->end_node

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Refinement of protocols for consistent Pinobanksin bioactivity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the consistent bioactivity testing of Pinobanksin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and ensure reliable results.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Issue 1: Inconsistent or Unexpected Cell Viability Assay Results

  • Question: My MTT assay shows an increase in cell viability at higher concentrations of this compound, which contradicts microscopic observations. What could be the cause?

    • Answer: This is a common artifact when testing flavonoids like this compound. Due to their antioxidant properties, flavonoids can directly reduce the MTT reagent to formazan (B1609692), leading to a false positive signal and an overestimation of cell viability. It is highly recommended to include a cell-free control (media + this compound + MTT) to assess the direct reductive capacity of this compound. For more reliable results, consider using alternative cell viability assays that are not based on tetrazolium reduction.

  • Question: What are reliable alternative cell viability assays for use with this compound?

    • Answer: Several alternative assays are less prone to interference from flavonoids:

      • Sulforhodamine B (SRB) Assay: This assay measures total protein content, which is proportional to cell number.

      • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

      • Trypan Blue Exclusion Assay: This is a direct method of counting viable cells based on membrane integrity.

  • Question: My cell culture medium becomes cloudy after adding this compound. Is this contamination?

    • Answer: Not necessarily. While turbidity can indicate microbial contamination, flavonoids, especially at higher concentrations, can precipitate in aqueous solutions like cell culture media. To differentiate, examine the culture under a microscope. Microbial contamination will appear as distinct, often motile particles (bacteria) or budding yeast, while this compound precipitate may look like amorphous or crystalline structures. A simple control of adding this compound to cell-free media under the same incubation conditions can confirm precipitation.

Issue 2: Variability in Antioxidant Activity Measurements

  • Question: I am getting inconsistent IC50 values in my DPPH or ABTS antioxidant assays. What are the possible reasons?

    • Answer: Inconsistencies in antioxidant assays can arise from several factors:

      • Solvent Choice: The solubility and activity of this compound can be influenced by the solvent used. Ensure this compound is fully dissolved. DMSO is a common solvent for initial stock solutions, which are then diluted in the assay medium.

      • Incubation Time: The reaction kinetics of this compound with DPPH or ABTS radicals may vary. It is crucial to adhere to a consistent incubation time as specified in the protocol.

      • Light Exposure: DPPH and ABTS radicals are light-sensitive. All incubation steps should be performed in the dark to prevent radical degradation and ensure consistent results.

      • pH of the Medium: The antioxidant capacity of flavonoids can be pH-dependent. Ensure the pH of your reaction mixture is controlled and consistent across experiments.

Issue 3: Poor Solubility and Stability

  • Question: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?

    • Answer: this compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For cell-based assays, this stock solution can then be serially diluted in the cell culture medium to the desired final concentrations. Sonication can aid in the dissolution of this compound in DMSO.[1] It is crucial to ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Question: How stable is this compound in cell culture media?

    • Answer: The stability of flavonoids in cell culture media can be a concern. It is best practice to prepare fresh dilutions of this compound from the stock solution for each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals to maintain the desired concentration.

Quantitative Data Summary

The following tables summarize quantitative data on the bioactivity of this compound from various studies.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound and its Derivatives

CompoundCell LineAssayIC50 / EffectReference
This compoundM12.C3.F6 (B-cell lymphoma)MTT52.1 µM[2]
This compound-3-O-propanoateM12.C3.F6 (B-cell lymphoma)MTT67.0 µM[2]
This compound-3-O-butyrateM12.C3.F6 (B-cell lymphoma)MTT49.9 µM[2]
This compound-3-O-pentanoateM12.C3.F6 (B-cell lymphoma)MTT51.3 µM[2]
This compound-3-O-hexanoateM12.C3.F6 (B-cell lymphoma)MTT76.6 µM[2]
This compoundHUVECsMTSSignificant reduction in viability at 3.13, 12.5, and 50 µg/mL[3]

Table 2: Antioxidant and Anti-inflammatory Activity of this compound

ActivityAssay SystemEffectConcentrationReference
AntioxidantH2O2-induced H9c2 cellsReduction in ROS levels5-40 µM[4]
Anti-inflammatoryLPS-induced H9c2 cellsAnti-inflammatory response5-80 µM[2]
AntioxidantDPPH AssayIC50 = 98.4 µg/mL (as 5-methyl-pinobanksin ether)N/A[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in this compound bioactivity testing.

Cell Viability Assessment: MTT Assay

Note: Due to the potential for interference, it is crucial to run a cell-free control.

  • Materials:

    • This compound stock solution (e.g., 100 mM in DMSO)

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-free control for each this compound concentration.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the cell-free control.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Materials:

    • This compound stock solution (in methanol (B129727) or ethanol)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

    • Methanol or ethanol (B145695)

    • 96-well plate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

    • Prepare serial dilutions of the this compound stock solution in the same solvent.

    • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control (solvent + DPPH solution) and a blank (solvent + solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.

    • The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the this compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
  • Materials:

    • RAW 264.7 macrophage cells

    • This compound stock solution (in DMSO)

    • Lipopolysaccharide (LPS)

    • Complete cell culture medium

    • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (B80452) standard solution

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group (cells only) and an LPS-only group.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve, which reflects the NO production.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows relevant to this compound bioactivity testing.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_data Data Analysis prep_this compound Prepare this compound Stock (e.g., in DMSO) treatment Treat Cells with this compound (and Controls) prep_this compound->treatment prep_cells Cell Culture Maintenance cell_seeding Seed Cells in Plate prep_cells->cell_seeding prep_reagents Prepare Assay Reagents assay_execution Execute Specific Assay (e.g., MTT, DPPH, NO) prep_reagents->assay_execution cell_seeding->treatment incubation Incubate for a Defined Period treatment->incubation incubation->assay_execution data_acquisition Measure Signal (e.g., Absorbance, Fluorescence) assay_execution->data_acquisition calculation Calculate Viability, Scavenging %, etc. data_acquisition->calculation ic50 Determine IC50 Value calculation->ic50 interpretation Interpret Results ic50->interpretation

Caption: General experimental workflow for in vitro this compound bioactivity testing.

apoptosis_pathway cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound Bax Bax Activation This compound->Bax Bcl2 Bcl-2 Inhibition This compound->Bcl2 Casp8 Caspase-8 Activation This compound->Casp8 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.[2][7]

nrf2_nfkb_pathway cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) This compound This compound Nrf2_cyto Nrf2 This compound->Nrf2_cyto promotes dissociation IKK IKK Activation This compound->IKK inhibits Keap1 Keap1 Nrf2_cyto->Keap1 dissociates from Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates LPS LPS LPS->IKK IkB IκBα Degradation IKK->IkB NFkB_cyto NF-κB IkB->NFkB_cyto releases NFkB_nucleus NF-κB (nucleus) NFkB_cyto->NFkB_nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, VCAM-1) NFkB_nucleus->Inflammatory_Genes activates

Caption: Modulation of Nrf2 and NF-κB signaling pathways by this compound.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting resource for researchers working with pinobanksin. This guide provides answers to frequently asked questions and solutions to common experimental artifacts to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known signaling pathways affected by this compound?

A1: this compound has been shown to modulate several key signaling pathways. It is a known inducer of apoptosis through the activation of caspases 3, 8, and 9, which is accompanied by the loss of the mitochondrial membrane potential (ΔΨm).[1][2][3] Additionally, it exhibits antioxidant and anti-inflammatory effects by activating the Nrf2 pathway and inhibiting the NF-κB pathway.[4] In some cancer cell lines, it has been found to inhibit proliferation by binding to and affecting the activity of proteins such as BAX, BCL-2, and CDK4/6.[5] However, studies have shown it to be ineffective in ameliorating insulin (B600854) resistance via the Akt/mTOR signaling pathway.[6]

Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A2: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in numerous high-throughput screening assays due to non-specific activity or assay interference, rather than specific interaction with the biological target.[7][8] Flavonoids as a class are known to sometimes act as PAINS. While this compound has demonstrated specific biological activities, researchers should be aware that like many natural products, it has the potential to interfere with certain assay formats through mechanisms like redox cycling or aggregation.[7][8] It is crucial to perform secondary and orthogonal assays to validate any initial findings.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C for up to three years.[9] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for one month, protected from light.[10] It is advisable to aliquot reagents to prevent repeated freeze-thaw cycles.[11]

Q4: Does this compound exhibit dual (e.g., antioxidant and pro-oxidant) effects?

A4: Yes, like many flavonoids, this compound can exhibit a dual role. At lower concentrations, it generally demonstrates antioxidant properties.[1] However, at higher concentrations, it may act as a pro-oxidant, generating free radicals.[1][12] This dose-dependent activity is an important consideration in experimental design and data interpretation. For instance, in H9c2 cells, this compound showed anti-inflammatory and antioxidant responses at concentrations between 5-80 μM.[1]

Troubleshooting Experimental Artifacts

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)

Question: My cell viability results with this compound are not reproducible. What could be the cause?

Answer: Inconsistent results in tetrazolium-based assays like MTT or MTS can stem from several sources:

  • Compound Instability/Solubility: this compound, like other flavonoids, can have poor aqueous solubility.[13] Ensure it is fully dissolved in your stock solution (e.g., DMSO) before diluting into culture media.[9] Precipitation in the media can lead to variable dosing and direct interference with the optical reading.

  • Direct Assay Interference: Flavonoids can chemically react with the assay reagents. This compound may directly reduce the MTT or MTS reagent, leading to a false-positive signal for cell viability. It is essential to run a cell-free control containing only media, this compound at the highest concentration used, and the assay reagent to check for direct reduction.

  • Cell Culture Health: The health and passage number of your cells can significantly impact results.[14][15] Use cells in their exponential growth phase and avoid using cultures with viability below 80%.[15]

  • Toxicity of Assay Reagents: The chemistries of some viability assays can themselves be toxic to cells, especially with prolonged incubation times.[15] Follow the manufacturer's recommended incubation period.

Issue 2: High Background or False Positives in Fluorescence-Based Assays

Question: I'm observing a high background signal in my fluorescence assay when using this compound. How can I troubleshoot this?

Answer: Flavonoids are notorious for interfering with fluorescence-based assays.[7][16] The two main mechanisms are autofluorescence and fluorescence quenching.[17]

  • Autofluorescence: this compound itself may be fluorescent, emitting light in the same wavelength range as your reporter fluorophore.[17]

    • Troubleshooting Step: Perform a pre-read.[8][11] Measure the fluorescence of a plate containing your cells and this compound (at all tested concentrations) before adding the fluorescent substrate. This will quantify the compound's intrinsic fluorescence, which can potentially be subtracted from the final reading.

  • Fluorescence Quenching: The compound can absorb the excitation or emission light of your fluorophore, leading to a decrease in signal (a false negative or underestimation of effect).[16]

    • Troubleshooting Step: Run a quenching control. Prepare a sample with your fluorescent probe at its final concentration and add this compound. A decrease in signal compared to the probe alone indicates quenching.[8]

  • Solution: If interference is significant, consider switching to a fluorophore with a longer, red-shifted excitation/emission wavelength to avoid the common autofluorescence range of natural products.[11][18] Alternatively, an orthogonal assay with a different readout (e.g., luminescence or colorimetric) should be used for validation.

Issue 3: Overestimation of Protein Concentration in Lysates

Question: The protein concentration determined by BCA/Lowry assay seems unusually high in my this compound-treated samples. Is this an artifact?

Answer: Yes, this is a well-documented artifact. Flavonoids, including those with a hydroxyl group at the C3 position like this compound, can interfere with common colorimetric protein assays.[19][20] They can reduce the Cu²⁺ to Cu¹⁺ in the assay reagent, mimicking the reaction of proteins and leading to a significant overestimation of protein concentration (by as much as 3-5 fold).[19][20] This interference is more pronounced at higher flavonoid concentrations (>5µM) and lower protein concentrations.[20]

  • Solution: To remove the interfering flavonoid, perform an acetone (B3395972) precipitation of the protein. After lysing your cells, add cold acetone to precipitate the protein, centrifuge to pellet the protein, remove the acetone supernatant (which contains the this compound), and then resuspend the protein pellet in a suitable buffer for quantification.[19][20]

Issue 4: Non-Specific Bands or High Background in Western Blots

Question: I am seeing multiple non-specific bands or high background on my Western blots for pathways affected by this compound. What are the common causes?

Answer: This is a common issue in Western blotting that can often be resolved with optimization.

  • Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of non-specific binding and high background.[21] Titrate your antibodies to find the optimal dilution that provides a strong specific signal with low background.

  • Blocking: Inadequate blocking can lead to the antibody binding non-specifically to the membrane.[21][22] Ensure you are using a fresh blocking solution (e.g., 5% non-fat milk or BSA in TBST) and blocking for at least 1 hour at room temperature or overnight at 4°C.[21]

  • Washing Steps: Insufficient washing will not remove all non-specifically bound antibodies. Increase the number and duration of your wash steps with a buffer containing a detergent like Tween-20.[21]

  • Keratin (B1170402) Contamination: Keratin from dust, skin, or reagents can be a source of artifact bands, especially if your polyclonal antiserum has anti-keratin antibodies.[23] Using lower concentrations of reducing agents (like DTT or β-mercaptoethanol) in your loading buffer may help eliminate these specific artifacts.[23]

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound's biological activities.

Table 1: Anti-Proliferative and Cytotoxic Concentrations of this compound

Cell Line Assay Type Endpoint Concentration Reference
M12.C3.F6 (B-cell lymphoma) MTT Assay IC50 52.1 µM [1]
PANC-1 (Pancreatic cancer) Cytotoxicity IC50 17.9 µM [1]
HUVECs MTS Assay Cell Viability Significant reduction at 3.13, 12.5, 50 µg/mL [24]

| SH-SY5Y (Neuroblastoma) | Proliferation Inhibition | - | Effective Inhibition Observed |[5] |

Table 2: Enzyme Inhibition and Bioactivity Concentrations

Target/Assay Endpoint Concentration Reference
Xanthine Oxidase IC50 137 µM [25]
LPS-induced H9c2 cells Anti-inflammatory response 5 - 80 µM [1]
H₂O₂-induced H9c2 cells Antioxidant effect 60 - 80 µM [1]

| Ofloxacin-induced bleaching | Anti-mutagenic effect | 20 µM |[1] |

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol is based on the methodology used to demonstrate that this compound induces apoptosis in B-cell lymphoma cells.[2]

  • Cell Seeding: Seed M12.C3.F6 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V(-)/PI(-) : Live cells

      • Annexin V(+)/PI(-) : Early apoptotic cells

      • Annexin V(+)/PI(+) : Late apoptotic/necrotic cells

Protocol 2: Nrf2 Nuclear Translocation by Western Blot

This protocol is adapted from studies investigating the antioxidant effects of flavonoids.[4]

  • Cell Culture and Treatment: Culture H9c2 cells and treat with H₂O₂ to induce oxidative stress, with or without pre-treatment with different concentrations of this compound.

  • Nuclear and Cytoplasmic Extraction: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit. It is critical to perform a protein quantification assay (with acetone precipitation) on both fractions.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from both nuclear and cytoplasmic fractions onto an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify fraction purity.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction of this compound-treated cells indicates activation of the pathway.

Visualizations

Pinobanksin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces Caspase8 Pro-Caspase 8 This compound->Caspase8 activates Caspase9 Pro-Caspase 9 Mitochondrion->Caspase9 activates MembranePotential Loss of ΔΨm Mitochondrion->MembranePotential Caspase9_a Caspase 9 Caspase9->Caspase9_a Caspase3 Pro-Caspase 3 Caspase9_a->Caspase3 Caspase8_a Caspase 8 Caspase8->Caspase8_a Caspase8_a->Caspase3 Caspase3_a Caspase 3 Caspase3->Caspase3_a Apoptosis Apoptosis Caspase3_a->Apoptosis executes

Caption: this compound-induced apoptotic signaling pathway.

Troubleshooting_Fluorescence_Assay Start Start: Unexpected Fluorescence Result CheckAutofluor Is Compound Autofluorescent? Start->CheckAutofluor PreRead Action: Perform Pre-Read of Compound Plate CheckAutofluor->PreRead Yes CheckQuench Is Compound Quenching Signal? CheckAutofluor->CheckQuench No SubtractBG Correct Data: Subtract Background Signal PreRead->SubtractBG SubtractBG->CheckQuench QuenchControl Action: Run Quenching Control Assay CheckQuench->QuenchControl Yes NoInterference No Significant Interference CheckQuench->NoInterference No Interference Problem: Significant Interference Confirmed QuenchControl->Interference Solution Solution: 1. Use Red-Shifted Fluorophore 2. Use Orthogonal Assay Interference->Solution

Caption: Workflow for troubleshooting fluorescence assay interference.

Western_Blot_Workflow Lysate Cell Lysate (this compound Treated) Acetone Acetone Precipitation (Optional) Lysate->Acetone Quant Protein Quantification Lysate->Quant Acetone->Quant Recommended Load Load Equal Protein (SDS-PAGE) Quant->Load Transfer Transfer to Membrane Load->Transfer Block Block (5% Milk/BSA) Transfer->Block Antibody1 Primary Antibody Block->Antibody1 Wash1 Wash (TBST) Antibody1->Wash1 Antibody2 Secondary Antibody (HRP) Wash1->Antibody2 Wash2 Wash (TBST) Antibody2->Wash2 Detect ECL Detection Wash2->Detect Result Result Detect->Result

References

Validation & Comparative

Pinobanksin Versus Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids, pinobanksin and quercetin (B1663063). By examining experimental data from key antioxidant assays and their roles in cellular signaling pathways, this document aims to offer a comprehensive resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for this compound and quercetin in common radical scavenging assays.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Reference
Quercetin DPPH9.932.76[1]
DPPH19.1763.45[2]
DPPH~15.9~52.63[3]
ABTS-48.0 ± 4.4[4]
This compound Derivative DPPH98.4-[1]
(5-methyl-pinobanksin ether)

Note: Data for this compound itself was limited in the direct comparative search; a derivative is presented here. IC50 values can vary based on specific experimental conditions.

Key Signaling Pathways in Antioxidant Action

Both this compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[7][8] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7][9] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6]

Studies have shown that both this compound and quercetin can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.[6][10][11][12][13] This activation contributes significantly to their neuroprotective and cytoprotective effects.[6][12]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids This compound / Quercetin Flavonoids->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Fig. 1: Nrf2-ARE Signaling Pathway Activation
The NF-κB Signaling Pathway

Nuclear factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[14] The NF-κB signaling pathway is a critical regulator of inflammatory responses. Quercetin has been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[15][16][17][18] This anti-inflammatory action is complementary to its antioxidant effects. This compound also demonstrates anti-inflammatory properties through the inhibition of the NF-κB pathway.[6]

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of antioxidant activity. Below are the detailed methodologies for the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[19] The reduction of the deep purple DPPH to a pale yellow non-radical form is monitored spectrophotometrically at approximately 517 nm.[19][20]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).[21] The solution should be freshly prepared and kept in the dark due to its light sensitivity.[21]

    • Prepare a series of dilutions of the test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[19]

  • Assay Protocol (96-well plate format):

    • Add a specific volume of the test compound dilutions to the wells of a microplate.

    • Add the DPPH working solution to each well to initiate the reaction.[21]

    • Include a control group containing only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[21]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[19]

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Test Samples with DPPH Solution in Microplate A->C B Prepare Serial Dilutions of This compound, Quercetin, & Control B->C D Incubate in Dark (e.g., 30 minutes at RT) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Scavenging Activity and Determine IC50 Value E->F

Fig. 2: DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.[22][23]

Procedure:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[24][25]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[24][25]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[23][26]

    • Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Protocol (96-well plate format):

    • Add a small volume of the test compound dilutions to the wells.

    • Add a larger volume of the ABTS•+ working solution to each well.[26]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[26]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The scavenging activity is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.[22]

Conclusion

Both this compound and quercetin are potent flavonoids with significant antioxidant capabilities. The available in vitro data, primarily from DPPH and ABTS assays, suggest that quercetin generally exhibits stronger direct radical scavenging activity than this compound derivatives.[1] However, both compounds demonstrate the ability to modulate key endogenous antioxidant and anti-inflammatory pathways, such as the Nrf2-ARE and NF-κB signaling cascades.[6][10][12][15] This indirect antioxidant action is a crucial component of their overall protective effects. For drug development professionals, the choice between these flavonoids may depend on the specific therapeutic target, with quercetin showing superior direct scavenging and both compounds offering valuable modulation of cellular defense mechanisms. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies in various biological systems.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Pinobanksin and Pinocembrin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Pinobanksin and pinocembrin (B1678385) are two naturally occurring flavonoids, predominantly found in propolis, honey, and various plants.[1][2] Both compounds have garnered significant attention within the scientific community for their diverse pharmacological activities, including potent anti-inflammatory properties.[2][3] This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and pinocembrin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these promising natural compounds.

Comparative Anti-Inflammatory Activity

Both this compound and pinocembrin exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While both flavonoids show significant activity, the available data suggests nuances in their potency and mechanisms of action.

Inhibition of Pro-Inflammatory Mediators

A key aspect of their anti-inflammatory action is the downregulation of pro-inflammatory cytokines and enzymes. A comparative study on H9c2 cells provides direct quantitative data on their effects.

MediatorCell LineTreatmentThis compound (80 µM) InhibitionPinocembrin (80 µM) InhibitionReference
IL-6 H9c2LPS (10 µg/mL)Significant InhibitionSignificant Inhibition[4][5]
VCAM-1 H9c2LPS (10 µg/mL)Significant InhibitionSignificant Inhibition[4][5]
NO H9c2LPS (10 µg/mL)Significant ReductionSignificant Reduction[5]
iNOS H9c2LPS (10 µg/mL)Significant ReductionSignificant Reduction[5]
TNF-α BV2 microgliaLPSNot specified in direct comparisonDose-dependent inhibition[6]
IL-1β BV2 microgliaLPSNot specified in direct comparisonDose-dependent inhibition[6]
PGE2 BV2 microgliaLPSNot specified in direct comparisonDose-dependent inhibition[6]
COX-2 BV2 microgliaLPSNot specified in direct comparisonInhibition of expression[6]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of both this compound and pinocembrin are largely attributed to their ability to interfere with major inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both flavonoids have been shown to inhibit this pathway. Pinocembrin, for instance, has been demonstrated to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[7][8] This inhibition leads to a downstream reduction in the expression of inflammatory cytokines.[7]

MAPK Signaling Pathway

The MAPK signaling pathway, which includes kinases like ERK1/2, JNK, and p38, is another critical regulator of inflammation. Pinocembrin has been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 MAPK in response to inflammatory stimuli.[9] By targeting these kinases, pinocembrin can effectively dampen the inflammatory cascade.[10]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activation PI3K PI3K TLR4->PI3K Activation Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation This compound This compound This compound->MAPK Inhibition This compound->IKK Inhibition Pinocembrin Pinocembrin Pinocembrin->MAPK Inhibition Pinocembrin->PI3K Inhibition Pinocembrin->IKK Inhibition Genes Pro-inflammatory Gene Transcription NFκB_nuc->Genes Induces

Figure 1: Inhibition of NF-κB and MAPK pathways by this compound and Pinocembrin.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section outlines the methodologies employed in the key experiments.

Cell Culture and Treatment
  • Cell Line: H9c2 cells (rat cardiomyoblasts) were utilized.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with varying concentrations of this compound or pinocembrin (5-80 µM) for 12 hours, followed by stimulation with 10 µg/mL lipopolysaccharide (LPS) for another 12 hours to induce an inflammatory response.[4][5]

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression levels of pro-inflammatory proteins such as IL-6 and VCAM-1.

  • Procedure:

    • Total protein was extracted from the treated H9c2 cells.

    • Protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against IL-6, VCAM-1, and a loading control (e.g., β-actin).

    • After washing, the membrane was incubated with a corresponding secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[4][5]

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS) Assays
  • Objective: To measure the production of NO and the levels of iNOS, key mediators of inflammation.

  • Procedure:

    • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent assay.

    • iNOS Measurement: The levels of iNOS in cell lysates were determined using an iNOS assay kit according to the manufacturer's instructions.[5]

cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome A H9c2 Cell Culture B Pre-treatment with This compound or Pinocembrin A->B C LPS Stimulation B->C D Protein Extraction C->D F Griess Assay (NO) C->F G iNOS Assay C->G E Western Blot (IL-6, VCAM-1) D->E H Quantification of Anti-inflammatory Effects E->H F->H G->H

Figure 2: Workflow for assessing anti-inflammatory effects in H9c2 cells.

Conclusion

Both this compound and pinocembrin demonstrate significant anti-inflammatory properties by targeting crucial inflammatory pathways and mediators. The available data from comparative studies in H9c2 cells indicates that both compounds effectively inhibit the production of IL-6, VCAM-1, NO, and iNOS. While much of the detailed mechanistic work has focused on pinocembrin, the similar inhibitory profiles suggest that this compound may operate through related mechanisms. Further head-to-head comparative studies, particularly in various cell types and in vivo models, are warranted to fully elucidate the relative potency and therapeutic potential of these two promising flavonoids. This guide provides a foundational comparison to inform future research and development in the field of anti-inflammatory therapeutics.

References

A Comparative Guide to the Anticancer Activities of Pinobanksin, Chrysin, and Galangin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of three structurally related flavonoids: pinobanksin, chrysin, and galangin (B1674397). This analysis is based on available experimental data and focuses on their cytotoxic effects, induction of apoptosis, and influence on the cell cycle in various cancer cell lines.

Comparative Anticancer Activity: A Quantitative Overview

The cytotoxic effects of this compound, chrysin, and galangin have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. While direct comparative studies across a wide array of cell lines are limited, the available data provides valuable insights into their relative efficacy.

One study directly compared the antiproliferative activity of this compound, chrysin, and galangin on the M12.C3.F6 B-cell lymphoma cell line. The results indicated that all three compounds exhibited antiproliferative effects through the induction of apoptosis[1][2].

The following tables summarize the IC50 values for this compound, chrysin, and galangin against various cancer cell lines as reported in different studies. It is important to note that variations in experimental conditions (e.g., cell density, incubation time) can influence IC50 values, and therefore, direct comparisons between different studies should be made with caution.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
M12.C3.F6B-cell lymphomaNot Specified52.1[3]
PANC-1Pancreatic CancerNot Specified17.9[4]
SH-SY5YNeuroblastoma48Not Specified (inhibits proliferation)
MCF-7Breast Cancer24, 48, 7220.15, 20.22, 19.53 (µg/mL)[5]
HCT-116Colon CancerNot SpecifiedNot Specified (inhibits proliferation)[6]

Table 2: IC50 Values of Chrysin Against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
M12.C3.F6B-cell lymphomaNot SpecifiedNot Specified (induces apoptosis)[1]
HeLaCervical Cancer4815[7]
U937Leukemia616
T24Bladder Cancer24~60[8]
5637Bladder Cancer24~70[8]
MDA-MB-231Breast Cancer48Not Specified (induces cell cycle arrest)

Table 3: IC50 Values of Galangin Against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
M12.C3.F6B-cell lymphomaNot SpecifiedNot Specified (induces apoptosis)[1]
A2780/CP70Ovarian Cancer2442.3[9]
OVCAR-3Ovarian Cancer2434.5[9]
MCF-7Breast Cancer4843.45 (µg/mL)[10]
LNCaPProstate Cancer48168 (µg/mL)[10]

Mechanisms of Anticancer Action

This compound, chrysin, and galangin exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

All three flavonoids have been shown to trigger apoptosis in various cancer cell lines. This process is often mediated through the activation of caspase signaling pathways, modulation of the Bcl-2 family of proteins, and loss of mitochondrial membrane potential[1][2][3].

  • This compound: Induces apoptosis in B-cell lymphoma cells through the activation of caspases 3, 8, and 9 and by causing a loss of mitochondrial membrane potential[3].

  • Chrysin: Triggers apoptosis in a variety of cancer cells, including leukemia and bladder cancer, via the intrinsic pathway involving caspase-9 and -3 activation and regulation of Bcl-2 family proteins[8]. It can also enhance TRAIL-induced apoptosis.

  • Galangin: Promotes apoptosis in ovarian and hepatocellular carcinoma cells through both intrinsic (p53-dependent upregulation of Bax) and extrinsic (upregulation of DR5) pathways[11][12]. It also induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway[10].

Cell Cycle Arrest

These flavonoids can also inhibit cancer cell proliferation by arresting the cell cycle at different phases.

  • This compound: Limited specific data is available on this compound's effect on the cell cycle.

  • Chrysin: Induces G2/M phase arrest in hepatocellular carcinoma cells and has been shown to affect the levels of CDK2 and CDK4[13]. In other cancer cell lines, it can cause arrest at the G0/G1 or G2/M phases[14].

  • Galangin: Can induce G0/G1 phase arrest in colon and breast cancer cells by modulating the expression of cyclins D1, D3, E, and A, as well as cyclin-dependent kinases (CDKs) like CDK4 and CDK6.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer activities of these flavonoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound, chrysin, or galangin) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells)[15][16][17].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the flavonoid for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[18][19][20].

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as required and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[1][5][21][22][23].

Signaling Pathways and Molecular Targets

The anticancer activities of this compound, chrysin, and galangin are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

This compound Signaling

While less extensively studied, this compound is known to induce apoptosis through caspase activation. It has also been implicated in the modulation of the NF-κB pathway[24].

Pinobanksin_Apoptosis_Pathway This compound This compound Extrinsic_Pathway Extrinsic Pathway This compound->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway This compound->Intrinsic_Pathway Caspase8 Caspase-8 activation Extrinsic_Pathway->Caspase8 Mitochondrion Mitochondrion Intrinsic_Pathway->Mitochondrion Loss of membrane potential Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9 Caspase-9 activation Mitochondrion->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis pathway.
Chrysin Signaling

Chrysin modulates several key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, to induce apoptosis and inhibit proliferation[25][26][27][28][29].

Chrysin_Signaling_Pathways Chrysin Chrysin PI3K_Akt PI3K/Akt Pathway Chrysin->PI3K_Akt Inhibits MAPK MAPK Pathway Chrysin->MAPK Modulates NFkB NF-κB Pathway Chrysin->NFkB Inhibits Cell_Survival Cell Survival (Inhibition) PI3K_Akt->Cell_Survival Proliferation Proliferation (Inhibition) PI3K_Akt->Proliferation Apoptosis_Induction Apoptosis (Induction) MAPK->Apoptosis_Induction NFkB->Cell_Survival

Key signaling pathways modulated by Chrysin.
Galangin Signaling

Galangin's anticancer effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR, p53, and JAK/STAT pathways[10][11][30][31].

Galangin_Signaling_Pathways Galangin Galangin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Galangin->PI3K_Akt_mTOR Inhibits p53_Pathway p53 Pathway Galangin->p53_Pathway Activates JAK_STAT JAK/STAT Pathway Galangin->JAK_STAT Inhibits Proliferation_Inhibition Proliferation (Inhibition) PI3K_Akt_mTOR->Proliferation_Inhibition Apoptosis_Induction Apoptosis (Induction) p53_Pathway->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) p53_Pathway->Cell_Cycle_Arrest JAK_STAT->Proliferation_Inhibition

Key signaling pathways modulated by Galangin.

Conclusion

This compound, chrysin, and galangin all demonstrate significant anticancer properties through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival. Chrysin and galangin have been more extensively studied, with a larger body of evidence supporting their efficacy across a broader range of cancer cell lines. This compound shows promise, particularly in B-cell lymphoma, but requires further investigation to fully elucidate its anticancer potential and mechanisms of action across different cancer types. The data presented in this guide highlights the potential of these flavonoids as valuable lead compounds in the development of novel anticancer therapies. Further head-to-head comparative studies are warranted to more definitively establish their relative potencies and therapeutic potential.

References

Pinobanksin's Anti-proliferative Efficacy: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Pinobanksin, a flavonoid found in natural sources like honey and propolis, has garnered significant interest in oncological research for its potential as an anti-proliferative agent.[1][2] This guide provides a comparative overview of its effectiveness in various cell lines, supported by experimental data and detailed methodologies. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this compound's therapeutic potential.

Comparison of Anti-proliferative Effects of this compound

The anti-proliferative activity of this compound and its derivatives has been evaluated across a range of cell lines, including cancer and non-cancerous types. The half-maximal inhibitory concentration (IC50) and other viability metrics are summarized below, demonstrating a dose-dependent inhibitory effect in most cancer cell lines tested.

Cell LineCell TypeCompoundIC50 / EffectReference
M12.C3.F6 B-cell LymphomaThis compound52.1 µM[1]
This compound-3-O-butyrate49.9 µM[1]
This compound-3-O-pentanoate51.3 µM[1]
MCF-7 Breast CancerThis compound19.24 µg/mL (72h)[3]
MCF-10A Non-tumorigenic BreastThis compound17 µg/mL (72h)[3]
HCT-116 Colon CancerThis compound-3-acetateDose-dependent inhibition[4]
SH-SY5Y NeuroblastomaThis compoundEffective inhibition at 250 µg/mL[5]
HUVEC Endothelial CellsThis compound62.2% viability reduction at 50 µg/mL[6]
HaCaT KeratinocytesThis compoundNo significant effect on viability[6]

Experimental Protocols

The validation of this compound's anti-proliferative effects relies on a series of established in vitro assays. The methodologies detailed below are fundamental to assessing cytotoxicity, cell viability, and the underlying molecular mechanisms.

Cell Viability and Cytotoxicity Assays (MTT, WST-1, MTS)

These colorimetric assays are used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with this compound across a range of concentrations. A vehicle control (e.g., DMSO) and a positive control are included. The incubation period typically ranges from 24 to 72 hours.[3]

  • Reagent Incubation: Following treatment, the assay reagent (MTT, WST-1, or MTS) is added to each well. The plates are incubated for a period (e.g., 1-4 hours) to allow for the metabolic conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[4]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).[4][7]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The resulting data allows for the quantification of different cell populations based on their fluorescence profiles.

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by this compound.

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to target proteins (e.g., BAX, BCL-2, CDK4/6, Caspases).[5] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.

Visualizations: Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plates adhere Allow Adherence (Overnight) seed->adhere treat Treat with this compound (24-72h) adhere->treat add_reagent Add Viability Reagent (MTT/WST-1) treat->add_reagent incubate Incubate (1-4h) add_reagent->incubate read Read Absorbance incubate->read analyze Calculate % Viability Determine IC50 read->analyze G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound CDK46 CDK4/6 This compound->CDK46 Inhibits Mito Mitochondrial Membrane Potential Loss This compound->Mito Induces Bcl2 BCL-2 This compound->Bcl2 Inhibits Bax BAX This compound->Bax Activates Casp9 Caspase-9 Mito->Casp9 Activates Bcl2->Mito Bax->Mito Casp3 Caspase-3 Casp9->Casp3 Activates Casp8 Caspase-8 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Pinobanksin: A Comparative Efficacy Analysis Against Other Propolis-Derived Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals. This publication provides a detailed comparison of the biological efficacy of pinobanksin relative to other prominent flavonoids found in propolis, including chrysin, galangin, and pinocembrin. This guide synthesizes experimental data on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, presenting quantitative data in structured tables and detailing the methodologies of key experiments. Visual diagrams of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanisms of action.

Comparative Efficacy of Propolis-Derived Flavonoids

Propolis, a resinous substance produced by honeybees, is a rich source of bioactive compounds, with flavonoids being a major class responsible for its therapeutic properties.[1][2] Among these, this compound, a dihydroflavonol, has demonstrated a wide range of pharmacological activities.[1][3] This guide provides a comparative analysis of this compound's efficacy against other key propolis-derived flavonoids: the flavone (B191248) chrysin, the flavonol galangin, and the flavanone (B1672756) pinocembrin.[4][5]

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their beneficial health effects. This compound exhibits significant antioxidant activity, which has been evaluated using various assays.[1] A comparative study on the antioxidant effects of major propolis flavonoids in H9c2 cells showed that this compound effectively reduced reactive oxygen species (ROS) levels induced by hydrogen peroxide.[4][6]

Table 1: Comparative Antioxidant Activity of Propolis-Derived Flavonoids

FlavonoidAssayCell LineConcentration Range for Antioxidant EffectKey FindingsReference
This compound ROS ReductionH9c25 µM - 40 µMShowed antioxidant effects, with pro-oxidant effects observed at higher concentrations (40 µM - 80 µM).[4]
Chrysin ROS ReductionH9c25 µM - 10 µMExhibited antioxidant effects, transitioning to pro-oxidant effects at higher concentrations (15 µM - 25 µM).[4]
Galangin ROS ReductionH9c210 µM - 50 µMDemonstrated antioxidant activity, with a tendency to stabilize at higher concentrations.[4]
Pinocembrin ROS ReductionH9c25 µM - 40 µMShowed antioxidant effects, with a decrease in efficacy at concentrations above 40 µM.[4]
Anti-Inflammatory Activity

Flavonoids are known to modulate inflammatory pathways.[7] this compound has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[1] A study investigating the anti-inflammatory properties of propolis flavonoids demonstrated that this compound, along with chrysin, galangin, and pinocembrin, could dose-dependently attenuate nitric oxide (NO) and inducible nitric oxide synthase (iNOS) levels in LPS-induced H9c2 cells.[4] These flavonoids appear to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[4][6]

Table 2: Comparative Anti-inflammatory Activity of Propolis-Derived Flavonoids

FlavonoidAssayCell LineEffective Concentration RangeKey FindingsReference
This compound NO & iNOS InhibitionH9c25 µM - 80 µMSignificantly attenuated NO and iNOS levels in a dose-dependent manner.[4]
Chrysin NO & iNOS InhibitionH9c25 µM - 25 µMDose-dependently decreased NO and iNOS levels.[4]
Galangin NO & iNOS InhibitionH9c210 µM - 60 µMEffectively reduced NO and iNOS levels.[4]
Pinocembrin NO & iNOS InhibitionH9c25 µM - 60 µMShowed a dose-dependent reduction in NO and iNOS levels.[4]
Antimicrobial Activity

Propolis has a long history of use as an antimicrobial agent, an activity largely attributed to its flavonoid content.[8][9][10] this compound has demonstrated antibacterial and antifungal properties against a range of pathogens.[1] While direct comparative studies with quantitative minimum inhibitory concentration (MIC) values for purified this compound alongside other flavonoids are not extensively detailed in the provided search results, the general consensus is that propolis extracts rich in these flavonoids show significant antimicrobial activity, particularly against Gram-positive bacteria and yeasts like Candida albicans.[8][9][11]

Table 3: Overview of Antimicrobial Activity of Propolis Flavonoids

FlavonoidGeneral ActivityTarget OrganismsReference
This compound Antibacterial, AntifungalGram-positive bacteria, Penicillium italicum[1]
Chrysin AntifungalPenicillium italicum[1]
Galangin AntifungalPenicillium italicum[1]
Pinocembrin Antibacterial, AntifungalGram-positive bacteria, Penicillium italicum[1]
Anticancer Activity

The potential of flavonoids as anticancer agents is an area of intense research.[12][13] this compound and its derivatives have been shown to possess anti-proliferative and apoptotic effects in various cancer cell lines.[1][14] For instance, this compound-3-acetate, a derivative, demonstrated significant inhibitory effects on the proliferation of SW480 human colon cancer cells and induced apoptosis in a dose-dependent manner.[15] Another study reported the anti-proliferative activity of this compound and its ester derivatives against a B-cell lymphoma cell line.[14]

Table 4: Comparative Anticancer Activity of Propolis-Derived Flavonoids

Flavonoid/DerivativeCancer Cell LineAssayIC50 / Effective ConcentrationKey FindingsReference
This compound B-cell lymphoma (M12.C3.F6)MTT Assay52.1 µMSignificantly inhibited cancer cell proliferation.[14]
This compound-3-O-propanoate B-cell lymphoma (M12.C3.F6)MTT Assay67.0 µMInduced the highest apoptotic activity among tested derivatives.[14]
Galangin Prostate Cancer (PC-3)Trypan Blue ExclusionEC50 value showed greater effect on PC-3 than DU-145 cells.More potent than quercetin (B1663063) against PC-3 cells.[12]
Quercetin (for comparison) Prostate Cancer (DU-145, PC-3)Trypan Blue Exclusion-Used as a reference natural flavonol.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for key experiments cited in this guide.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[16]

  • Reagent Preparation : A working solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[16]

  • Assay Procedure : Serial dilutions of the test flavonoid and a positive control (e.g., Ascorbic Acid) are prepared.[16] Equal volumes of the sample and DPPH solution are mixed in a 96-well plate or test tubes.[16] The mixture is incubated in the dark at room temperature for 30 minutes.[16]

  • Data Measurement : The absorbance is measured at 517 nm.[16]

  • Calculation : The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined. A lower IC50 indicates higher antioxidant activity.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay This assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the scavenging of the ABTS radical cation (ABTS•+).[16]

  • Reagent Preparation : ABTS•+ is generated by reacting a 7 mM ABTS stock solution with a strong oxidizing agent like potassium persulfate.[16] The resulting solution is diluted to achieve a specific absorbance at 734 nm.[16]

  • Assay Procedure : Serial dilutions of the flavonoid sample and a Trolox standard are prepared. A small volume of the sample/standard is added to the ABTS•+ solution in a 96-well plate.[16] The mixture is incubated at room temperature for a defined period (e.g., 6-30 minutes).[16]

  • Data Measurement : The absorbance is measured at 734 nm.[16]

  • Calculation : The antioxidant capacity is expressed as Trolox Equivalents (TE).[16]

Cell Viability and Anticancer Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay The MTT assay is a colorimetric method to assess cell viability.[17]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere for 24 hours.[18]

  • Treatment : Cells are treated with various concentrations of the test flavonoid for a specified duration (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition : MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[17]

  • Formazan Solubilization : The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[17]

  • Data Measurement : The absorbance is measured at a specific wavelength (typically between 570 and 600 nm).[17]

  • Calculation : The IC50 value, the concentration that inhibits cell viability by 50%, is determined.[19] It is important to note that some flavonoids can directly reduce MTT, so appropriate controls are necessary.[12][13]

Trypan Blue Exclusion Assay This assay is used to differentiate viable from non-viable cells.[12][13]

  • Cell Preparation : Cells are harvested after treatment with the flavonoid.

  • Staining : A small volume of cell suspension is mixed with an equal volume of trypan blue solution.

  • Cell Counting : The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter. This method is considered more reliable for flavonoids than colorimetric assays like MTT.[12][13]

Antimicrobial Susceptibility Testing

Disk Diffusion Method This method assesses the antimicrobial activity of a substance.[11][20]

  • Inoculum Preparation : A standardized suspension of the target microorganism is prepared.

  • Inoculation : The surface of an agar (B569324) plate is uniformly inoculated with the microbial suspension.[20]

  • Disk Application : Sterile paper disks impregnated with a known concentration of the test flavonoid are placed on the agar surface.[20]

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • Measurement : The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone indicates greater antimicrobial activity.[11]

Broth Dilution Method This method is used to determine the Minimum Inhibitory Concentration (MIC).[11]

  • Serial Dilutions : Two-fold serial dilutions of the test flavonoid are prepared in a liquid growth medium in 96-well plates.[11]

  • Inoculation : Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation : The plates are incubated under appropriate conditions.

  • MIC Determination : The MIC is the lowest concentration of the flavonoid that completely inhibits the visible growth of the microorganism.[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by these flavonoids and the experimental procedures used to study them, the following diagrams have been generated using Graphviz (DOT language).

Antioxidant_Pathway ROS Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Flavonoids This compound & Other Flavonoids Flavonoids->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2-mediated antioxidant response pathway activated by flavonoids.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, Cytokines) NFkB->Pro_inflammatory_Genes translocates to nucleus & activates transcription of Flavonoids This compound & Other Flavonoids Flavonoids->IKK inhibits Flavonoids->NFkB inhibits nuclear translocation

Caption: NF-κB signaling pathway in inflammation and its inhibition by flavonoids.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Anticancer Evaluation start Cancer Cell Lines (e.g., SW480, PC-3) treatment Treatment with Flavonoids (this compound, etc.) at various concentrations start->treatment viability_assay Cell Viability Assay (MTT or Trypan Blue) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for in vitro anticancer activity assessment.

References

Cross-Validation of Pinobanksin's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic targets of Pinobanksin, a naturally occurring flavonoid with demonstrated anti-inflammatory, antioxidant, and anti-proliferative properties. By juxtaposing its activity with established inhibitors and detailing the experimental protocols for target validation, this document serves as a resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of established drugs targeting key signaling proteins that have been identified as potential targets of this compound. While direct comparative quantitative data for this compound is not consistently available in the literature, its reported effects on these pathways are noted for contextual comparison.

Table 1: Comparison of Inhibitors Targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

CompoundTarget(s)IC50 (nmol/L)Selectivity Notes
This compound CDK4/6 (Predicted)Not ReportedComputationally predicted to bind to CDK4/6, inhibiting cell cycle progression.[1]
Palbociclib CDK4/CDK611 / 16Similar activity against both CDK4 and CDK6.[2]
Ribociclib CDK4/CDK610 / 39Higher potency for CDK4 over CDK6.[2]
Abemaciclib CDK4/CDK62 / 10The most potent inhibitor, with higher selectivity for CDK4.[2]

Table 2: Comparison of Inhibitors Targeting B-cell Lymphoma 2 (BCL-2) Family Proteins

CompoundTarget(s)Ki (nmol/L)Selectivity Notes
This compound BCL-2/BCL-XL (Predicted)Not ReportedMolecular docking studies suggest binding to anti-apoptotic BCL-2 and BCL-XL.
Venetoclax (ABT-199) BCL-2< 0.01Highly selective for BCL-2, with much lower affinity for BCL-XL and BCL-W.[3][4]
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W< 1Potent inhibitor of BCL-2, BCL-XL, and BCL-W.[3][4]

Table 3: Comparison of Inhibitors Targeting Cyclooxygenase-1 (COX-1)

CompoundTargetIC50 (µM)Mechanism of Action
This compound COX-1 (Predicted)Not ReportedPredicted to have good binding affinity.
Aspirin (B1665792) COX-1/COX-2~3.5 / ~30Irreversibly inhibits COX-1 with high selectivity over COX-2 at low doses.[5]
Ibuprofen COX-1/COX-2Not SpecifiedReversible, non-selective inhibitor.[6]
Celecoxib COX-2Not SpecifiedSelective COX-2 inhibitor with weaker, reversible binding to COX-1.[6]

Table 4: Anti-proliferative Activity of this compound and its Derivatives

CompoundCell LineIC50 (µM)
This compound B-cell lymphoma (M12.C3.F6)52.1[7]
This compound-3-O-propanoate B-cell lymphoma (M12.C3.F6)67.0[7]
This compound-3-O-butyrate B-cell lymphoma (M12.C3.F6)49.9[7]
This compound-3-O-pentanoate B-cell lymphoma (M12.C3.F6)51.3[7]
This compound-3-O-hexanoate B-cell lymphoma (M12.C3.F6)76.6[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the cross-validation of this compound's therapeutic targets.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, providing a measure of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., lymphoma cell lines) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or a positive control (e.g., staurosporine) for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, wash with PBS and detach using trypsin. Inactivate trypsin with serum-containing medium. Centrifuge all cells at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use excitation at 488 nm. Detect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Fluorometric Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Induce apoptosis in cells by treating with this compound. Collect 1-5 x 10⁶ cells by centrifugation. Lyse the cells in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) on ice for 10-15 minutes.[1] Centrifuge at 10,000 x g for 1 minute at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA protein assay.

  • Assay Reaction: In a 96-well black plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. Prepare a reaction buffer containing DTT. Add 50 µL of 2X Reaction Buffer to each lysate.

  • Substrate Addition: Add 5 µL of a 1 mM stock of the fluorogenic caspase-3 substrate Ac-DEVD-AFC (acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) to each well.[9]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity. Compare the fluorescence of treated samples to untreated controls.

Western Blot Analysis for NF-κB and Raf/MEK/ERK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways modulated by this compound.

  • Cell Lysis and Protein Quantification: Treat cells with this compound and/or a stimulant (e.g., TNF-α for NF-κB, EGF for Raf/MEK/ERK). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65, phospho-ERK, total p65, total ERK) overnight at 4°C. Typical antibody dilutions range from 1:1000 to 1:2000.[10]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (diluted 1:5000 to 1:10,000) for 1 hour at room temperature.[10] Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for a housekeeping protein (e.g., β-actin, GAPDH) or the total (non-phosphorylated) form of the protein of interest.[10]

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Pinobanksin_Apoptosis_Pathway This compound This compound BCL2 BCL-2 / BCL-XL (Anti-apoptotic) This compound->BCL2 Inhibits BAX BAX / BAK (Pro-apoptotic) BCL2->BAX Mitochondrion Mitochondrion BAX->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by this compound.

Pinobanksin_Inflammatory_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Transcription Gene Transcription (COX-2, iNOS, Cytokines) This compound This compound This compound->IKK Inhibits NFkB_n->Transcription DNA DNA

Caption: NF-κB signaling pathway and the inhibitory role of this compound.

Western_Blot_Workflow start Cell Lysis & Protein Quant. sds SDS-PAGE start->sds transfer Protein Transfer (to Membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detection ECL Detection & Imaging secondary->detection analysis Data Analysis detection->analysis

Caption: Standard experimental workflow for Western Blot analysis.

References

Pinobanksin and Its Ester Derivatives: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological potency of pinobanksin and its ester derivatives. Drawing from experimental data, we will explore their anti-proliferative, antioxidant, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Anti-Proliferative Activity

This compound and several of its ester derivatives have demonstrated notable anti-proliferative effects, primarily through the induction of apoptosis. A key study by Alday et al. (2015) evaluated their potency in a B-cell lymphoma cell line (M12.C3.F6), with the results summarized below.

Comparative Potency (IC50 Values)
CompoundIC50 (µM)[1][2]
This compound52.1
This compound-3-O-propanoate67.0
This compound-3-O-butyrate49.9
This compound-3-O-pentanoate51.3
This compound-3-O-hexanoate76.6

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that this compound and its butyrate (B1204436) and pentanoate esters exhibit comparable and potent anti-proliferative activity. The propanoate and hexanoate (B1226103) esters were found to be slightly less potent in this specific cell line.

Experimental Protocol: MTT Assay for Cell Viability

The anti-proliferative activity of this compound and its derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: M12.C3.F6 (B-cell lymphoma) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound and its ester derivatives for a specified period.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined from the dose-response curves.

Signaling Pathway: Intrinsic Apoptosis

This compound and its ester derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the loss of mitochondrial membrane potential and the activation of a cascade of caspases.

cluster_cell Cancer Cell This compound & Esters This compound & Esters Mitochondrion Mitochondrion This compound & Esters->Mitochondrion Loss of membrane potential Bax Bax This compound & Esters->Bax Promotes (indirectly) Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Promotes permeabilization Bcl-2 Bcl-2 Bcl-2->Bax Inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound and its esters.

Antioxidant Activity

This compound is a known antioxidant. Theoretical studies using density functional theory (DFT) have indicated that the antioxidant capacity of this compound is primarily attributed to the 7-OH group.[2] Importantly, these studies also concluded that replacing the 3-OH group with an ester group, regardless of the alkyl chain length, does not significantly alter the overall antioxidant activity of the molecule.[2] This suggests that this compound and its ester derivatives likely possess comparable antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds (this compound and its derivatives) are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Anti-Inflammatory Activity

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to interfere with this process.

cluster_cell Cell cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB->IκB NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

A common in vitro assay to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm.

  • Data Analysis: The amount of nitrite is determined from a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated, and IC50 values are determined.

Conclusion

The available data suggests that this compound and its ester derivatives are promising compounds with significant anti-proliferative activity. The potency varies depending on the length of the ester chain, with the butyrate and pentanoate esters showing comparable activity to the parent compound, this compound. In terms of antioxidant activity, esterification at the 3-OH position does not appear to have a significant impact. While the anti-inflammatory potential of these compounds is evident through the inhibition of the NF-κB pathway, further research is required to establish a clear structure-activity relationship and to directly compare the potency of the different ester derivatives. This guide provides a foundation for future investigations into the therapeutic potential of these natural compounds.

References

A Head-to-Head Comparison of the Bioactivities of Pinobanksin and Naringenin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the bioactivities of two prominent flavonoids: Pinobanksin and Naringenin. This document synthesizes experimental data to highlight their comparative efficacy in key therapeutic areas, details the underlying experimental protocols, and visualizes the associated signaling pathways.

Comparative Analysis of Bioactivities

This compound and Naringenin, both belonging to the flavanone (B1672756) class of flavonoids, exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4] While both compounds show promise in these areas, their efficacy can vary depending on the specific biological context. This guide aims to provide a clear comparison based on available scientific literature.

Antioxidant Activity

The antioxidant properties of flavonoids are crucial to their therapeutic potential, as oxidative stress is implicated in numerous diseases.[2] Both this compound and Naringenin demonstrate the ability to scavenge free radicals and modulate endogenous antioxidant systems.[4][5]

Naringenin's antioxidant activity is attributed to its chemical structure, particularly the hydroxyl groups on its A and B rings, which can donate a hydrogen atom to neutralize free radicals.[6] It has been shown to effectively scavenge hydroxyl radicals, superoxide (B77818), and hydrogen peroxide in vitro.[5] Furthermore, Naringenin can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[7]

This compound also exhibits potent antioxidant effects, in some cases demonstrating a dose-dependent dual role as both an antioxidant and, at higher concentrations, a pro-oxidant.[8][9] Studies have shown its ability to reduce reactive oxygen species (ROS) levels and increase the activity of antioxidant enzymes.[8][10]

Table 1: Comparative Antioxidant Activity

BioassayThis compoundNaringeninKey Findings
DPPH Radical Scavenging Effective scavenger.Potent scavenger.[5]Both compounds demonstrate significant free radical scavenging capabilities.
ABTS Radical Scavenging Effective scavenger.[11]Demonstrates scavenging activity.Both flavonoids are capable of neutralizing the ABTS radical cation.
Cellular Antioxidant Activity (CAA) Increased CAA activity with increasing concentration.[10]Protects cells from oxidative damage.[5]Both compounds exhibit protective effects against cellular oxidative stress.
Reactive Oxygen Species (ROS) Reduction Reduced ROS levels in a dose-dependent manner.[8][10]Effectively reduces intracellular ROS levels.[5]Both flavonoids can mitigate cellular ROS accumulation.
Lipid Peroxidation Inhibition Prevents lipid peroxidation.[1]Inhibits lipid peroxidation.[4][5]Both compounds protect cell membranes from oxidative damage.
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Both this compound and Naringenin have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.[1][12]

Naringenin exerts its anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[12][13] This leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[12] It also inhibits the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12]

This compound has also been shown to possess anti-inflammatory properties, with studies indicating its ability to down-regulate the expression of pro-inflammatory cytokines in a dose-dependent manner.[8] It can inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response.[8][9]

Table 2: Comparative Anti-inflammatory Activity

Target/PathwayThis compoundNaringeninKey Findings
NF-κB Pathway Inhibits activation.[8][9]Potently inhibits activation.[12][13]Both compounds target a key inflammatory signaling pathway.
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Downregulates expression.[8]Downregulates expression.[12]Both flavonoids reduce the production of key inflammatory mediators.
COX-2 Expression Inhibitory effects observed.Inhibits expression.[12]Both compounds can reduce the expression of this pro-inflammatory enzyme.
iNOS Expression Inhibitory effects observed.Inhibits expression.[12]Both flavonoids can decrease the production of nitric oxide, an inflammatory mediator.
Anticancer Activity

The potential of flavonoids as anticancer agents is an area of intense research. This compound and Naringenin have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate various signaling pathways involved in cancer progression.[1][6][14]

Naringenin's anticancer effects are multifaceted, involving the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[6] It can also arrest the cell cycle and inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[6][14][15]

This compound has also demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[16][17] It can induce apoptosis and has been shown to have anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.[1][17]

Table 3: Comparative Anticancer Activity

MechanismThis compoundNaringeninKey Findings
Induction of Apoptosis Induces apoptosis in cancer cells.[16][17]Induces apoptosis via intrinsic and extrinsic pathways.[6]Both compounds can trigger programmed cell death in cancer cells.
Cell Cycle Arrest Can modulate cell cycle regulators.[18]Induces cell cycle arrest.[15]Both flavonoids can halt the proliferation of cancer cells.
PI3K/Akt/mTOR Pathway Modulatory effects reported.Strong inhibitory effect.[6]Naringenin shows significant inhibition of this key cancer survival pathway.
MAPK Pathway Modulatory effects reported.Modulates MAPK/ERK pathways.[14]Both compounds can influence this critical signaling pathway in cancer.
Anti-angiogenesis Exhibits anti-angiogenic activity.[1]Inhibits angiogenesis.[19]Both flavonoids have the potential to cut off the blood supply to tumors.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and Naringenin bioactivities. Specific parameters may vary between individual studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Various concentrations of the test compound (this compound or Naringenin) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.[11]

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[11]

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).[11]

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (this compound or Naringenin) for a specified duration (e.g., 24, 48, or 72 hours).

  • After treatment, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

  • Cells are treated with the test compound and then lysed to extract total protein.

  • The protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein (e.g., NF-κB, Akt, p53).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

  • The signal is captured and the protein bands are quantified using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and Naringenin, as well as a general experimental workflow for assessing their bioactivities.

G cluster_workflow General Experimental Workflow Compound This compound or Naringenin InVitro In Vitro Assays (e.g., DPPH, ABTS, Cell Culture) Compound->InVitro InVivo In Vivo Models (e.g., Animal Studies) Compound->InVivo Data Data Collection & Analysis InVitro->Data InVivo->Data Conclusion Conclusion on Bioactivity Data->Conclusion

Caption: General workflow for evaluating the bioactivities of this compound and Naringenin.

G cluster_inflammation Anti-inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Flavonoids This compound / Naringenin Flavonoids->IKK Inhibition Flavonoids->NFkB_p65_p50 Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by this compound and Naringenin.

G cluster_cancer Anticancer Signaling Pathway (PI3K/Akt) GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoids This compound / Naringenin Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition

References

Unveiling the Neuroprotective Potential of Pinobanksin: A Comparative Analysis Against Established Neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the neuroprotective capabilities of Pinobanksin reveals promising potential in combating neuronal damage induced by recognized neurotoxins. This comparative guide synthesizes available experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's efficacy against MPP+, 6-OHDA, and rotenone, benchmarked against other neuroprotective agents.

This publication presents a meticulous examination of this compound and its closely related flavonoid, Pinocembrin, in mitigating the neurotoxic effects that are hallmarks of neurodegenerative disease models. The following sections provide a detailed comparison of their performance, supported by experimental data and protocols, to facilitate informed research and development decisions.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of this compound and comparator compounds has been evaluated across multiple studies using various in vitro models of neurotoxicity. The following tables summarize the key quantitative findings, focusing on cell viability, reduction of reactive oxygen species (ROS), and modulation of apoptotic markers.

Table 1: Comparative Efficacy Against MPP+-induced Neurotoxicity

CompoundCell LineNeurotoxin Conc.Compound Conc.% Increase in Cell Viability% Reduction in ROSKey Molecular ChangesReference
Pinocembrin SH-SY5YNot SpecifiedNot SpecifiedSignificantly reduced loss of cell viabilitySignificant reductionDecreased Bcl-2/Bax ratio, inhibited cytochrome c release and caspase-3 cleavage.[1]
Paeoniflorin (B1679553)Dopaminergic NeuronsNot SpecifiedNot SpecifiedAlleviated morphological damageNot SpecifiedPrevented ferroptosis via Akt/Nrf2/Gpx4 pathway.[2]
QuercetinSH-SY5Y & Primary NeuronsNot Specified10 µM & 20 µMSignificantly improved cell viabilityNot SpecifiedReversed increase in MDA and iron concentrations, increased Nrf2 and GPX4 expression.[3]
AndrographolideSH-SY5Y1.5 mM1.5 µMSignificantly ameliorated cell deathReduced intensity of intracellular ROSEnhanced mitophagy and clearance of alpha-synuclein, activated Nrf2.[4]
Hyperoside (B192233)SH-SY5YNot Specified100 µg/mLReduced cytotoxicityReduced NO, H2O2, and MDAElevated levels of neurotrophic factors (in vivo).[5]
Bacopa monnieri ExtractNot SpecifiedNot Specified0.25 µg/mLFully prevented cell lossFully prevented ROS productionPrevented mitochondrial toxicity.[6]

Table 2: Comparative Efficacy Against 6-OHDA-induced Neurotoxicity

CompoundCell LineNeurotoxin Conc.Compound Conc.% Increase in Cell Viability% Reduction in ROSKey Molecular ChangesReference
Pinocembrin SH-SY5Y50 µMNot SpecifiedSignificantly reduced cell viability lossSignificant reductionDecreased Bcl-2/Bax ratio, increased Nrf2, HO-1, and γ-GCS expression.[7]
Bis-sulfonamide DerivativesSH-SY5Y100 µM5 µMNot SpecifiedReduced accumulation to 141.3% (from 172.9%)Maintained SIRT-1 activity and mitochondrial membrane potential.[8]
Amauroderma rugosum Aqueous ExtractSH-SY5Y125 µM0.5 mg/mLNot SpecifiedScavenged ROSUpregulated Akt/mTOR and MEK/ERK pathways.[9]
PropolisRat ModelNot SpecifiedNot SpecifiedAttenuated neuronal loss in substantia nigraNot SpecifiedReverted reductions in heart rate and heart rate variability.[10]
Ellagic AcidRat Model10 µg50 mg/kgNot SpecifiedReduced LPO by 46%Restored dopamine (B1211576) levels.[11]
α-Lipoic AcidRat Model10 µg50 mg/kgNot SpecifiedNo significant effect on LPORestored dopamine levels.[11]
MyrtenalRat Model10 µg50 mg/kgNot SpecifiedReduced LPO by 47%Restored dopamine levels.[11]

Table 3: Comparative Efficacy Against Rotenone-induced Neurotoxicity

CompoundCell Line/ModelNeurotoxin Conc.Compound Conc.% Increase in Cell Viability% Reduction in ROSKey Molecular ChangesReference
ProbucolSH-SY5YNot SpecifiedNot SpecifiedInhibited decrease in cell viabilityInhibited intracellular ROS generationStabilized mitochondrial membrane potential.[12][13]
Polyphyllin VISH-SY5YNot SpecifiedNot SpecifiedIncreased cell viabilityAmeliorated oxidative stressAttenuated mitochondrial dysfunction via FOXO3α/CREB1/DJ-1 pathways.[14]
Standardized Safflower Flavonoid Extract (SAFE)Rat ModelNot Specified35 or 70 mg/kg/dayNot SpecifiedNot SpecifiedReversed decrease in tyrosine hydroxylase and dopamine transporter expression, increased dopamine levels.[15]
SterubinRat Model0.5 mg/kg10 mg/kgNot SpecifiedRestored endogenous antioxidant levels (GSH, CAT, SOD)Restored neurobehavioral deficits and neurotransmitter levels.[16]

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound and its related compounds exert their neuroprotective effects through the modulation of critical signaling pathways that combat oxidative stress and apoptosis.

G cluster_stress Cellular Stress cluster_this compound This compound Action cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Neurotoxins Neurotoxins (MPP+, 6-OHDA) ROS Increased ROS Neurotoxins->ROS Nrf2 Nrf2 Activation ROS->Nrf2 Activates This compound This compound/ Pinocembrin This compound->Nrf2 Promotes ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCS) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Scavenges Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection G cluster_stress Mitochondrial Stress cluster_this compound This compound Action cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Neurotoxins Neurotoxins (MPP+, 6-OHDA) Mitochondria Mitochondrial Dysfunction Neurotoxins->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibits This compound This compound/ Pinocembrin This compound->Bax Downregulates This compound->Bcl2 Upregulates Cell_Survival Neuronal Survival This compound->Cell_Survival CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_assays Endpoint Assays Start Start: Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treatment with This compound or Comparator Start->Pretreatment Induction Induction of Neurotoxicity (MPP+, 6-OHDA, Rotenone) Pretreatment->Induction Incubation Incubation (e.g., 24-48 hours) Induction->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability ROS ROS Measurement (DCFH-DA) Incubation->ROS Apoptosis Apoptosis Assay (TUNEL, Caspase Activity) Incubation->Apoptosis WesternBlot Western Blot (Protein Expression) Incubation->WesternBlot Data Data Analysis and Comparison Viability->Data ROS->Data Apoptosis->Data WesternBlot->Data

References

Pinobanksin's Antioxidant Power: A Comparative Analysis Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel compounds is paramount. This guide provides a comprehensive comparison of pinobanksin's performance in standardized antioxidant assays against well-established antioxidants: quercetin, trolox, and gallic acid. By presenting quantitative data, detailed experimental protocols, and illustrating the underlying signaling pathways, this document serves as a critical resource for evaluating this compound's potential as a therapeutic agent.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and the standard compounds was evaluated using four widely recognized assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, Ferric Reducing Antioxidant Power (FRAP) assay, and Oxygen Radical Absorbance Capacity (ORAC) assay. The results, presented in terms of IC50 (the concentration required to inhibit 50% of the radical) and Trolox Equivalents (TE), are summarized below. For a standardized comparison, all IC50 values have been converted to micromolar (µM).

CompoundMolar Mass ( g/mol )DPPH IC50 (µM)ABTS TEACFRAP Value (µmol TE/g)ORAC Value (µmol TE/µmol)
This compound 272.25Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
Quercetin 302.244.60 ± 0.3[1]1.15[2]~1500-30004.7[3]
Trolox 250.293.77 ± 0.081.00 (Standard)Standard1.00 (Standard)
Gallic Acid 170.129.4Not explicitly foundHigh3.0-5.0

Note: The antioxidant activities of compounds can vary depending on the specific experimental conditions. The data presented here is a compilation from various sources and should be interpreted in the context of the respective studies.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or standards) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.

Procedure:

  • The ABTS•+ radical is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • After a set incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C.

  • The test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time.

  • The results are expressed as Trolox Equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

Procedure:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to initiate the reaction.

  • The fluorescence decay is monitored kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are expressed as Trolox Equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids like this compound are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate cellular antioxidant defenses. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

G cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes This compound This compound This compound->Keap1_Nrf2 induces dissociation G start Start: Compound of Interest (this compound) prep Prepare Stock & Serial Dilutions start->prep assays Perform Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) prep->assays measure Spectrophotometric / Fluorometric Measurement assays->measure calc Calculate Results (IC50, TEAC, etc.) measure->calc analyze Data Tabulation & Comparative Analysis calc->analyze end End: Antioxidant Profile analyze->end

References

Replicating Key Findings of Pinobanksin's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive overview of the key anticancer findings attributed to Pinobanksin, a naturally occurring flavonoid. This document compiles available quantitative data, details common experimental methodologies, and visually represents associated signaling pathways to facilitate the replication and further exploration of this compound's therapeutic potential.

Comparative Anticancer Activity of this compound and Related Flavonoids

This compound has demonstrated cytotoxic and anti-proliferative effects across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature, providing a quantitative comparison with other flavonoids commonly found in propolis, such as Pinocembrin and Pinostrobin.

Table 1: IC50 Values of this compound and its Derivatives in Different Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Exposure Time (h)Citation
This compoundM12.C3.F6B-cell lymphoma52.1Not Specified[1]
This compound-3-O-propanoateM12.C3.F6B-cell lymphoma67.0Not Specified[1]
This compound-3-O-butyrateM12.C3.F6B-cell lymphoma49.9Not Specified[1]
This compound-3-O-pentanoateM12.C3.F6B-cell lymphoma51.3Not Specified[1]
This compound-3-O-hexanoateM12.C3.F6B-cell lymphoma76.6Not Specified[1]
This compoundMCF-7Breast Cancer~73.6 (20.15 µg/mL)24[2]
This compoundMCF-7Breast Cancer~74.3 (20.22 µg/mL)48[2]
This compoundMCF-7Breast Cancer~71.7 (19.53 µg/mL)72[2]
This compoundMCF-10ANon-tumorigenic Breast Epithelial> 91.8 ( > 25 µg/mL)24, 48[2]
This compoundMCF-10ANon-tumorigenic Breast Epithelial~62.5 (17 µg/mL)72[2]
This compound-3-acetateHCT-116Colon CancerTime and dose-dependent inhibition24, 48, 72[1]
This compound-3-acetateA549Lung AdenocarcinomaNo effectNot Specified[1]

Table 2: Comparative IC50 Values of this compound and Other Flavonoids in Breast Cancer Cell Lines

CompoundCell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72hCitation
This compoundMCF-720.1520.2219.53[2]
PinocembrinMCF-720.7420.6719.24[2]
PinostrobinMCF-720.1520.2219.53[2]
This compoundMCF-10AUndetectableUndetectable17[2]
PinocembrinMCF-10ANo significant cytotoxicityNo significant cytotoxicityNo significant cytotoxicity[2]
PinostrobinMCF-10AProliferative effect at low dosesProliferative effect at low dosesProliferative effect at low doses[2]

Key Anticancer Mechanisms of this compound

Current research indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis.

Apoptosis Induction

This compound has been identified as an apoptosis inducer in B-cell lymphoma cells[2]. The proposed mechanism involves the intrinsic apoptosis pathway, characterized by:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): A key event in early apoptosis.

  • Activation of Caspase Cascade: Sequential activation of initiator caspase-9 and executioner caspase-3 and -8[2].

While direct evidence for this compound's modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB is limited, flavonoids as a class are known to influence these pathways, which are critical for cancer cell survival and proliferation. Further research is required to elucidate the specific effects of this compound on these signaling cascades.

Experimental Protocols

To facilitate the replication of the key findings, detailed protocols for the most commonly employed assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and control compounds for the desired time periods (e.g., 24, 48, 72 hours).

  • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • PBS

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, it remains as monomers and fluoresces green.

Materials:

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

  • PBS

  • Cell culture medium

Procedure:

  • Treat cells with this compound for the desired duration.

  • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the fluorescence by flow cytometry or visualize under a fluorescence microscope.

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Caspase Activity Assay

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a colorimetric or fluorometric substrate.

Materials:

  • Caspase activity assay kit (specific for the caspase of interest)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells using the provided lysis buffer.

  • Add the caspase substrate to the cell lysate.

  • Incubate according to the kit's instructions to allow for cleavage of the substrate by the active caspase.

  • Measure the absorbance or fluorescence using a microplate reader.

  • The signal is proportional to the caspase activity.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed apoptotic pathway induced by this compound and a general experimental workflow for its evaluation.

Pinobanksin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Loss of ΔΨm Caspase8 Caspase-8 (Initiator) This compound->Caspase8 activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3 activates

Proposed apoptotic signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., M12.C3.F6, MCF-7, HCT-116) Treatment Treat with this compound (Dose- and Time-response) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assays Treatment->Apoptosis_Assay IC50 Determine IC50 Values Cell_Viability->IC50 MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Apoptosis_Assay->MMP_Assay Caspase_Assay Caspase Activity Assays (Caspase-3, -8, -9) Apoptosis_Assay->Caspase_Assay Apoptotic_Rate Quantify Apoptotic Cells Apoptosis_Assay->Apoptotic_Rate Mechanism Elucidate Mechanism of Action MMP_Assay->Mechanism Caspase_Assay->Mechanism

General experimental workflow for assessing this compound's anticancer effects.

General_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Flavonoids Flavonoids (e.g., this compound - Proposed) PI3K PI3K Flavonoids->PI3K inhibits (proposed) RAS RAS Flavonoids->RAS inhibits (proposed) IKK IKK Flavonoids->IKK inhibits (proposed) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Proliferation, Angiogenesis mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival JNK JNK p38 p38 IkB IκBα IKK->IkB phosphorylates (inhibition) NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Nucleus->Survival Gene Transcription

General overview of cancer signaling pathways potentially modulated by flavonoids.

References

A Comparative Guide to Inter-Laboratory Validation of Pinobanksin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pinobanksin, a bioactive flavonoid found in various natural sources, including propolis and honey.[1] While a formal inter-laboratory validation study specifically for this compound quantification has not been identified in the reviewed literature, this document synthesizes validation data from various independent studies to offer a comparative overview of common analytical techniques. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry are discussed, with supporting data and detailed experimental protocols to aid researchers in selecting and validating appropriate methods for their specific applications.

The validation parameters presented are based on the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines, which provide a framework for the validation of analytical procedures.[2][3][4][5][6]

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the performance characteristics of HPLC-DAD, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of flavonoids, including this compound where specific data is available.

Table 1: Performance Characteristics of Analytical Methods for Flavonoid Quantification

Performance ParameterHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999[7][8][9]> 0.993> 0.99[10]
Accuracy (% Recovery) 97 - 105%[9]93 - 103%93 - 101%[11]
Precision (% RSD) < 2%[8]< 15%< 5%[11]
Limit of Detection (LOD) 0.006–0.015 µg/mL< 5 nM~1 µg/mL
Limit of Quantitation (LOQ) 0.020–0.052 µg/mL< 5 nM~3 µg/mL
Specificity HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateHighHigh

*Values are representative for flavonoids and may vary for this compound depending on the specific method and matrix.

Table 2: Validation Data for Flavonoid Quantification by HPLC

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (%RSD)Reference
Quercetin0.01 - 0.080.999--98.07 - 102.15< 1[8][9]
Kaempferol-> 0.99--97.92 - 101.83-[9]
Rutin0.01 - 0.081---< 1[8]

Note: Specific validation data for a dedicated this compound HPLC method was not available in the reviewed literature. The data for quercetin, kaempferol, and rutin, which are structurally related flavonoids, are presented as a reference.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following protocols are generalized based on common practices reported in the literature for flavonoid analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the separation and quantification of flavonoids from complex mixtures such as plant and propolis extracts.[7][12]

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., ethanol, methanol).

    • Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[8]

    • Detection: Diode-Array Detector (DAD) monitoring at the maximum absorption wavelength for this compound (typically around 290 nm).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing samples with complex matrices or when low concentrations of this compound are expected.

  • Sample Preparation:

    • Sample preparation often involves protein precipitation for biological samples (e.g., with acetonitrile) or solid-phase extraction (SPE) for cleaner samples.

  • Chromatographic Conditions:

    • Similar to HPLC-DAD, a C18 reversed-phase column with a gradient elution of acidified water and an organic solvent is commonly used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification:

    • Quantification is achieved using a calibration curve prepared with this compound standards. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.

UV-Visible (UV-Vis) Spectrophotometry

This colorimetric method is often used for the determination of total flavonoid content but can be adapted for the quantification of a specific flavonoid if it is the major component or after appropriate purification. The aluminum chloride colorimetric method is common for total flavonoid quantification.[10][11]

  • Sample Preparation:

    • Extract flavonoids from the sample using a suitable solvent (e.g., ethanol).

  • Procedure:

    • Prepare a calibration curve using a standard solution of this compound or a related flavonoid like quercetin.

    • For the sample, mix the extract with a solution of aluminum chloride (AlCl3).[11]

    • Allow the reaction to proceed for a specific time to allow for color development.

    • Measure the absorbance at the wavelength of maximum absorption.

  • Quantification:

    • The total flavonoid content, or an estimation of this compound concentration, is calculated from the calibration curve and expressed as equivalents of the standard used.

Mandatory Visualization

Workflow for Inter-Laboratory Validation

The following diagram illustrates a general workflow for conducting an inter-laboratory validation study of an analytical method, which would be applicable for the quantification of this compound.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting cluster_outcome Phase 4: Outcome A Define Study Objectives (e.g., assess method reproducibility) B Select Analytical Method (e.g., HPLC-DAD for this compound) A->B C Develop Standardized Protocol B->C D Select Participating Laboratories C->D E Prepare and Distribute Homogeneous Test Materials D->E F Laboratories Analyze Samples According to Protocol E->F G Collect and Compile Data from All Labs F->G H Statistical Analysis (e.g., ANOVA, Cochran's test) G->H I Evaluate Method Performance (Repeatability, Reproducibility) H->I J Prepare Final Report and Recommendations I->J K Method Standardization and Publication J->K

Caption: A generalized workflow for an inter-laboratory validation study.

Logical Relationship of Method Selection

The choice of an analytical method is often a trade-off between various performance characteristics.

Method_Selection cluster_methods Analytical Methods cluster_factors Selection Drivers HPLC HPLC-DAD LCMS LC-MS/MS UVVIS UV-Vis Cost Cost-Effectiveness Cost->HPLC Balanced Choice Cost->UVVIS Often Selected Sensitivity High Sensitivity & Specificity Sensitivity->HPLC Sensitivity->LCMS Primary Choice Throughput High Throughput & Simplicity Throughput->UVVIS

Caption: Key drivers influencing the selection of an analytical method.

References

Pinobanksin vs. standard anti-inflammatory drugs: a comparative in vitro study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anti-inflammatory properties of pinobanksin, a naturally occurring flavonoid, against established non-steroidal anti-inflammatory drugs (NSAIDs). By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to facilitate a comprehensive evaluation of this compound's potential as a novel anti-inflammatory agent.

Executive Summary

This compound has demonstrated noteworthy anti-inflammatory effects in various in vitro models. Its mechanisms of action appear to involve the downregulation of key pro-inflammatory mediators and enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the modulation of critical signaling pathways such as NF-κB and Nrf2. While direct comparative studies with a broad spectrum of standard NSAIDs featuring quantitative IC50 values are limited, existing research suggests that this compound and propolis extracts containing it exhibit significant anti-inflammatory activity, in some cases exceeding that of conventional drugs like aspirin (B1665792) in specific assays. This guide collates available quantitative data for standard anti-inflammatory drugs to provide a benchmark for assessing the potential efficacy of this compound.

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of standard anti-inflammatory drugs against key inflammatory targets. This data provides a quantitative framework for evaluating the anti-inflammatory potency of novel compounds like this compound.

Table 1: Comparative IC50 Values for COX-2 Inhibition

CompoundIC50 (µM)
This compoundData not available
Celecoxib0.04 - 4.0
Diclofenac0.026 - 8.1
Ibuprofen5.9 - 130
Indomethacin0.9 - 6.3

Table 2: Comparative IC50 Values for iNOS Inhibition & Nitric Oxide Production

CompoundIC50 (µM)
This compoundData not available
Indomethacin12.5 - 100
Diclofenac>100
IbuprofenData not available
CelecoxibData not available

Table 3: Comparative IC50 Values for Pro-Inflammatory Cytokine Inhibition (IL-6 & TNF-α)

CompoundIC50 (µM)
This compoundData not available
Indomethacin~50 (for IL-6)
DiclofenacData not available
IbuprofenData not available
CelecoxibData not available

Note: IC50 values can vary significantly depending on the specific in vitro assay conditions, cell types, and stimuli used. The data presented here is a compilation from various sources and should be considered as a reference range.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are standard protocols for key anti-inflammatory assays.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (this compound, standard NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader for measuring absorbance or fluorescence

Procedure:

  • Add reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of the test compounds or vehicle control to the wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction using a suitable stop solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide production in macrophage cell lines (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (for nitrite (B80452) determination)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production.

Quantification of Pro-Inflammatory Cytokines (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell line capable of producing cytokines upon stimulation (e.g., macrophages, PBMCs)

  • LPS or other appropriate stimulus

  • Test compounds

  • Commercially available ELISA kits for the specific cytokines (e.g., human IL-6 and TNF-α)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Culture and stimulate cells with an inflammatory agent in the presence or absence of test compounds, as described in the NO production assay.

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding cell supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a measurable color change.

    • Stopping the reaction and measuring the absorbance.

  • Generate a standard curve and calculate the concentration of the cytokine in each sample.

  • Determine the percentage of inhibition of cytokine production for each test compound.

Visualizing the Mechanisms of Action

Diagrams of key signaling pathways and experimental workflows provide a clear visual understanding of the complex biological processes involved in inflammation and the methods used to study them.

experimental_workflow cluster_assays In Vitro Anti-Inflammatory Assays cluster_compounds Test Compounds cluster_results Comparative Analysis assay1 COX-2 Inhibition Assay data_table IC50 Data Tables assay1->data_table pathway_analysis Signaling Pathway Modulation assay1->pathway_analysis assay2 Nitric Oxide Production Assay assay2->data_table assay2->pathway_analysis assay3 Cytokine Quantification (ELISA) assay3->data_table assay3->pathway_analysis This compound This compound This compound->assay1 This compound->assay2 This compound->assay3 nsaids Standard NSAIDs (Diclofenac, Ibuprofen, etc.) nsaids->assay1 nsaids->assay2 nsaids->assay3

Caption: Experimental workflow for the in vitro comparison of this compound and standard NSAIDs.

inflammatory_pathways cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases Nucleus Nucleus NFkB->Nucleus COX2_gene COX-2 Gene iNOS_gene iNOS Gene Cytokine_gene Pro-inflammatory Cytokine Genes ARE ARE Nucleus->ARE Binds & Activates COX2 COX-2 COX2_gene->COX2 Transcription iNOS iNOS iNOS_gene->iNOS Transcription Cytokines IL-6, TNF-α Cytokine_gene->Cytokines Transcription Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Arginine L-Arginine Arginine->iNOS Nrf2 Nrf2 Nrf2->Nucleus Translocates Keap1 Keap1 HO1 HO-1 ARE->HO1 Binds & Activates This compound This compound This compound->IKK Inhibits This compound->Nrf2 Activates NSAIDs Standard NSAIDs NSAIDs->COX2 Inhibits

Caption: Key inflammatory signaling pathways and points of inhibition by this compound and NSAIDs.

Safety Operating Guide

Navigating the Disposal of Pinobanksin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Pinobanksin necessitates treating it as a substance with potentially unknown hazardous properties. The following procedures are based on established best practices for the disposal of research-grade chemicals where comprehensive hazard information is unavailable. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.

The primary directive when handling a chemical without a detailed SDS is to mitigate risk by assuming it may be hazardous. All handling and disposal of this compound should be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves. Operations involving solid this compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol for this compound

In the absence of specific data for this compound, a conservative approach to waste management is mandatory. Treat the substance as hazardous until proven otherwise.

  • Hazard Assessment and Consultation: The crucial first step is to contact your institution's Environmental Health and Safety (EHS) department.[1][2] EHS professionals are equipped to manage chemical waste with unknown properties and are knowledgeable about regulatory requirements.[2] Provide them with all available information regarding this compound, including its known biological activities and any solvents or reagents it has been in contact with.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.[3] Incompatible chemicals can react dangerously.

  • Waste Collection and Labeling:

    • Solid Waste: Collect solid this compound, contaminated weigh boats, gloves, and other disposable labware in a designated, leak-proof container.[3]

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible liquid waste container.[3] Plastic containers are often preferred for hazardous waste.[4]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[2][3][4][5] The label must include the full chemical name "this compound," its CAS number (548-82-3), the estimated quantity and concentration, the date of accumulation, and the name of the principal investigator or laboratory.[1][4]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3] This area should be away from general laboratory traffic and incompatible materials. Keep waste containers closed at all times except when adding waste.[5][6]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[3][4] Adhere to their specific procedures for waste pickup requests and documentation. Never dispose of this compound or its solutions down the drain or in the regular trash.[2][4][7]

Quantitative Data for General Chemical Waste Disposal

The following table summarizes general quantitative guidelines for laboratory chemical waste. Note that these are not specific to this compound and are provided for context. Always follow your institution's specific limits.

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation Up to 55 gallons of hazardous waste or one quart of acute hazardous waste may be accumulated in a laboratory.[8]
Sink Disposal of Dilute Acids and Bases pH must be between 5.5 and 10.5 for sink disposal, and only in small quantities (a few hundred grams or milliliters per day).[7]
Solvent Amount for Triple Rinsing Use a solvent amount equal to approximately 5% of the container's volume for each rinse of an acutely hazardous waste container.[8]

Experimental Protocols for Waste Handling

Protocol for Decontamination of Glassware and Surfaces:

  • Prepare a decontamination solution appropriate for flavonoids, such as 70% ethanol, or as advised by your EHS department.

  • Rinse all glassware and surfaces that have come into contact with this compound with the chosen solvent.

  • Collect the initial rinsate as hazardous liquid waste.[5]

  • For empty containers that held acutely toxic chemicals, a triple rinse is required.[5][8] The rinsate from this process must also be collected as hazardous waste.[5][8]

  • After decontamination, wash glassware and surfaces with a standard laboratory detergent and water.

Protocol for Handling Spills:

  • Alert personnel in the immediate area and restrict access.

  • If the spill is flammable, turn off all ignition sources.[9]

  • Wearing appropriate PPE, contain the spill using a chemical spill kit.

  • Absorb the spilled material and collect all contaminated absorbent materials in a designated hazardous waste container.

  • Decontaminate the spill area as described above.

  • Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, emphasizing a safety-first approach in the absence of specific hazard data.

Pinobanksin_Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated no_sds Specific SDS Unavailable? Treat as Hazardous Waste with Unknown Properties start->no_sds consult_ehs Consult Institutional Environmental Health & Safety (EHS) no_sds->consult_ehs waste_type Determine Waste Type consult_ehs->waste_type solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end Proper Disposal by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Pinobanksin

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE)

Given that Pinobanksin is a combustible solid, and its full toxicological profile is not widely documented, a cautious approach to personal protection is necessary. The following table summarizes the recommended PPE for handling this compound powder.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Nitrile GlovesProvides chemical resistance. Double-gloving is recommended when handling the pure substance. Ensure gloves are regularly inspected for tears or contamination.
Eyes Safety Goggles with Side Shields or a Face ShieldProtects against airborne particles and potential splashes. A face shield offers broader protection, especially during weighing and transfer operations.
Body Laboratory CoatShould be fully buttoned to provide a barrier against spills.
Respiratory N95 Respirator or higher (if handling powder)Recommended when weighing or transferring powder to prevent inhalation of fine particles. Use in a well-ventilated area or a fume hood.
Feet Closed-toe ShoesProtects feet from spills and falling objects.

II. Handling and Operations Plan

A systematic approach to handling this compound will minimize exposure and ensure operational safety. The following workflow outlines the key steps from receiving to storage.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Handling Receiving Receive Shipment Inspect Inspect Container for Damage Receiving->Inspect DonPPE Don Appropriate PPE Inspect->DonPPE If Intact Store Store in a Cool, Dry, Well-Ventilated Area Segregate Segregate from Incompatible Materials Store->Segregate Store->DonPPE For Use Weigh Weigh in a Fume Hood or Ventilated Enclosure DonPPE->Weigh Transfer Transfer to Experimental Vessel Weigh->Transfer Clean Clean Work Area Transfer->Clean DoffPPE Doff and Dispose of PPE Properly Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Workflow for the safe handling of this compound from receipt to post-handling cleanup.

Experimental Protocols:

1. Weighing and Transferring this compound Powder:

  • Objective: To safely and accurately weigh the required amount of this compound for an experiment.

  • Methodology:

    • Ensure the analytical balance is located inside a fume hood or a ventilated balance enclosure.

    • Don all required PPE as specified in the table above, including an N95 respirator.

    • Place a clean, tared weigh boat on the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat. Avoid creating dust.

    • Once the target weight is achieved, securely close the primary container of this compound.

    • Gently transfer the weighed powder to the experimental vessel.

    • Clean the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

    • Dispose of the weigh boat in the designated solid waste container.

III. First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Unused Unused this compound SolidWaste Solid Chemical Waste Container Unused->SolidWaste Contaminated Contaminated Materials (Gloves, Weigh Boats, etc.) Contaminated->SolidWaste LiquidWaste Liquid Chemical Waste Container (if in solution) Label Label Waste Containers Clearly StoreWaste Store in a Designated Waste Accumulation Area Label->StoreWaste Arrange Arrange for Pickup by Certified Hazardous Waste Disposal Service StoreWaste->Arrange

Procedure for the proper segregation and disposal of this compound waste.

Disposal Protocol:

  • Objective: To safely dispose of this compound and contaminated materials in accordance with institutional and local regulations.

  • Methodology:

    • Collect all unused this compound and materials that have come into direct contact with it (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled solid chemical waste container.

    • If this compound is in a solution, it should be disposed of in a labeled liquid chemical waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Store the waste container in a designated, secure waste accumulation area, away from incompatible materials.

    • Follow your institution's procedures for arranging the collection and disposal of chemical waste by a certified hazardous waste management company.

By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel. Always consult your institution's specific safety protocols and conduct a thorough risk assessment before beginning any new experimental work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinobanksin
Reactant of Route 2
Reactant of Route 2
Pinobanksin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.